molecular formula C10H13BrClNO B1372364 4-(3-Bromophenyl)morpholine hydrochloride CAS No. 197846-83-6

4-(3-Bromophenyl)morpholine hydrochloride

Cat. No.: B1372364
CAS No.: 197846-83-6
M. Wt: 278.57 g/mol
InChI Key: CVJROQPDPXSCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C10H13BrClNO and its molecular weight is 278.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromophenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12;/h1-3,8H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJROQPDPXSCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197846-83-6
Record name Morpholine, 4-(3-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197846-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromophenyl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Structure, Synthesis, and Application of 4-(3-Bromophenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 4-(3-bromophenyl)morpholine hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will dissect its molecular architecture, detail a robust synthetic pathway with mechanistic insights, outline standard analytical characterization protocols, and explore its relevance as a versatile building block in modern pharmacology. This guide is intended for professionals who require a deep, practical understanding of this compound's properties and potential applications.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound is a salt composed of a protonated 4-(3-bromophenyl)morpholine cation and a chloride anion. The core structure is an aryl-morpholine, a privileged scaffold in drug discovery.[1] This scaffold is comprised of two key moieties:

  • The Morpholine Ring: A six-membered saturated heterocycle containing both an ether linkage and a secondary amine function.[2] In the context of medicinal chemistry, the morpholine ring is highly valued. Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity is attenuated by the electron-withdrawing effect of the oxygen, resulting in a pKa that often improves pharmacokinetic profiles.[1] This combination provides a favorable balance of hydrophilicity and lipophilicity, enhancing properties like aqueous solubility and metabolic stability.

  • The 3-Bromophenyl Group: A phenyl (benzene) ring is attached directly to the nitrogen atom of the morpholine ring. A bromine atom is substituted at the C3 (meta) position of this ring. This bromine atom is not merely a structural component; it serves as a crucial synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

  • The Hydrochloride Salt: The nitrogen atom of the morpholine ring, being a Lewis base, is protonated by hydrochloric acid. This forms a morpholinium chloride salt.[2] This conversion to a salt form is a standard practice in pharmaceutical development to enhance the crystallinity, stability, and aqueous solubility of amine-containing compounds.

Chemical and Physical Data

The fundamental properties of this compound and its corresponding free base are summarized below for quick reference.

PropertyThis compound4-(3-Bromophenyl)morpholine (Free Base)Reference
CAS Number 197846-83-6197846-82-5[3][4][5]
Molecular Formula C₁₀H₁₃BrClNOC₁₀H₁₂BrNO[3][5]
Molecular Weight 278.57 g/mol 242.11 g/mol [3][5]
Appearance Typically a white to off-white solidYellow oil[5]
Purity Commonly available at ≥95-98%≥95%[3][6]
Molecular Structure Diagram

Caption: Structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is a two-step process: first, the formation of the C-N bond to create the free base, followed by acidification to produce the hydrochloride salt. The key transformation relies on a modern palladium-catalyzed cross-coupling reaction.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for Buchwald-Hartwig amination.[5]

Step 1: Synthesis of 4-(3-Bromophenyl)morpholine (Free Base)

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-dibromobenzene (1.0 eq) and morpholine (0.9 eq).

  • Solvent Addition: Under a positive pressure of argon, add anhydrous toluene via syringe. Stir the mixture to ensure homogeneity.

  • Catalyst System Addition: Sequentially add the palladium catalyst, such as Pd₂(dba)₃ (dibenzylideneacetone) or a similar Pd(0) source (0.01-0.03 eq), a phosphine ligand like R-BINAP (0.01-0.03 eq), and a strong, non-nucleophilic base, sodium tert-butoxide (1.5 eq).

    • Expertise & Experience: The choice of a bulky, electron-rich phosphine ligand (BINAP) is critical. It stabilizes the palladium center, prevents beta-hydride elimination, and promotes the final reductive elimination step that forms the C-N bond. Sodium tert-butoxide is the base of choice as it is strong enough to deprotonate the morpholine N-H but is too sterically hindered to act as a competing nucleophile.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir overnight under the argon atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the suspension through a pad of Celite to remove palladium residues. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to afford 4-(3-bromophenyl)morpholine as a yellow oil.[5]

Step 2: Formation of this compound

  • Dissolution: Dissolve the purified 4-(3-bromophenyl)morpholine from Step 1 in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise while stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield the final this compound.

Synthesis Workflow Diagram

G Reactants 1,3-Dibromobenzene + Morpholine Step1 Step 1: Buchwald-Hartwig Amination - Pd₂(dba)₃ / BINAP - NaO tBu, Toluene, 100°C - Inert Atmosphere (Ar) Reactants->Step1 Intermediate 4-(3-Bromophenyl)morpholine (Free Base) Step1->Intermediate Step2 Step 2: Salt Formation - Anhydrous HCl - Diethyl Ether Intermediate->Step2 Product 4-(3-Bromophenyl)morpholine Hydrochloride Step2->Product

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques is employed.

Standard Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.

  • Mass Spectrometry (MS): Typically run on the free base, MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The free base shows a molecular ion peak at m/z 242 ([M+H]⁺).[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For the hydrochloride salt, a broad absorption in the 2400-2800 cm⁻¹ region is characteristic of the N-H⁺ stretch of an amine salt.

Expected Spectral Data
TechniqueExpected Observations
¹H NMR - Aromatic Protons (4H): Complex multiplet signals in the δ 7.0-7.5 ppm range. - Morpholine Protons (4H, -N-CH₂-): A triplet or multiplet around δ 3.2-3.5 ppm. - Morpholine Protons (4H, -O-CH₂-): A triplet or multiplet around δ 3.8-4.1 ppm. - N-H⁺ Proton (1H): A very broad singlet at a downfield chemical shift (>10 ppm), which may exchange with D₂O.
¹³C NMR - Aromatic Carbons: Signals in the δ 115-150 ppm range. The carbon attached to bromine (C-Br) would be in the lower end of this range (around 122 ppm), while the carbon attached to nitrogen (C-N) would be near the upper end. - Morpholine Carbons (-N-CH₂-): Signals around δ 48-52 ppm. - Morpholine Carbons (-O-CH₂-): Signals around δ 66-70 ppm.
Mass Spec (ESI+) For the cation (free base): Expected [M+H]⁺ at m/z ≈ 242.0/244.0, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).
IR Spectroscopy - N-H⁺ Stretch: Broad absorption from 2400-2800 cm⁻¹. - C-H Aromatic/Aliphatic: Stretches around 3100-2850 cm⁻¹. - C-O Ether Stretch: Strong absorption around 1120 cm⁻¹. - C-N Stretch: Absorption around 1230 cm⁻¹.
Analytical Validation Workflow

G Start Synthesized Product: 4-(3-Bromophenyl)morpholine HCl NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR IR Spectroscopy Start->IR Interpret Data Interpretation and Structural Confirmation NMR->Interpret MS->Interpret IR->Interpret Decision Does Data Match Expected Structure? Interpret->Decision Pass Structure Validated (Purity ≥95%) Decision->Pass Yes Fail Re-purify or Re-synthesize Decision->Fail No

Caption: Workflow for the analytical validation of the final compound.

Relevance in Medicinal Chemistry and Drug Development

While this compound may not be an end-product drug, its value as a molecular scaffold and synthetic intermediate is substantial.

The Aryl-Morpholine Scaffold in CNS Drug Discovery

The aryl-morpholine motif is frequently incorporated into molecules targeting the central nervous system (CNS).[1] Its unique physicochemical properties allow it to:

  • Improve Blood-Brain Barrier (BBB) Permeability: The balanced lipophilicity and capacity for hydrogen bonding aid in crossing the highly selective BBB.[1]

  • Enhance Pharmacokinetic Properties: The morpholine ring is generally more resistant to metabolic degradation than other amine-containing rings, potentially leading to a longer half-life.

  • Act as a Versatile Pharmacophore: The scaffold can position substituents in precise three-dimensional orientations to interact with biological targets like G-protein coupled receptors (GPCRs) and kinases.

A Versatile Intermediate for Lead Optimization

The true power of this compound in a drug discovery program lies in its potential for diversification. The meta-bromo group is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly generate a library of analogues by attaching different chemical groups at the C3 position, enabling systematic exploration of the structure-activity relationship (SAR).

Illustrative Target Pathway: PI3K/Akt Signaling

Aryl-morpholine derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) family of enzymes.[1] The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A hypothetical inhibitor derived from our title compound could bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby shutting down the downstream pro-survival signaling.

PI3K/Akt Signaling Pathway Diagram

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor Aryl-Morpholine Inhibitor (e.g., derived from title compound) Inhibitor->PI3K Inhibits ATP Binding

Caption: Simplified PI3K/Akt pathway and the inhibitory role of an aryl-morpholine.

Conclusion

This compound is more than a simple chemical entity; it is a strategically designed building block for pharmaceutical research. Its structure combines the favorable pharmacokinetic properties of the morpholine ring with the synthetic versatility of a brominated aromatic system. A thorough understanding of its synthesis, characterization, and the chemical logic behind its use empowers researchers to leverage this and similar scaffolds in the rational design of next-generation therapeutics, particularly in the fields of oncology and neuroscience.

References

  • Vertex AI Search. (n.d.). 4-(3-Bromophenyl)morpholine, HCl, 98% Purity, C10H13BrClNO, 100 grams.
  • ChemicalBook. (2023). 4-(3-Bromophenyl)morpholine, HCl - Safety Data Sheet.
  • ChemicalBook. (n.d.). 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5.
  • Chem-Impex. (n.d.). 4-(4-Bromophenyl)morpholine.
  • Moldb. (n.d.). 3-(3-Bromophenyl)morpholine hydrochloride.
  • Amerigo Scientific. (n.d.). 4-(3-Bromophenyl)morpholine.
  • Wikipedia. (2023). Morpholine.
  • Ferla, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Bromophenyl)morpholine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Bromophenyl)morpholine hydrochloride is a substituted aromatic heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of the morpholine ring, a common pharmacophore, combined with the synthetically versatile bromophenyl group, makes it a valuable building block for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of its hydrochloride salt, offering field-proven insights into its synthesis, characterization, and handling. By explaining the causality behind experimental choices and grounding all data in authoritative sources, this document serves as an essential resource for professionals engaged in drug discovery and development.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent research. 4-(3-Bromophenyl)morpholine HCl is the hydrochloride salt of the parent free base, 4-(3-Bromophenyl)morpholine. The salt form is often preferred in development due to potentially enhanced stability and aqueous solubility.

Table 1: Core Chemical Identifiers

Property4-(3-Bromophenyl)morpholine HCl (Salt)4-(3-Bromophenyl)morpholine (Free Base)
CAS Number 197846-83-6[3][4]197846-82-5[5][6][7]
Molecular Formula C₁₀H₁₃BrClNO[8]C₁₀H₁₂BrNO[5][9]
Molecular Weight 278.58 g/mol [3]242.11 g/mol [5][9]
InChI Key CVJROQPDPXSCRZ-UHFFFAOYSA-N[3]Not explicitly found, derived from structure.
Canonical SMILES C1COCCN1C2=CC=CC(Br)=C2.ClC1COCCN1C2=CC=CC(Br)=C2
Physical Form Powder[3]Yellow Oil[5]
Chemical Structure of 4-(3-Bromophenyl)morpholine HCl Figure 1. Chemical Structure of this compound.

Synthesis and Purification Overview

Understanding the synthetic route is critical for anticipating potential process-related impurities. A common and efficient method for synthesizing the parent amine is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[5] This choice is driven by its high functional group tolerance and efficacy in forming C-N bonds.

G cluster_0 Synthesis Workflow A Starting Materials (1,3-Dibromobenzene, Morpholine) B Palladium-Catalyzed Buchwald-Hartwig Amination A->B Pd(dba)₂, R-BINAP, NaO-t-Bu, Toluene, 100°C C Reaction Workup (Filtration, Extraction) B->C D Purification (Silica Gel Chromatography) C->D E Free Base Product (4-(3-Bromophenyl)morpholine) D->E F Salt Formation (Treatment with HCl) E->F G Final Product (4-(3-Bromophenyl)morpholine HCl) F->G

Caption: High-level workflow for the synthesis and salt formation of the title compound.

Exemplary Synthesis Protocol (Free Base)

This protocol is adapted from established literature procedures.[5]

  • Inert Atmosphere Setup: To a reaction vessel purged with argon, add anhydrous toluene (200 mL), 1,3-dibromobenzene (50 g, 0.21 mol), and morpholine (15.89 mL, 0.19 mol).

  • Catalyst Addition: Sequentially add R-BINAP (1.32 g, 0.0021 mol), palladium(0) dibenzylideneacetone (0.640 g, 0.006 mol), and DBU (25.8 mL, 0.17 mol).

  • Base and Reaction: Stir the mixture at 60 °C, then add sodium tert-butoxide (30.55 g, 0.32 mol). Increase the temperature to 100 °C and maintain overnight.

  • Workup: Cool the reaction. Dilute with ethyl acetate and filter through diatomaceous earth. Wash the organic phase sequentially with water and brine.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via silica gel column chromatography using an eluent of ethyl acetate:hexane (1:1) to yield 4-(3-bromophenyl)morpholine as a yellow oil.[5]

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a stoichiometric amount of HCl (e.g., as a solution in dioxane) to precipitate the hydrochloride salt, which can then be isolated by filtration.

Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate directly influence its handling, formulation, and bioavailability.

Table 2: Summary of Physicochemical Properties

PropertyValue / ObservationRationale & Implications
Appearance Powder[3]The solid state is advantageous for handling, weighing, and long-term stability compared to the oily free base.
Melting Point Data not available.[4]The melting point is a critical indicator of purity. For the isomeric free base, 4-(4-bromophenyl)morpholine, the melting point is reported as 114-118 °C.[10] The HCl salt is expected to have a significantly higher melting point.
Boiling Point Data not available.[4]Due to its salt nature and high molecular weight, the compound is expected to decompose before boiling under atmospheric pressure.
Solubility No quantitative data available.Expected to have moderate solubility in water due to the polar morpholinium hydrochloride group. Solubility is likely higher in polar protic solvents like methanol and ethanol. This is a crucial parameter for designing biological assays and formulation strategies.
Storage Store at Room Temperature.[3]Indicates good thermal stability under standard laboratory conditions. Should be stored in a well-sealed container to protect from moisture.
pKa No experimental data available.The pKa of the conjugate acid of morpholine is ~8.5.[11][12] The electron-withdrawing effect of the bromophenyl ring will decrease the basicity of the nitrogen, leading to a lower pKa for the morpholinium ion, estimated to be in the range of 5-7.

Analytical and Spectroscopic Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. This represents a self-validating system where orthogonal methods confirm the same molecular identity.

G cluster_1 Analytical Characterization Workflow Sample 4-(3-Bromophenyl) morpholine HCl Sample MS Mass Spectrometry (MS) Confirms Mass Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structure & Connectivity Sample->NMR HPLC HPLC-UV Determines Purity & Identity Sample->HPLC Result Confirmed Identity, Purity, and Structure MS->Result NMR->Result HPLC->Result

Sources

An In-depth Technical Guide to 4-(3-Bromophenyl)morpholine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(3-Bromophenyl)morpholine hydrochloride (CAS Number: 197846-83-6), a key intermediate in contemporary drug discovery and a molecule of significant interest to researchers in medicinal chemistry. We will delve into its chemical properties, provide detailed synthetic and analytical protocols, and explore its potential applications, all grounded in established scientific principles and supported by relevant literature.

Core Molecular Attributes and Physicochemical Properties

This compound is the hydrochloric acid salt of the parent compound, 4-(3-Bromophenyl)morpholine. The incorporation of the morpholine ring, a privileged scaffold in medicinal chemistry, onto a brominated phenyl ring creates a versatile building block for further chemical elaboration.[1][2] The hydrochloride salt form is typically employed to enhance the compound's solubility in aqueous media and improve its handling characteristics as a stable, crystalline solid.[3]

Below is a table summarizing the key physicochemical properties of both the hydrochloride salt and its corresponding free base.

PropertyThis compound4-(3-Bromophenyl)morpholine (Free Base)
CAS Number 197846-83-6[3][4]197846-82-5[5]
Molecular Formula C₁₀H₁₃BrClNOC₁₀H₁₂BrNO[5]
Molecular Weight 278.58 g/mol [3]242.11 g/mol [5]
Physical Form Powder[3]Yellow Oil[5]
Storage Temperature Room Temperature[3]Room Temperature, Sealed in Dry Conditions[6]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is a two-step process, beginning with the formation of the free base via a palladium-catalyzed Buchwald-Hartwig amination, followed by salt formation with hydrochloric acid.

Synthesis of 4-(3-Bromophenyl)morpholine (Free Base)

This procedure is adapted from a known method for the synthesis of aryl-morpholine compounds.[5] The Buchwald-Hartwig amination is a powerful and widely used cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields.

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,3-dibromobenzene (1.0 equivalent), morpholine (0.9 equivalents), and anhydrous toluene.

  • Catalyst and Ligand Addition: To the stirred mixture, add a palladium catalyst such as palladium(0) dibenzylideneacetone (Pd₂(dba)₃, ~0.03 equivalents) and a phosphine ligand like (R)-BINAP (~0.01 equivalents).

  • Base Addition: Introduce a strong, non-nucleophilic base such as sodium tert-butoxide (1.5 equivalents). The base is crucial for the deprotonation of the morpholine nitrogen, facilitating the catalytic cycle.

  • Reaction Conditions: Heat the reaction mixture to 100°C and stir overnight. The elevated temperature is necessary to overcome the activation energy of the catalytic cycle.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite to remove insoluble inorganic salts. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-(3-bromophenyl)morpholine as a yellow oil.[5] Mass spectrometry can be used to confirm the molecular ion peak at m/z 242 ([M+H]⁺).[5]

Workflow for the Synthesis of 4-(3-Bromophenyl)morpholine:

G reagents 1,3-Dibromobenzene Morpholine Toluene reaction Heat to 100°C Overnight Stirring reagents->reaction catalyst Pd₂(dba)₃ (R)-BINAP Sodium tert-butoxide catalyst->reaction workup Ethyl Acetate Dilution Filtration Aqueous Wash reaction->workup purification Silica Gel Chromatography workup->purification product 4-(3-Bromophenyl)morpholine (Yellow Oil) purification->product

Caption: Synthesis workflow for 4-(3-Bromophenyl)morpholine.

Formation of this compound

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol:

  • Dissolution: Dissolve the purified 4-(3-Bromophenyl)morpholine free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the free base at 0°C.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound as a powder.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical TechniqueExpected Results for this compound
¹H NMR Aromatic protons in the range of δ 7.0-7.5 ppm. Morpholine protons as multiplets around δ 3.0-4.0 ppm. A broad singlet corresponding to the N-H proton of the hydrochloride salt.
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm. The carbon bearing the bromine atom will be in the lower end of this range. Morpholine carbons will appear around δ 45-70 ppm.
Mass Spectrometry (ESI+) The mass spectrum should show a prominent peak corresponding to the free base at m/z 242/244, representing the [M+H]⁺ ion with the characteristic isotopic pattern of bromine.
HPLC A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an additive like TFA or formic acid) should show a single major peak, indicating high purity.[7][8][9]
Infrared (IR) Spectroscopy Characteristic peaks for C-H (aromatic and aliphatic), C-N, C-O, and C-Br bonds. A broad absorption in the region of 2400-2800 cm⁻¹ is indicative of the N-H stretch of the amine salt.

Analytical Workflow:

G cluster_0 Identity & Structure cluster_1 Purity NMR ¹H & ¹³C NMR MS Mass Spectrometry IR Infrared Spectroscopy HPLC HPLC Sample 4-(3-Bromophenyl)morpholine HCl Sample->NMR Sample->MS Sample->IR Sample->HPLC

Caption: Analytical workflow for compound characterization.

Applications in Drug Discovery and Development

The morpholine moiety is a well-established pharmacophore that can impart favorable properties to drug candidates, such as improved aqueous solubility, metabolic stability, and central nervous system (CNS) permeability.[1][10][11] Aryl-morpholine derivatives, in particular, have been investigated for a wide range of therapeutic applications.

  • Central Nervous System (CNS) Disorders: The structural characteristics of the morpholine ring, including its pKa and conformational flexibility, make it a valuable component in the design of CNS-active drugs.[1][8][10] Aryl-morpholines have been explored as modulators of various CNS targets, including receptors involved in mood disorders and pain.[1]

  • Oncology: The morpholine scaffold is present in several anticancer agents.[1] For instance, aryl-morpholine derivatives have been identified as inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[1]

  • Building Block for Library Synthesis: this compound serves as a versatile starting material for the synthesis of compound libraries for high-throughput screening. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the rapid generation of diverse chemical entities.

While specific studies on the biological activity of this compound are not extensively reported in publicly available literature, its structural motifs are present in compounds disclosed in patents related to the treatment of disorders that are responsive to the modulation of monoamine neurotransmitters, such as obesity, drug addiction, and depression.[12]

Safety and Handling

This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[13]

Hazard Statements:

  • H315: Causes skin irritation.[3][13]

  • H319: Causes serious eye irritation.[3][13]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][13]

  • P280: Wear protective gloves/eye protection/face protection.[3][13]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][13]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][13]

The compound should be stored in a well-ventilated place with the container tightly closed.[13]

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug discovery. Its synthesis is achievable through well-established synthetic methodologies, and its structure offers multiple avenues for further chemical modification. The presence of the pharmacologically significant aryl-morpholine scaffold suggests its potential as a key intermediate in the development of novel therapeutics, particularly for CNS disorders and oncology. This guide provides a solid foundation of technical information to enable its effective use in a research and development setting.

References

  • This compound | 197846-83-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah6591f77e]
  • 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2664877.htm]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC107110050&productDescription=ACETAMIDE%2C+N-%284-BROMOPHENYL%29-%2C+98%2B%25+5GR&vendorId=VN000321&countryCode=US&language=en]
  • 4 - SAFETY DATA SHEET. [URL: https://www.matrixinter.com/attachments/sds/4-(4-Nitrophenyl)morpholine_S22261_US_v1.pdf]
  • SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/KR/en/assets/sds/M3284_KR_EN.pdf]
  • 4-(3-Bromophenyl)morpholine, HCl - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN_CB32564572.htm]
  • Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine - Benchchem. [URL: https://www.benchchem.
  • N-(4-BROMOPHENYL)MORPHOLINE | 30483-75-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9697164.htm]
  • N-(4-BROMOPHENYL)MORPHOLINE One Chongqing Chemdad Co.. [URL: https://www.chemdad.com/N-(4-BROMOPHENYL)MORPHOLINE-cas-30483-75-1.html]
  • 4-(3-Bromophenyl)morpholine - Amerigo Scientific. [URL: https://www.amerigoscientific.
  • 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11622851]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7824982/]
  • 4-(4-Bromophenyl)morpholine 97 30483-75-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/591777]
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [URL: https://www.researchgate.net/publication/259180718_Morpholines_Synthesis_and_Biological_Activity]
  • Morpholine synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/morpholines.shtm]
  • Protocol for the Large-Scale Synthesis of 4-(4-Bromobenzyl)morpholine - Benchchem. [URL: https://www.benchchem.com/application-notes/protocol-for-the-large-scale-synthesis-of-4-4-bromobenzyl-morpholine]
  • Morpholine | C4H9NO | CID 8083 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Morpholine]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.0c00729]
  • 4-(4-Bromophenyl)morpholine 97 30483-75-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/DK/en/product/aldrich/591777]
  • 4-(4-Bromophenyl)morpholine | 30483-75-1 | TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/B4890]
  • US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents. [URL: https://patents.google.
  • Advanced drug development and manufacturing - European Patent Office - EP 2511844 A2 - Googleapis.com. [URL: https://patents.google.
  • Drug Discovery Patents - Charles River Laboratories. [URL: https://www.criver.
  • Supernus Pharmaceuticals Inc Patent Filing for Morpholine Derivatives Method. [URL: https://www.pharmaceutical-technology.
  • US5968934A - Morpholine derivatives and their use as therapeutic agents - Google Patents. [URL: https://patents.google.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [URL: http://www.actapol.pl/acta/issue_2_2013/6_article_253-258.pdf]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31978684/]
  • hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. [URL: https://nadre.ethernet.edu.et/record/20999/files/245.pdf]
  • HPLC Methods for analysis of Morpholine - HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-morpholine/]
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/329759715_Morpholine_as_a_privileged_structure_A_review_on_the_medicinal_chemistry_and_pharmacological_activity_of_morpholine_containing_bioactive_molecules]
  • A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23 | Request PDF - ResearchGate. [URL: https://www.researchgate.

Sources

A Technical Guide to the Spectral Characterization of 4-(3-Bromophenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectral data for the compound 4-(3-Bromophenyl)morpholine hydrochloride (CAS RN: 197846-83-6)[1]. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this molecule using modern spectroscopic techniques. This document will delve into the theoretical underpinnings and practical application of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of this compound.

Introduction

This compound is a substituted morpholine derivative. The morpholine scaffold is a common feature in many biologically active compounds and is of significant interest in medicinal chemistry[2][3]. Accurate structural confirmation is a critical step in the synthesis and development of such molecules. Spectroscopic methods provide the necessary tools for unambiguous identification and purity assessment. This guide will focus on the interpretation of mass spectrometry and NMR data, offering insights into the relationship between the molecular structure and its spectral output.

Molecular Structure and Key Features

The structural integrity of this compound is the foundation of its chemical and biological properties. The molecule consists of a morpholine ring attached to a brominated phenyl group. The hydrochloride salt form protonates the nitrogen atom of the morpholine ring, which can influence its chemical and physical properties.

Molecular Structure of this compound cluster_phenyl 3-Bromophenyl Group cluster_morpholine Morpholine Ring C1 C C2 C C1->C2 N N+H-Cl- C1->N C3 C-Br C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C N->C7 C8 C C7->C8 O O C8->O C9 C O->C9 C10 C C9->C10 C10->N

Caption: Structure of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 4-(3-Bromophenyl)morpholine, electrospray ionization (ESI) in positive ion mode is a suitable method, as it readily forms a protonated molecular ion [M+H]+.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in positive ion mode over a relevant m/z range.

Expected Mass Spectrum Data

The mass spectrum of the free base, 4-(3-Bromophenyl)morpholine, has been reported to show a molecular ion peak [M+H]+ at m/z 242[4]. The presence of bromine, with its two isotopes (79Br and 81Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 Da (M+ and M+2).

IonCalculated m/z (for 79Br)Calculated m/z (for 81Br)Observed m/z
[M+H]+242.0229244.0209242[4]

Note: The observed m/z is for the free base.

Fragmentation Pathway

Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule is expected to fragment in a predictable manner. The following diagram illustrates a plausible fragmentation pathway.

Proposed ESI-MS/MS Fragmentation Pathway M_H [M+H]+ m/z 242/244 Frag1 [C4H8NO]+ m/z 86 M_H->Frag1 Loss of Bromobenzene Frag2 [C6H4Br]+ m/z 155/157 M_H->Frag2 Loss of Morpholine NMR Data Acquisition and Interpretation Workflow Sample Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq NMR Data Acquisition (¹H, ¹³C, 2D) Sample->NMR_Acq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: A typical workflow for NMR-based structural elucidation.

Conclusion

The combination of Mass Spectrometry and NMR Spectroscopy provides a robust framework for the structural characterization of this compound. Mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a key diagnostic feature. NMR spectroscopy offers a detailed map of the molecular structure, allowing for the unambiguous assignment of all proton and carbon signals. The predicted data and methodologies outlined in this guide serve as a valuable resource for scientists working on the synthesis and analysis of this and related compounds.

References

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • PubChem. 4-[(4-Iodophenyl)carbonyl]morpholine | C11H12INO2 | CID 772634. [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Hilaris Publisher. Synthesis and Characterization of Bromoclenbuterol. [Link]

  • Google Patents. Preparation method for morpholine carbonyl chloride compound.
  • NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]

Sources

An In-Depth Technical Guide to the Characterization of 4-(3-Bromophenyl)morpholine Hydrochloride Solubility in DMSO and Water

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the solubility of 4-(3-Bromophenyl)morpholine hydrochloride in dimethyl sulfoxide (DMSO) and aqueous media. Solubility is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's behavior in biological assays and its potential for clinical success. Insufficient solubility can mask true potency, lead to poor bioavailability, and present significant formulation challenges.[1][2] This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and to provide robust, field-proven protocols for its experimental determination. It is designed for researchers, chemists, and drug development professionals who require not just a solubility value, but a thorough understanding of how to generate and apply this crucial data.

Physicochemical Characterization of this compound

A complete understanding of a compound's solubility profile begins with its fundamental physicochemical properties. This compound is the salt form of the parent free base, 4-(3-Bromophenyl)morpholine. The formation of a hydrochloride salt is a common strategy employed to improve the aqueous solubility and stability of basic pharmaceutical compounds.[2]

The morpholine moiety contains a basic nitrogen atom, making the parent compound a weak base.[3] The introduction of a phenyl group is expected to reduce the basicity of the morpholine nitrogen due to electron-withdrawing effects. The predicted pKa of the conjugate acid of the free base is approximately 4.02.[4] As a hydrochloride salt, the compound exists in its protonated, cationic form, which is designed to enhance its interaction with polar solvents like water.

Table 1: Core Physicochemical Properties

PropertyValueSource
Chemical Name This compound[5]
CAS Number 197846-83-6[5][6]
Molecular Formula C₁₀H₁₃BrClNO[6]
Molecular Weight 278.58 g/mol [5]
Physical Form Powder[5]
Chemical Structure

Theoretical Principles of Solubility

The choice of solvent is paramount in drug discovery, dictating how a compound is stored, screened, and formulated. The solubility of this compound in DMSO and water is governed by distinct chemical principles.

2.1 Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly versatile polar aprotic solvent, often termed a "universal solvent" in research settings for its ability to dissolve a vast range of both polar and nonpolar compounds.[7] Its utility in high-throughput screening (HTS) is due to its miscibility with aqueous media and its capacity to maintain high-concentration stock solutions.[7] The dissolution of this compound in DMSO is primarily driven by strong dipole-dipole interactions between the sulfoxide group of DMSO and the polar regions of the solute.

2.2 Solubility in Water and Aqueous Buffers

The aqueous solubility of a hydrochloride salt is more complex and is intrinsically linked to the pH of the solution. As the salt of a weak base, this compound exists in equilibrium between its protonated (cationic) form and its neutral free base form.

  • Protonated Form (BH⁺): This is the charged species, which is highly polar and thus more soluble in water.

  • Neutral Form (B): This is the uncharged free base, which is significantly less polar and has lower aqueous solubility.

The equilibrium is governed by the pKa of the compound and the pH of the solution, as described by the Henderson-Hasselbalch equation. At pH values significantly below the pKa, the protonated form (BH⁺) dominates, leading to higher solubility. As the pH approaches and surpasses the pKa, the equilibrium shifts toward the less soluble neutral form (B), which may precipitate from the solution. This pH-dependent behavior is a critical consideration for any in vitro or in vivo studies conducted in physiological buffers (typically pH ~7.4).

Furthermore, in aqueous solutions containing chloride ions (e.g., from hydrochloric acid used for pH adjustment), the "common ion effect" can occur. An excess of chloride ions can reduce the solubility of the hydrochloride salt by shifting the dissolution equilibrium.[8]

Caption: pH-dependent equilibrium of the hydrochloride salt in water.

Experimental Framework for Solubility Determination

To ensure data is reliable and fit-for-purpose, it is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when a compound's solid form is in equilibrium with its dissolved form in a saturated solution. It is the gold-standard measurement, crucial for lead optimization and pre-formulation studies.[9] The shake-flask method is the most reliable technique for this determination.[8]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It measures the tendency of a compound to precipitate under conditions that mimic HTS assays.[9] While faster, it can often overestimate thermodynamic solubility due to the formation of supersaturated solutions.[8]

3.1 Protocol 1: Thermodynamic Solubility in Aqueous Buffer (Shake-Flask Method)

This protocol outlines the definitive method for determining the equilibrium solubility of this compound.

Objective: To determine the maximum concentration of the compound that can be dissolved in an aqueous buffer at equilibrium at a controlled temperature.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker with temperature control (e.g., 37 °C)[10]

  • Centrifuge or filtration device (e.g., 0.22 µm syringe filters)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated pH meter

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. A small excess is recommended to avoid altering the properties of the medium.[8] For example, add ~2-5 mg of powder to 1 mL of PBS (pH 7.4). Prepare in triplicate.[1]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a consistent speed (e.g., 100-150 rpm) and temperature (e.g., 37 °C).[10] Allow the suspension to shake for at least 24 hours to ensure equilibrium is reached.[9]

    • Rationale: 24-48 hours is a standard duration to ensure the dissolution process has reached a true equilibrium state between the solid and dissolved phases.[10] Temperature control is critical as solubility is highly temperature-dependent.[11]

  • Phase Separation: After incubation, remove the vials and allow them to stand for a short period to let larger particles settle. Separate the undissolved solid from the saturated supernatant. This must be done carefully to avoid disturbing the equilibrium.

    • Option A (Filtration): Withdraw a portion of the supernatant using a syringe and pass it through a chemically inert 0.22 µm filter into a clean collection vial. Discard the first few drops to prevent carryover from filter adsorption.

    • Option B (Centrifugation): Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes. Carefully collect the clear supernatant without disturbing the solid pellet.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the saturated supernatant samples into the linear range of the standard curve. Analyze both standards and samples via a validated HPLC-UV method.

  • pH Verification: Measure the final pH of the remaining supernatant to confirm it has not significantly changed during the experiment.[8]

  • Calculation: Calculate the concentration of the compound in the original supernatant using the standard curve. The average of the triplicate measurements is the thermodynamic solubility.

3.2 Protocol 2: Kinetic Solubility in Aqueous Buffer (from DMSO Stock)

This protocol is a high-throughput method to assess the likelihood of compound precipitation in aqueous assay buffers.

Objective: To measure the concentration of the compound remaining in solution after precipitation from a DMSO stock into an aqueous buffer.

Materials:

  • High-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM or 20 mM)[9]

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (polypropylene for storage, clear-bottom for analysis)

  • Plate shaker

  • Plate reader (Nephelometer or UV-Vis Spectrophotometer)

  • Multi-channel pipette or automated liquid handler

Procedure:

  • Stock Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Buffer Addition: Rapidly add the aqueous buffer (e.g., 98-99 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize solvent effects.[7]

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).[9]

    • Rationale: This incubation period allows for precipitation to occur. Unlike the thermodynamic assay, this is not an equilibrium measurement but a snapshot of precipitation kinetics.

  • Detection:

    • Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitate formed.[9]

    • Direct UV (Filtration): Transfer the contents of the wells to a filter plate and separate the precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined by comparison to a standard curve prepared in a similar DMSO/buffer mixture.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitate is detected.

Caption: Experimental workflows for solubility determination.

Data Interpretation and Practical Application

The experimentally determined solubility values are critical for guiding subsequent research and development activities. The results should be tabulated clearly for easy reference.

Table 2: Experimentally Determined Solubility of 4-(3-Bromophenyl)morpholine HCl

Solvent/MediumMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)
DMSO Saturated Solution25[Insert Experimental Value][Insert Experimental Value]
PBS (pH 7.4) Thermodynamic37[Insert Experimental Value][Insert Experimental Value]
PBS (pH 7.4) Kinetic25[Insert Experimental Value][Insert Experimental Value]
Implications for Researchers:
  • DMSO Solubility: This value dictates the maximum possible concentration of the primary stock solution. Knowing this limit is essential for preparing solutions for HTS, dose-response studies, and long-term storage, preventing compound precipitation in the stock vial itself.[12][13]

  • Thermodynamic Aqueous Solubility: A value below 10 µg/mL often signals potential issues with oral bioavailability. This data is fundamental for developing formulations for in vivo pharmacokinetic (PK) studies and for setting expectations for absorption.

  • Kinetic Aqueous Solubility: This result is directly applicable to in vitro screening. If the kinetic solubility is lower than the concentrations used in biological assays, any observed activity could be an artifact of compound precipitation. This can lead to false positives or inaccurate IC₅₀ values. It is critical to ensure that assay concentrations do not exceed the kinetic solubility limit.

References
  • Protocols.io. (2021). DMSO stock preparation. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

  • Protocols.io. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?[Link]

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?[Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • PubMed. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • ADMET & DMPK. (n.d.). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. [Link]

  • PubChem. (n.d.). Morpholine. [Link]

Sources

Mechanism of action for N-phenylmorpholine compounds in CNS research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action for N-phenylmorpholine Compounds in CNS Research

Introduction: The Resurgence of a Classic Scaffold

The N-phenylmorpholine scaffold, a heterocyclic structure embedding a phenethylamine backbone, holds a significant place in the history of central nervous system (CNS) pharmacology. Its most famous exemplar, phenmetrazine (Preludin), was introduced in the 1950s as an anorectic, valued for producing stimulant effects with reportedly fewer side effects than amphetamines.[1][2] While phenmetrazine was eventually withdrawn due to misuse, the core N-phenylmorpholine structure continues to be a subject of intense interest for researchers and drug developers.[3] Its derivatives are being explored for applications ranging from treatments for Attention-Deficit/Hyperactivity Disorder (ADHD) and obesity to their emergence as new psychoactive substances (NPS).[2][4]

This guide provides a detailed examination of the molecular mechanisms underpinning the CNS activity of N-phenylmorpholine compounds. As a senior application scientist, the focus extends beyond a mere description of effects to an exploration of the causality behind their actions and the experimental systems used to validate these mechanisms. We will dissect the primary molecular targets, the subsequent signaling cascades, and the essential in vitro and in vivo methodologies required to characterize these powerful neuromodulators.

Core Mechanism: Hijacking Monoamine Transporters

The predominant mechanism of action for the majority of psychoactive N-phenylmorpholine compounds is the modulation of monoamine neurotransmission. Specifically, they interact with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and, to a lesser extent, serotonin (SERT).[2] These transporters are critical for terminating synaptic signaling by clearing neurotransmitters from the synaptic cleft and returning them to the presynaptic neuron.[5][6]

N-phenylmorpholine compounds like phenmetrazine and its analogs are not mere blockers of these transporters in the way cocaine is. Instead, they typically function as substrate-type releasers .[2][7] This means they are recognized by the transporters and carried into the presynaptic neuron. Once inside, they disrupt the vesicular storage of monoamines and reverse the direction of transporter action, causing a massive, non-vesicular efflux of dopamine and norepinephrine into the synapse.[7] This dual action—reuptake inhibition combined with promoting release—leads to a rapid and sustained increase in the synaptic concentrations of these key neurotransmitters, driving the profound stimulant effects of these compounds.[8][9] Phendimetrazine, another well-known derivative, acts as a prodrug, metabolizing into the more active phenmetrazine in the body.[10][11]

The resulting surge in synaptic dopamine and norepinephrine activates their respective postsynaptic receptors, leading to the characteristic CNS stimulant effects:

  • Increased Dopamine: Mediates effects on reward, motivation, and motor control. This is the primary driver of the euphoric and abuse potential of these compounds.[5]

  • Increased Norepinephrine: Contributes to heightened arousal, alertness, focus, and sympathomimetic effects like increased heart rate and blood pressure.[6][12]

The following diagram illustrates this primary mechanism at a monoaminergic synapse.

MOA cluster_presynaptic Presynaptic Neuron vesicle Synaptic Vesicle (Stores DA/NE) neurotransmitter DA / NE vesicle->neurotransmitter Release into cytosol transporter Monoamine Transporter (DAT/NET) transporter->vesicle 2. Disrupts vesicular storage synaptic_cleft Synaptic Cleft transporter->synaptic_cleft compound N-Phenylmorpholine Compound compound->transporter 1. Binds & enters cell (as substrate) MAO MAO neurotransmitter->transporter 3. Reverses transporter direction (Efflux) receptor Postsynaptic Dopamine (D2) or Adrenergic (α/β) Receptor response Signal Transduction & CNS Stimulant Effects receptor->response synaptic_cleft->receptor 4. Increased binding to postsynaptic receptors InVitro cluster_transporter Monoamine Transporter Assays cluster_mao MAO Inhibition Assays t_start HEK Cells expressing DAT, NET, or SERT t_add_compound Add Test Compound & Radiolabeled Substrate t_start->t_add_compound t_incubate Incubate (1-5 min) t_add_compound->t_incubate t_stop Wash & Lyse t_incubate->t_stop t_measure Scintillation Counting t_stop->t_measure t_result Calculate IC50 (Potency & Selectivity) t_measure->t_result m_start Recombinant MAO-A / MAO-B Enzyme m_add_compound Add Test Compound & Fluorogenic Substrate m_start->m_add_compound m_incubate Incubate (30-60 min) m_add_compound->m_incubate m_measure Measure Fluorescence m_incubate->m_measure m_result Calculate IC50 (Secondary Mechanism) m_measure->m_result

Caption: In vitro workflow for characterizing N-phenylmorpholine compounds.

Part 2: In Vivo Corroboration

In vivo studies are essential to confirm that the molecular activities observed in vitro translate into CNS-mediated behavioral effects.

A. Locomotor Activity Assessment

This is a fundamental test to confirm the stimulant properties of a compound. [13][14]Increased locomotor activity in rodents is a hallmark of drugs that enhance dopamine and norepinephrine signaling.

Experimental Protocol: Open Field Test

  • Subjects: Use adult male mice or rats.

  • Apparatus: A square arena (e.g., 40x40 cm) equipped with infrared beams to automatically track movement (an actophotometer). [13]3. Procedure:

    • Habituate the animals to the testing room for at least 60 minutes.

    • Administer the N-phenylmorpholine compound (e.g., via intraperitoneal injection) or vehicle control.

    • Place the animal in the center of the open field arena.

    • Record locomotor activity (e.g., total distance traveled, rearing frequency) for 30-60 minutes.

  • Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Causality and Interpretation: A statistically significant, dose-dependent increase in locomotor activity provides strong evidence of a CNS stimulant effect, corroborating the in vitro findings of DAT/NET interaction.

B. In Vivo Microdialysis

This powerful technique provides direct evidence of a compound's effect on neurotransmitter levels in the brains of freely moving animals. It directly validates the proposed mechanism of monoamine release.

Experimental Protocol: Microdialysis in the Nucleus Accumbens

  • Surgery: Surgically implant a microdialysis guide cannula targeting a specific brain region, such as the nucleus accumbens (a key area in the reward pathway). Allow the animal to recover.

  • Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 10-20 minutes.

    • Administer the test compound.

    • Continue collecting dialysate samples for 2-3 hours post-administration.

  • Analysis: Analyze the concentration of dopamine, norepinephrine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: Calculate the percentage change in neurotransmitter levels from the baseline. A robust, dose-dependent increase in extracellular dopamine and norepinephrine following drug administration is the definitive confirmation of a monoamine releasing mechanism.

InVivo cluster_behavior Behavioral Assessment cluster_neurochem Neurochemical Assessment start Administer Compound to Rodent Model locomotor Open Field Test (Locomotor Activity) start->locomotor microdialysis In Vivo Microdialysis (e.g., Nucleus Accumbens) start->microdialysis locomotor_result Confirm CNS Stimulant Effect locomotor->locomotor_result final_conclusion Correlated data confirms monoamine release as the primary mechanism of action locomotor_result->final_conclusion hplc HPLC-ED Analysis of Dialysate microdialysis->hplc neurochem_result Directly Measure Increase in Synaptic DA/NE hplc->neurochem_result neurochem_result->final_conclusion

Caption: In vivo workflow for validating the mechanism of action.

Conclusion and Future Outlook

The mechanism of action for N-phenylmorpholine compounds is primarily centered on their function as potent, substrate-type releasers at dopamine and norepinephrine transporters. This action elevates synaptic monoamine levels, driving their characteristic CNS stimulant effects. A rigorous, multi-faceted approach combining in vitro transporter and enzyme assays with in vivo behavioral and neurochemical studies is essential for a complete and validated understanding of any new derivative.

The versatility of the N-phenylmorpholine scaffold ensures its continued relevance in CNS drug discovery. [15]Future research will likely focus on fine-tuning the structure-activity relationship to develop compounds with greater selectivity, potentially separating therapeutic effects (e.g., for ADHD) from abuse liability. By understanding the core mechanism and applying the robust validation techniques outlined in this guide, researchers can effectively unlock the full potential of this enduring chemical class. [16][17]

References

  • ResearchGate. (n.d.). Norepinephrine transporter inhibitor mechanism of action. In the sinus... Retrieved from [Link]

  • LibreTexts Medicine. (n.d.). Transporter Inhibition: Selective Serotonin Reuptake Inhibitors. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are SERT inhibitors and how do they work? Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are NET inhibitors and how do they work? Retrieved from [Link]

  • Haenisch, B., & Bönisch, H. (2011). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central, National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Norepinephrine reuptake inhibitor. Retrieved from [Link]

  • Wang, X., et al. (2021). Structure of the human dopamine transporter and mechanisms of inhibition. Nature. Retrieved from [Link]

  • Mayer, F. P., et al. (2023). A mechanism of uncompetitive inhibition of the serotonin transporter. eLife. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]

  • Advanced Light Source. (2016, July 12). How Antidepressants Block Serotonin Transport. Retrieved from [Link]

  • Preethi, J. P., et al. (2013). Screening Models for CNS Stimulant Drugs: A Review. Asian Journal of Pharmaceutical Research, 3(3), 151-155. Retrieved from [Link]

  • Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of Affective Disorders, 51(3), 215-235. Retrieved from [Link]

  • Wikipedia. (n.d.). Norepinephrine transporter. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2017). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Letters in Drug Design & Discovery, 14(9). Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • Kumar, D. A., et al. (2022). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 12(3), 209-214. Retrieved from [Link]

  • ResearchGate. (2022). Review Paper on Models for CNS Stimulant Drug Screening. Retrieved from [Link]

  • ResearchGate. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Retrieved from [Link]

  • Slideshare. (n.d.). Screening models of cns stimulant & anti depressant drugs-converted. Retrieved from [Link]

  • chemeurope.com. (n.d.). Phenmetrazine. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 674. Retrieved from [Link]

  • Bermingham, D. P., & Blakely, R. D. (2016). Mechanisms of dopamine transporter regulation in normal and disease states. PubMed Central, National Institutes of Health. Retrieved from [Link]

  • Slideshare. (n.d.). Cns stimulants and depressants screening models. Retrieved from [Link]

  • Hedges, V. L., et al. (2020). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropharmacology, 167, 107982. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phendimetrazine Tartrate? Retrieved from [Link]

  • Wikipedia. (n.d.). Phenmetrazine. Retrieved from [Link]

  • Drugs.com. (n.d.). Phendimetrazine: Package Insert / Prescribing Information. Retrieved from [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1403-1412. Retrieved from [Link]

  • Charles River Laboratories. (2022). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Kumar, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 232-248. Retrieved from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390. Retrieved from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390. Retrieved from [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390. Retrieved from [Link]

  • Pickering, E., et al. (2007). An investigation of binding sites for paracetamol in the mouse brain and spinal cord. Journal of Pharmacy and Pharmacology, 59(12), 1611-1615. Retrieved from [Link]

Sources

The Morpholine Motif: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, have cemented its role in the design of a multitude of clinically successful drugs.[1][2] This in-depth technical guide provides a comprehensive review of morpholine derivatives in medicinal chemistry, delving into their synthesis, diverse therapeutic applications, and the intricate structure-activity relationships that govern their biological effects. We will explore the causal logic behind experimental choices in their synthesis and optimization, present detailed protocols for key transformations, and visualize complex biological pathways to offer actionable insights for drug discovery and development professionals.

The Enduring Appeal of the Morpholine Scaffold in Drug Design

The prevalence of the morpholine moiety in a wide array of approved drugs is a testament to its advantageous properties that address many of the challenges in drug development.[1] Its incorporation into a lead molecule can significantly enhance its drug-like characteristics.

Physicochemical and Pharmacokinetic Advantages:

  • Enhanced Solubility and Bioavailability: The polar ether oxygen and the basic nitrogen atom of the morpholine ring contribute to improved aqueous solubility, which is often a critical factor for oral bioavailability.[3] This balance of hydrophilicity and lipophilicity allows morpholine-containing drugs to navigate the aqueous environment of the gastrointestinal tract and blood while retaining sufficient lipophilicity to cross cellular membranes.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation. This inherent stability can lead to a longer half-life and improved pharmacokinetic profile of the parent drug.[2]

  • Favorable pKa: The pKa of the morpholine nitrogen is typically around 8.5, which means it is partially protonated at physiological pH. This characteristic is crucial for interactions with biological targets and for maintaining a balance between membrane permeability and aqueous solubility.

  • Reduced Toxicity: The metabolic breakdown of morpholine-containing compounds generally leads to non-toxic derivatives, contributing to a better safety profile.[4]

Structural and Functional Contributions:

  • Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the protonated nitrogen can act as a hydrogen bond donor. These interactions are fundamental for high-affinity binding to biological targets such as enzymes and receptors.[5]

  • Conformational Rigidity and Scaffolding: The chair-like conformation of the morpholine ring can serve as a rigid scaffold to orient other functional groups on the molecule in a specific three-dimensional arrangement, optimizing their interactions with the target protein.[6]

Therapeutic Landscape of Morpholine-Containing Drugs

The versatility of the morpholine scaffold is reflected in the broad spectrum of therapeutic areas where its derivatives have made a significant impact.

Anticancer Agents

A significant number of morpholine-containing drugs are approved for the treatment of various cancers, often targeting key signaling pathways involved in cell proliferation and survival.[3]

Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The morpholine group in gefitinib enhances its solubility and pharmacokinetic properties.

Linezolid (Zyvox®): While primarily an antibiotic, linezolid has also shown efficacy in certain cancer types. The morpholine ring is a key structural feature of this oxazolidinone antibiotic.[7]

The table below summarizes the in vitro activity of some morpholine-containing anticancer agents.

Compound/DrugTargetCancer Cell LineIC50 (µM)Reference
GefitinibEGFRNCI-H1299 (Lung)4.42 ± 0.24[5]
GefitinibEGFRA549 (Lung)3.94 ± 0.01[5]
GefitinibEGFRNCI-H1437 (Lung)1.56 ± 0.06[5]
AK-10 (Quinazoline derivative)Not specifiedA549 (Lung)8.55[7]
AK-10 (Quinazoline derivative)Not specifiedMCF-7 (Breast)3.15[7]
AK-10 (Quinazoline derivative)Not specifiedSHSY-5Y (Neuroblastoma)3.36[7]
Compound 10e (Tetrahydroquinoline derivative)mTORA549 (Lung)0.033 ± 0.003[8]
Compound 10h (Tetrahydroquinoline derivative)mTORMCF-7 (Breast)0.087 ± 0.007[8]
Compound 3d (Anilinoquinoline derivative)Not specifiedHepG2 (Liver)8.50[9]
Central Nervous System (CNS) Disorders

The ability of the morpholine moiety to improve blood-brain barrier permeability has led to its incorporation in numerous CNS-active drugs.[6]

Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used for the treatment of depression.[1] The morpholine ring is a central component of its pharmacophore.

Aprepitant (Emend®): A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[10] It acts by blocking the action of substance P in the brain.[10]

Infectious Diseases

Linezolid (Zyvox®): As mentioned earlier, linezolid is a potent antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

Synthetic Strategies for Morpholine Derivatives

The facile synthesis of the morpholine ring and its derivatives is a key reason for its widespread use in medicinal chemistry.[1] Several synthetic routes are available, allowing for the introduction of diverse substituents.

Classical Synthesis of the Morpholine Ring

A common industrial method for the preparation of morpholine itself is the dehydration of diethanolamine using a strong acid like sulfuric acid.[12]

Experimental Protocol: Synthesis of Morpholine from Diethanolamine

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, slowly add concentrated sulfuric acid to diethanolamine in a 1.8:1 molar ratio, while cooling the flask in an ice bath to manage the exothermic reaction.

  • Heating: Once the addition is complete, heat the mixture to 150-200°C for several hours.

  • Neutralization and Extraction: After cooling, carefully neutralize the reaction mixture with a strong base, such as sodium hydroxide, to a pH of >10. The morpholine can then be isolated by steam distillation or solvent extraction.

  • Purification: The crude morpholine is further purified by fractional distillation.

N-Arylation of Morpholine

The introduction of an aryl group onto the morpholine nitrogen is a common strategy to create diverse libraries of compounds for screening. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.

Experimental Protocol: Buchwald-Hartwig N-Arylation of Morpholine

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), morpholine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent and Reaction Conditions: Add anhydrous toluene or dioxane (5-10 mL) and heat the reaction mixture at 80-110°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms by which morpholine-containing drugs exert their effects is crucial for rational drug design and optimization.

Aprepitant: Antagonism of the NK1 Receptor

Aprepitant functions as a selective antagonist of the neurokinin-1 (NK1) receptor.[3][10] The primary ligand for this receptor is Substance P, a neuropeptide involved in transmitting signals in the vomiting center of the brain.[3] By blocking the binding of Substance P to the NK1 receptor, aprepitant effectively inhibits the vomiting reflex.[3]

Aprepitant_Mechanism cluster_0 Vomiting Center Neuron cluster_1 Aprepitant Action Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to Vomiting Signal Vomiting Signal NK1 Receptor->Vomiting Signal Activates Aprepitant Aprepitant Aprepitant->NK1 Receptor Blocks

Caption: Mechanism of action of Aprepitant.

Morpholine Derivatives as PI3K/Akt/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13] Several morpholine-containing compounds have been developed as potent inhibitors of this pathway.[13] The morpholine moiety in these inhibitors often forms a key hydrogen bond with the hinge region of the kinase domain, contributing to their high affinity and selectivity.[14]

PI3K_Pathway_Inhibition cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Inhibition by Morpholine Derivative RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Morpholine_Inhibitor Morpholine-based PI3K Inhibitor Morpholine_Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a morpholine derivative.

Pharmacokinetic Profiles of Approved Morpholine-Containing Drugs

The following table summarizes key pharmacokinetic parameters of some clinically important drugs containing the morpholine scaffold.

DrugBioavailability (%)Tmax (hours)Half-life (hours)Protein Binding (%)Primary Metabolism
Linezolid ~1001-23.4-7.4~31Oxidation of the morpholine ring
Gefitinib ~593-7~41~90CYP3A4
Reboxetine >942-4~12-13>97CYP3A4
Aprepitant 59-67~49-13>95CYP3A4

Data compiled from references[3][7][8][11][15][16][17][18][19][20].

Conclusion and Future Perspectives

The morpholine scaffold continues to be a cornerstone in the design and development of new therapeutic agents. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic accessibility, ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of novel morpholine derivatives with enhanced selectivity for their biological targets, leading to improved efficacy and reduced side effects. The exploration of new synthetic methodologies to access more complex and diverse morpholine-based structures will undoubtedly open up new avenues for drug discovery. As our understanding of disease biology deepens, the versatile morpholine ring is poised to play an even more significant role in the creation of the next generation of innovative medicines.

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [URL not directly available]
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ACS Omega. [URL not directly available]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [URL not directly available]
  • Aprepitant: Mechanism of action, Side effects and Pharmacokinetics. ChemicalBook. [URL not directly available]
  • Aprepitant.
  • Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression. Clinical Pharmacokinetics. [URL not directly available]
  • Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. Journal of Antimicrobial Chemotherapy. [URL not directly available]
  • Linezolid. StatPearls - NCBI Bookshelf. [URL not directly available]
  • Gefitinib.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances. [URL not directly available]
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. [URL not directly available]
  • Single-dose clinical pharmacokinetic studies of gefitinib. Clinical Pharmacokinetics. [URL not directly available]
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules. [URL not directly available]
  • Pharmacokinetics of Aprepitant After Single and Multiple Oral Doses in Healthy Volunteers. Clinical Pharmacokinetics. [URL not directly available]
  • An In-depth Technical Guide to the Synthesis, Chemical Structure, and Activity of the EGFR Inhibitor Gefitinib. BenchChem. [URL not directly available]
  • Synthesis of novel substituted morpholine derivatives for anticancer activity. Scientific Reports. [URL not directly available]
  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [URL not directly available]
  • Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology. [URL not directly available]
  • Comparison of Pharmacokinetics of Aprepitant in Healthy Chinese and Caucasian Subjects. Clinical Pharmacology in Drug Development. [URL not directly available]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [URL not directly available]
  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters. [URL not directly available]
  • Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angewandte Chemie International Edition. [URL not directly available]
  • A New Synthesis of Gefitinib. Synlett. [URL not directly available]
  • The chemical structures of morpholino-based heterocyclic PI3K inhibitors.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [URL not directly available]
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. [URL not directly available]
  • Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4.
  • Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. Scientific Reports. [URL not directly available]
  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters. [URL not directly available]
  • MORPHOLINE. Ataman Kimya. [URL not directly available]
  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters. [URL not directly available]
  • Synthesis method of linezolid intermediate.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. [URL not directly available]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [URL not directly available]
  • Synthesis of Antibiotic Linezolid Analogues. International Journal of ChemTech Research. [URL not directly available]
  • The Study On The Preparation Of Morpholine. Globe Thesis. [URL not directly available]
  • A New Synthesis of Gefitinib. Synlett. [URL not directly available]
  • Unveiling the Anticancer Potential of Morpholine-Containing Compounds: A Comparative Guide to Structure-Activity Relationships. BenchChem. [URL not directly available]
  • The general structure (4) for PI3K p110β inhibition and the most potent...
  • Biological activities of morpholine derivatives and molecular targets involved.
  • Morpholine Preparation from Diethanolamine. YouTube. [URL not directly available]
  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. [URL not directly available]
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. [URL not directly available]
  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences. [URL not directly available]
  • Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color).
  • An In-depth Technical Guide to the Synthesis, Chemical Structure, and Activity of the EGFR Inhibitor Gefitinib. BenchChem. [URL not directly available]
  • The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. Tetrahedron. [URL not directly available]
  • Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. Scientific Reports. [URL not directly available]
  • Synthesis of novel substituted morpholine derivatives for anticancer activity. Scientific Reports. [URL not directly available]
  • Gefitinib. New Drug Approvals. [URL not directly available]

Sources

A Researcher's Guide to 4-(3-Bromophenyl)morpholine Hydrochloride: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, or drug development professional, the quality and reliable sourcing of chemical reagents are paramount to the success and reproducibility of experimental outcomes. This guide provides an in-depth technical overview of 4-(3-Bromophenyl)morpholine hydrochloride, a versatile building block in medicinal chemistry and organic synthesis. We will navigate the landscape of commercial suppliers, delve into the intricacies of its synthesis, and explore its application in modern synthetic methodologies, ensuring you are equipped with the knowledge to confidently incorporate this compound into your research endeavors.

Introduction to this compound

This compound (CAS No: 197846-83-6) is a substituted morpholine derivative that has garnered interest in the field of drug discovery.[1] The morpholine moiety is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[2] The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[1][2]

Chemical Properties:

PropertyValue
CAS Number 197846-83-6
Molecular Formula C₁₀H₁₃BrClNO
Molecular Weight 278.58 g/mol
Physical Form Typically a powder
Storage Temperature Room Temperature

Below is the chemical structure of this compound.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_workup Workup & Purification 1,3-Dibromobenzene 1,3-Dibromobenzene Reaction Mixture Reaction Mixture 1,3-Dibromobenzene->Reaction Mixture Morpholine Morpholine Morpholine->Reaction Mixture Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Reaction Mixture R-BINAP R-BINAP R-BINAP->Reaction Mixture Sodium tert-butoxide Sodium tert-butoxide Sodium tert-butoxide->Reaction Mixture Toluene (solvent) Toluene (solvent) Toluene (solvent)->Reaction Mixture Ethyl acetate Ethyl acetate Purified Product Purified Product Ethyl acetate->Purified Product Water Water Water->Purified Product Brine Brine Brine->Purified Product Silica gel chromatography Silica gel chromatography Silica gel chromatography->Purified Product Reactants Reactants Reagents Reagents Product Product Crude Product Crude Product Reaction Mixture->Crude Product Heat (100°C) Crude Product->Purified Product Purification 4-(3-Bromophenyl)morpholine 4-(3-Bromophenyl)morpholine Purified Product->4-(3-Bromophenyl)morpholine G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 4-(3-Bromophenyl)morpholine HCl 4-(3-Bromophenyl)morpholine HCl Reaction Mixture Reaction Mixture 4-(3-Bromophenyl)morpholine HCl->Reaction Mixture Arylboronic acid Arylboronic acid Arylboronic acid->Reaction Mixture Pd catalyst (e.g., Pd(PPh₃)₄) Pd catalyst (e.g., Pd(PPh₃)₄) Pd catalyst (e.g., Pd(PPh₃)₄)->Reaction Mixture Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction Mixture Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water)->Reaction Mixture Reactants Reactants Reagents Reagents Product Product Coupled Product Coupled Product Reaction Mixture->Coupled Product Heat Purified Product Purified Product Coupled Product->Purified Product Workup & Purification

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-(3-Bromophenyl)morpholine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides an in-depth technical guide on the safety and handling precautions for 4-(3-Bromophenyl)morpholine hydrochloride (CAS No. 197846-83-6). As a substituted brominated aromatic amine, this compound necessitates a rigorous and well-understood safety protocol to mitigate risks in a research and development environment. This guide moves beyond a simple recitation of procedural steps to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.

Compound Identification and Hazard Characterization

4-(3-Bromophenyl)morpholine HCl is a solid powder primarily used for research and development purposes.[1] Its chemical structure incorporates a bromophenyl group and a morpholine ring, with the hydrochloride salt enhancing its stability and handling characteristics. The primary hazards are associated with its irritant properties, stemming from the reactivity of the morpholine amine group and the characteristics of the halogenated aromatic system.

Physicochemical and GHS Data

A precise understanding of the compound's properties is foundational to a robust risk assessment. While comprehensive experimental data for this specific salt is not fully available in public literature, the known data and classifications provide a clear directive for safe handling.

PropertyValue / InformationSource(s)
Chemical Name This compound[2]
CAS Number 197846-83-6[1]
Molecular Formula C₁₀H₁₃BrClNO
Molecular Weight 278.57 g/mol
Physical Form Powder / Solid
Melting Point Data not available for HCl salt. The free base of the 4-bromo isomer melts at 114-118 °C.[3]
Solubility Data not available. As a hydrochloride salt, some aqueous solubility is expected.
Storage Store at room temperature in a dry, well-ventilated area.
GHS Classification and a Priori Hazard Analysis

The Globally Harmonized System (GHS) provides a clear, immediate understanding of the primary hazards.

  • GHS Pictogram:

    • 
      (GHS07)
      
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation. [4] The morpholine moiety can be irritating to the skin, and this effect can be modulated by the aromatic substituent.

    • H319: Causes serious eye irritation. [4] As a powder, the compound poses a significant mechanical and chemical irritation risk to the eyes, which can lead to serious damage if not addressed immediately.

    • H335: May cause respiratory irritation. [4] Inhalation of the fine powder can irritate the mucous membranes and the entire respiratory tract.

Expert Insight: The hazards presented by 4-(3-Bromophenyl)morpholine HCl are a composite of its structural components. The morpholine ring, a secondary amine, imparts basicity and is known to be corrosive and irritating.[5] The brominated phenyl ring classifies it as a halogenated aromatic compound, a class of chemicals that requires careful handling due to potential persistence and specific toxicities.[6] The hydrochloride salt form, while improving stability, means the compound is acidic in nature and can release HCl upon decomposition.

Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a systematic process of risk assessment before any handling of the compound. This workflow ensures that all potential exposure routes are considered and controlled.

RiskAssessmentWorkflow cluster_prep Phase 1: Pre-Experimental Assessment cluster_ppe Phase 2: Control Implementation cluster_protocol Phase 3: Safe Execution A Review SDS & Technical Guide B Identify Hazards (Skin/Eye/Respiratory Irritant) A->B C Assess Exposure Potential (Weighing, Transfer, Dissolution) B->C D Evaluate Existing Controls (Fume Hood, Ventilation) C->D E Select Engineering Controls (Chemical Fume Hood) D->E F Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) E->F G Verify Emergency Equipment (Eyewash, Safety Shower, Spill Kit) F->G H Execute Experiment (Follow SOP) G->H I Proper Waste Segregation (Halogenated Organic Waste) H->I J Decontamination (Work Surfaces, Glassware) I->J

Caption: Risk assessment workflow for handling 4-(3-Bromophenyl)morpholine HCl.

Engineering and Personal Protective Controls

The primary safety doctrine is to minimize exposure. This is achieved through a multi-layered approach, starting with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All manipulations of 4-(3-Bromophenyl)morpholine HCl powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the irritant dust.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the specific hazards of halogenated aromatic amines.

PPE TypeSpecification & Rationale
Hand Protection Viton® or Butyl rubber gloves are strongly recommended. [5][7] Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[6] Nitrile and Neoprene gloves provide poor resistance and should be avoided for extended contact. [8][9] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
Eye Protection Chemical safety goggles are mandatory. They must provide a complete seal around the eyes to protect against airborne powder. A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.[10]
Skin/Body Protection A flame-resistant lab coat should be worn and fully fastened. Ensure full coverage of legs and torso. Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection For procedures where dust generation is unavoidable or if working outside a fume hood is absolutely necessary (not recommended), respiratory protection is required. A NIOSH-approved air-purifying respirator with a combination organic vapor/acid gas cartridge and a P100 particulate filter is appropriate.[11][12] All respirator use requires enrollment in a respiratory protection program, including medical clearance and annual fit testing, as per OSHA 29 CFR 1910.134.

Handling, Storage, and Emergency Protocols

Standard Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Assemble all necessary equipment, including PPE, spill kit, and waste container, before starting work.

  • Weighing: Use a disposable weigh boat or creased weighing paper. Handle with care to minimize dust generation. An anti-static gun can be beneficial in reducing the dispersal of fine powder.

  • Transfers: Use a spatula to carefully transfer the solid. If transferring to a flask for dissolution, use a powder funnel.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Decontamination: After handling, decontaminate the spatula, work surface, and any other equipment with an appropriate solvent (e.g., ethanol), collecting the rinsate as halogenated waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]

Storage Requirements
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.[13] As an amine salt, it may also react with strong bases.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

EmergencyResponse cluster_routes cluster_actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. Seek immediate medical attention. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Flush skin with water for 15+ min. Skin->Action_Skin Action_Eye Flush with eyewash for 15+ min. Hold eyelids open. Seek immediate medical attention. Eye->Action_Eye Action_Ingest Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Action_Ingest Spill Spill / Release Spill_Action Evacuate area. Alert personnel. If small, absorb with inert material. Collect in sealed container for disposal. Spill->Spill_Action

Sources

Methodological & Application

Application Note & Synthesis Protocol: 4-(3-Bromophenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(3-Bromophenyl)morpholine hydrochloride, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and scalable two-step procedure commencing with a palladium-catalyzed Buchwald-Hartwig amination to form the free base, 4-(3-Bromophenyl)morpholine, followed by its conversion to the corresponding hydrochloride salt. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Scientific Context

Morpholine and its derivatives are privileged scaffolds in modern drug discovery, appearing in numerous approved pharmaceuticals due to their favorable physicochemical properties, including metabolic stability and aqueous solubility. The title compound, 4-(3-Bromophenyl)morpholine, serves as a key intermediate, providing a reactive "handle" (the bromine atom) for further functionalization via cross-coupling reactions. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it ideal for storage and downstream applications.

The core of this synthesis is the Buchwald-Hartwig amination, a Nobel Prize-winning transformation that has revolutionized the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl amines from aryl halides and amines under relatively mild conditions, offering broad substrate scope and functional group tolerance where traditional methods like nucleophilic aromatic substitution would fail.[1][2]

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct stages:

Step 1: Buchwald-Hartwig Amination 1,3-Dibromobenzene is coupled with morpholine using a palladium catalyst and a phosphine ligand to yield 4-(3-Bromophenyl)morpholine.

Step 2: Hydrochloride Salt Formation The purified 4-(3-Bromophenyl)morpholine free base is treated with hydrochloric acid to precipitate the stable hydrochloride salt.

The Buchwald-Hartwig Catalytic Cycle

The mechanism involves a series of well-defined steps orchestrated by the palladium catalyst.[1][2] The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl bromide. The resulting Pd(II) complex then coordinates the amine, which is subsequently deprotonated by the base. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination Amine amine_complex [Ar-Pd(II)(Amine)L₂]⁺Br⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation Base amido_complex Ar-Pd(II)(Amido)L₂ deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Amine (Product) reductive_elimination->product

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.

Materials and Equipment

Reagents and Chemicals
Reagent/MaterialCAS NumberMolecular Wt.SupplierNotes
1,3-Dibromobenzene108-36-1235.91 g/mol Sigma-AldrichLiquid, 98% purity or higher.
Morpholine110-91-887.12 g/mol Sigma-AldrichLiquid, anhydrous, 99% or higher.
Palladium(II) Acetate3375-31-3224.50 g/mol Strem ChemicalsCatalyst precursor.
(±)-BINAP98327-87-8622.67 g/mol Sigma-AldrichLigand.
Sodium tert-butoxide865-48-596.10 g/mol Acros OrganicsStrong base, handle under inert gas.
Toluene108-88-392.14 g/mol Fisher ScientificAnhydrous, for reaction solvent.
Ethyl Acetate141-78-688.11 g/mol VWRACS grade, for work-up and chromatography.
Hexanes110-54-3-VWRACS grade, for chromatography.
Hydrochloric Acid7647-01-036.46 g/mol Sigma-Aldrich2M solution in Diethyl Ether.
Diethyl Ether60-29-774.12 g/mol Fisher ScientificAnhydrous, for salt formation.
Celite® 54561790-53-2-Sigma-AldrichFiltration aid.
Magnesium Sulfate7487-88-9120.37 g/mol Sigma-AldrichAnhydrous, for drying.
Equipment
  • Three-neck round-bottom flask with reflux condenser

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating mantle and temperature controller

  • Syringes and needles for liquid transfers

  • Rotary evaporator

  • Glassware for column chromatography

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Experimental Protocol

The overall workflow involves the initial synthesis followed by purification and salt formation.

Figure 2: Overall experimental workflow.

Step 1: Synthesis of 4-(3-Bromophenyl)morpholine (Free Base)

CAUTION: This procedure must be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Palladium(II) acetate (0.224 g, 1.0 mmol) and (±)-BINAP (0.747 g, 1.2 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (100 mL). Stir the mixture for 10 minutes. Then, add 1,3-dibromobenzene (11.79 g, 50 mmol), morpholine (5.23 g, 60 mmol), and sodium tert-butoxide (6.73 g, 70 mmol).[3]

    • Rationale: Sodium tert-butoxide is a strong, non-nucleophilic base essential for the deprotonation step of the catalytic cycle.[1] An excess of the amine and base is used to drive the reaction to completion. BINAP is a bulky electron-rich phosphine ligand that promotes the crucial reductive elimination step.[4]

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously overnight (approximately 12-16 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL).

  • Filtration: Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 30 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.[3]

Step 2: Purification by Column Chromatography
  • Preparation: Prepare a silica gel column using a slurry of silica in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70 v/v). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product (Rf ≈ 0.4 in 20% EtOAc/Hexanes) and concentrate under reduced pressure to afford 4-(3-Bromophenyl)morpholine as a yellow oil or low-melting solid.[3] A typical yield is around 70-80%.

Step 3: Formation of this compound
  • Dissolution: Dissolve the purified 4-(3-Bromophenyl)morpholine (1.0 eq) in anhydrous diethyl ether (approx. 10 mL per gram of product).

  • Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise. A white precipitate will form immediately.

    • Rationale: The basic nitrogen of the morpholine ring is protonated by HCl, forming the insoluble ionic salt. Using a pre-made solution of HCl in an organic solvent prevents the introduction of water.

  • Precipitation and Isolation: Continue stirring for 30 minutes at room temperature to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under high vacuum to a constant weight. The final product should be a white to off-white powder.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Molecular Formula: C₁₀H₁₃BrClNO

  • Molecular Weight: 278.57 g/mol

  • Appearance: White to off-white powder[5]

  • Mass Spectrometry (ES+): The free base will show a molecular ion peak at m/z 242 [M+H]⁺, corresponding to C₁₀H₁₂BrNO.[3]

  • NMR Spectroscopy (¹H and ¹³C): The spectra should be consistent with the structure, showing characteristic peaks for the aromatic protons and the morpholine ring protons and carbons.

Safety and Handling

All procedures should be conducted by trained personnel in a properly equipped laboratory.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves are mandatory.[6][7]

  • Chemical Hazards:

    • 1,3-Dibromobenzene: Causes skin, eye, and respiratory irritation. It is a combustible liquid. Avoid inhalation and contact with skin.[6][8]

    • Morpholine: Corrosive and flammable. Handle in a fume hood.

    • Sodium tert-butoxide: A strong, water-reactive base. Handle under an inert atmosphere to prevent reaction with moisture and air. Causes severe skin and eye burns.

    • Toluene and Ethers: Highly flammable liquids. Keep away from ignition sources.[6]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[6][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[6][8]

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to local and institutional regulations. Palladium-containing waste should be collected separately.

References

  • Spokoyny, A. M. et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry, 2018.
  • ChemicalBook. 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5.
  • Wikipedia.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • ChemicalBook.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Chemistry LibreTexts.
  • Sigma-Aldrich. This compound | 197846-83-6.
  • Google Patents. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.

Sources

Application Note: Palladium-Catalyzed N-arylation of Morpholine with 1,3-Dibromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the selective mono-N-arylation of morpholine with 1,3-dibromobenzene, a key transformation for synthesizing valuable intermediates in drug discovery and materials science. The protocol is based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C–N bonds.[1][2] This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, guidance on parameter optimization, and troubleshooting advice to enable researchers to achieve high yields and selectivity.

Introduction: The Significance of N-Aryl Morpholines

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The N-arylation of morpholine provides access to a diverse range of chemical entities with significant pharmacological potential. The specific target of this protocol, 4-(3-bromophenyl)morpholine, is a versatile building block, allowing for subsequent functionalization at the bromine-substituted position through further cross-coupling reactions.

The Buchwald-Hartwig amination has largely superseded harsher, traditional methods for C-N bond formation, such as the Ullmann condensation, by offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1][3] This palladium-catalyzed method has become an indispensable tool in modern organic synthesis.[4]

Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle

The N-arylation of morpholine with 1,3-dibromobenzene proceeds via the well-established Buchwald-Hartwig catalytic cycle.[5][6] The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂.[7] The choice of a bulky, electron-rich phosphine ligand is critical for stabilizing the palladium center and facilitating the key steps of the reaction.[1][7]

The catalytic cycle can be summarized in three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromine bond of 1,3-dibromobenzene to form a Pd(II) intermediate.[6] In the context of dihaloarenes, this step can be selective, and controlling stoichiometry is key to favoring mono-arylation.

  • Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) complex. In the presence of a strong base (e.g., sodium tert-butoxide), the morpholine nitrogen is deprotonated to form a more nucleophilic amido species.[5]

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl morpholine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6] This step forms the desired C-N bond.

Below is a visualization of the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amido_Complex L₂Pd(II)(Ar)(Morpholinate) (Amido Complex) OA_Complex->Amido_Complex Amine Coordination & Deprotonation (+ Morpholine, + Base, - H-Base⁺Br⁻) Amido_Complex->Pd0 Reductive Elimination (+ Ar-Morpholine) Product 4-(3-bromophenyl)morpholine (Ar-Morpholine) ArBr 1,3-Dibromobenzene (Ar-Br) Amine Morpholine Base Base (e.g., NaOtBu)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is designed for the selective mono-N-arylation of morpholine with 1,3-dibromobenzene on a 5 mmol scale.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
1,3-DibromobenzeneReagent Grade, ≥98%Standard SupplierUse excess to favor mono-arylation.
MorpholineReagent Grade, ≥99%Standard SupplierShould be freshly distilled if purity is questionable.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStandard SupplierPre-catalyst.
XPhosLigand Grade, ≥98%Standard SupplierBulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)Reagent Grade, ≥97%Standard SupplierStrong, non-nucleophilic base. Handle under inert gas.
TolueneAnhydrous, ≥99.8%Standard SupplierSolvent. Should be degassed.
Standard Glassware--Schlenk flask or oven-dried round-bottom flask with reflux condenser.
Inert Atmosphere System--Nitrogen or Argon gas line with manifold.
Magnetic Stirrer/Hotplate--
TLC PlatesSilica Gel 60 F₂₅₄Standard SupplierFor reaction monitoring.
Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (22.4 mg, 0.1 mmol, 2 mol%).

  • Add the XPhos ligand (95.3 mg, 0.2 mmol, 4 mol%).

  • Add sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 equiv).

  • Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Add 25 mL of anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for pre-formation of the active catalyst. The mixture should turn from a pale yellow to a darker, more homogeneous solution.

Addition of Reagents:

  • Add 1,3-dibromobenzene (1.77 g, 1.21 mL, 7.5 mmol, 1.5 equiv). Using an excess of the dibromide statistically favors the mono-substitution product.

  • Add morpholine (436 mg, 0.44 mL, 5.0 mmol, 1.0 equiv) dropwise via syringe.

  • Replace the septum with a reflux condenser under a positive flow of inert gas.

Reaction and Workup:

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The starting 1,3-dibromobenzene is non-polar, while the product will have a lower Rf value. The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete (consumption of morpholine), cool the flask to room temperature.

  • Quench the reaction by slowly adding 25 mL of water.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

  • The crude product can be purified by flash column chromatography on silica gel. A gradient elution starting from hexane and gradually increasing the polarity with ethyl acetate is recommended to separate the desired mono-arylated product from unreacted 1,3-dibromobenzene and any di-arylated byproduct. The product, 4-(3-bromophenyl)morpholine, is typically isolated as a solid or viscous oil.

Optimization and Key Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several parameters.[8]

ParameterRecommendedRationale & Discussion
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common Pd(II) and Pd(0) precatalysts that are reduced in situ to the active Pd(0) species.[7] Catalyst loading is typically 1-2 mol%.
Ligand Bulky Phosphines (e.g., XPhos, BrettPhos)Bulky, electron-rich monophosphine ligands are highly effective for coupling secondary amines.[2][9] They promote reductive elimination and prevent catalyst decomposition.
Base NaOtBu, KOtBu, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine.[10] Carbonate or phosphate bases are sometimes used for more sensitive substrates but may require higher temperatures or longer reaction times.[7]
Solvent Toluene, Dioxane, THFAprotic, non-coordinating solvents are preferred.[10] Toluene is often chosen for its ability to reach the required reaction temperatures. Solvents must be anhydrous and deoxygenated.
Temperature 80-110 °CThe reaction generally requires heating to facilitate oxidative addition and reductive elimination.[10]
Stoichiometry Excess Aryl HalideTo achieve high selectivity for the mono-arylated product, a 1.5 to 2-fold excess of 1,3-dibromobenzene relative to morpholine is recommended.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst.Ensure anhydrous and oxygen-free conditions. Use fresh, high-purity reagents. Degas the solvent thoroughly.
Insufficiently strong base.Switch to a stronger base like LHMDS or ensure the NaOtBu is fresh and has been handled under inert gas.
Formation of Di-arylated Product Incorrect stoichiometry.Increase the excess of 1,3-dibromobenzene. Lower the reaction temperature slightly to improve selectivity.
Hydrodehalogenation of Aryl Halide Presence of water. β-Hydride elimination side reaction.Ensure all reagents and solvents are strictly anhydrous. The choice of ligand can sometimes mitigate this side reaction.[1]
Inconsistent Yields Impurities in starting materials.Purify morpholine by distillation. Ensure the quality of the palladium source and ligand.

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient method for the N-arylation of morpholine with 1,3-dibromobenzene. By carefully controlling the reaction parameters, particularly stoichiometry, catalyst system, and reaction conditions, high yields of the desired mono-arylated product can be achieved. This protocol serves as a robust starting point for researchers and can be adapted for scale-up and the synthesis of analogous N-aryl heterocycles.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]

  • Singleton, D. A., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. In: Organic Chemistry Data. [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. In: ResearchGate. [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides. In: ResearchGate. [Link]

  • Wagaw, S., et al. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. 1997. [Link]

  • Borate, K., et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. 2024. [Link]

  • Lipshutz, B. H., et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis. 2024. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. In: ResearchGate. [Link]

  • Mubashra, S., et al. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. 2025. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. In: University of Bath. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... In: ResearchGate. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. In: Syracuse University. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In: MDPI. [Link]

  • Ullmann condensation. In: Wikipedia. [Link]

Sources

Application Note: A Researcher's Guide to Characterizing 4-(3-Bromophenyl)morpholine HCl as a Novel In Vitro Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of 4-(3-Bromophenyl)morpholine HCl, a morpholine derivative with potential biological activity. Given the limited public data on its specific molecular targets, this guide approaches the compound as a novel chemical entity requiring systematic evaluation. We present a strategic framework and detailed protocols for a tiered approach to characterization, beginning with fundamental assessments of cytotoxicity and progressing to the investigation of effects on a key cellular signaling pathway. Our methodology is grounded in the established principles of chemical probe validation to ensure scientific rigor and data reliability.

Introduction: The Rationale for Characterizing a Novel Chemical Probe

4-(3-Bromophenyl)morpholine HCl belongs to the morpholine class of heterocyclic compounds. The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, found in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to engage in various biological interactions.[1] While the specific biological targets of 4-(3-Bromophenyl)morpholine HCl are not yet well-defined in the public domain, its structure suggests potential interactions with a range of protein targets, such as kinases or G-protein coupled receptors.

The objective of this guide is to provide a robust starting point for elucidating the in vitro pharmacological profile of this compound. A high-quality chemical probe should be potent, selective, and well-characterized to confidently link its application to a specific biological outcome.[2][3] Therefore, the initial characterization of a novel compound like 4-(3-Bromophenyl)morpholine HCl is a critical first step in determining its potential utility as a research tool.

Our approach is a multi-step process:

  • Preparation and Handling: Ensuring the safe and effective preparation of the compound for in vitro use.

  • Cytotoxicity Profiling: Determining the compound's effect on cell viability to establish appropriate concentration ranges for subsequent assays.

  • Screening for Kinase Inhibition: A broad initial screen to investigate if the compound affects the activity of protein kinases, a common target class for morpholine-containing molecules.

  • Pathway-Specific Analysis: Investigating the compound's effect on a well-defined signaling pathway, such as the MAPK/ERK pathway, to gain insights into its mechanism of action.

This systematic approach will enable researchers to generate a foundational dataset for 4-(3-Bromophenyl)morpholine HCl, paving the way for more in-depth mechanistic studies.

Compound Handling and Preparation

2.1. Safety Precautions

4-(3-Bromophenyl)morpholine HCl is a chemical substance for research use only. Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[4] Handle the compound in a well-ventilated area or a chemical fume hood.[5] Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

2.2. Reagent Preparation

  • Stock Solution (10 mM):

    • Accurately weigh a known amount of 4-(3-Bromophenyl)morpholine HCl powder. The molecular weight is 278.58 g/mol .

    • Dissolve the powder in an appropriate solvent, such as sterile dimethyl sulfoxide (DMSO), to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

    • It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as in the highest compound dilution) in all experiments to account for any solvent effects.

Experimental Workflow for Characterization

The following diagram illustrates the proposed workflow for the initial in vitro characterization of 4-(3-Bromophenyl)morpholine HCl.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Screening A Compound Preparation (Stock & Working Solutions) B Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) A->B Determine concentration range C Broad Kinase Inhibition Screen (Generic In Vitro Assay) B->C Use non-toxic concentrations D Signaling Pathway Analysis (e.g., MAPK/ERK Western Blot) C->D Investigate specific pathways if kinase inhibition is observed

Caption: Workflow for the in vitro characterization of a novel chemical probe.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7][8]

4.1. Materials

  • Selected cancer or non-cancerous cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm

4.2. Step-by-Step Protocol

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-(3-Bromophenyl)morpholine HCl in complete medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells with vehicle control (medium with DMSO) and wells with medium only (no cells) as a background control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[8]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

4.3. Data Analysis and Interpretation

  • Calculate Percent Viability:

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Generate a Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • Determine IC₅₀: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Table 1: Example Data from an MTT Assay

Concentration (µM)Average Absorbance (570 nm)Percent Viability (%)
Vehicle Control (0)1.25100
0.11.2297.6
11.1592.0
100.8568.0
500.5040.0
1000.2520.0

This data will help establish the cytotoxic profile of the compound and guide the selection of non-toxic concentrations for subsequent mechanistic assays.

Protocol 2: Generic In Vitro Kinase Assay

This protocol describes a general method to screen for kinase inhibition using a luminescence-based assay that quantifies ADP production, a universal product of kinase reactions.[10][11]

5.1. Materials

  • Purified kinase of interest and its corresponding substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

5.2. Step-by-Step Protocol

  • Compound Preparation: Prepare serial dilutions of 4-(3-Bromophenyl)morpholine HCl in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for potential binding of the inhibitor to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a pre-mixed solution of the substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

5.3. Data Analysis and Interpretation

  • Calculate the percent inhibition of kinase activity for each concentration of the compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

  • Screening against a panel of kinases can provide initial insights into the compound's selectivity.

Protocol 3: MAPK/ERK Signaling Pathway Analysis by Western Blot

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as ERK1/2, as a readout of pathway activation.[14]

6.1. Signaling Pathway Diagram

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors Phosphorylation Probe 4-(3-Bromophenyl) morpholine HCl Probe->Raf Potential Inhibition Probe->MEK

Caption: Simplified MAPK/ERK signaling pathway with potential points of inhibition.

6.2. Materials

  • Cell line responsive to growth factors (e.g., HeLa, NIH/3T3)

  • Complete and serum-free cell culture medium

  • Growth factor (e.g., EGF, PDGF)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

6.3. Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activation.

    • Pre-treat the cells with various non-toxic concentrations of 4-(3-Bromophenyl)morpholine HCl (determined from the MTT assay) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and boil in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 or a housekeeping protein like GAPDH.

6.4. Data Analysis and Interpretation

  • Qualitative Analysis: A decrease in the band intensity for phospho-ERK in the compound-treated, growth factor-stimulated samples compared to the stimulated-only control suggests inhibition of the MAPK/ERK pathway.

  • Quantitative Analysis: Densitometry can be used to quantify the band intensities. The ratio of phospho-ERK to total-ERK can be calculated and plotted to show a dose-dependent inhibition.

Table 2: Expected Outcome of Western Blot Analysis

Treatmentp-ERK1/2 IntensityTotal ERK1/2 IntensityInterpretation
UnstimulatedLowHighBasal pathway activity is low.
Stimulated (Vehicle)HighHighPathway is activated by growth factor.
Stimulated + 1 µM CmpdModerateHighPartial inhibition of the pathway.
Stimulated + 10 µM CmpdLowHighStrong inhibition of the pathway.

A positive result in this assay would warrant further investigation into which upstream kinase (e.g., MEK or Raf) is the direct target of 4-(3-Bromophenyl)morpholine HCl.

Conclusion and Future Directions

This application note provides a foundational strategy for the initial in vitro characterization of the novel chemical probe, 4-(3-Bromophenyl)morpholine HCl. By systematically assessing its cytotoxicity and effects on kinase activity and a key signaling pathway, researchers can generate valuable preliminary data. Positive "hits" in these assays should be followed by more extensive studies, including selectivity profiling against a larger kinase panel, target deconvolution studies to identify the direct binding partner(s), and the use of structurally related, inactive control compounds to confirm that the observed biological effects are due to on-target activity. Adherence to these rigorous validation principles will ultimately determine the value of 4-(3-Bromophenyl)morpholine HCl as a reliable tool for biological discovery.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. Retrieved from [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology. Retrieved from [Link]

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. Retrieved from [Link]

  • Bunnage, M. E., et al. (2019). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • Chemical Label. (n.d.). 3-(4-bromophenyl)morpholine hydrochloride. Retrieved from [Link]

Sources

Protocol for the Preparation and Handling of 4-(3-Bromophenyl)morpholine HCl Stock Solutions for Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Abstract

The integrity of in vitro cellular assay results is fundamentally dependent on the precise and consistent preparation of test compound solutions. 4-(3-Bromophenyl)morpholine HCl is a small molecule compound used in various research applications. This document provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of its stock solutions. We move beyond a simple list of steps to explain the scientific rationale behind key procedures, ensuring that researchers can generate reproducible data while minimizing common sources of experimental error, such as compound precipitation, degradation, and solvent-induced artifacts. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and self-validating workflow for small molecule handling in a cell culture environment.

Compound Characteristics and Safe Handling

A thorough understanding of the physicochemical properties of 4-(3-Bromophenyl)morpholine HCl is the foundation for its effective use. The hydrochloride salt form is generally chosen to improve stability and aqueous solubility over the free base; however, like many complex organic molecules, its solubility in purely aqueous media remains limited.

Table 1: Physicochemical Properties of 4-(3-Bromophenyl)morpholine HCl

Property Value Source(s)
CAS Number 197846-83-6 [1]
Molecular Formula C₁₀H₁₃BrClNO [2]
Molecular Weight 278.58 g/mol
Appearance White to yellow crystalline powder

| Purity | Typically ≥95% | |

1.1. Storage and Handling of Solid Compound The solid (powder) form of the compound is the most stable. To prevent degradation from moisture and environmental contaminants, adhere to the following storage conditions:

  • Long-Term Storage: Store the vial containing the lyophilized powder at -20°C for up to three years.[3][4]

  • Environment: Keep the container tightly sealed in a dry, cool, and well-ventilated area.[1] Exposure to moisture can compromise the integrity of the hydrochloride salt.

1.2. Safety Precautions As with any laboratory chemical, appropriate personal protective equipment (PPE) is mandatory.

  • Handling: Wear gloves, a lab coat, and eye protection. Avoid inhalation of the powder by handling it in a chemical fume hood or a well-ventilated space.[1]

  • Disposal: Dispose of the compound and its containers in accordance with local and national regulations. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[1]

The Scientific Rationale: A Multi-Tiered Solution Strategy

A robust experimental design relies on a hierarchical approach to solution preparation. This strategy minimizes waste, prevents contamination, and preserves the long-term integrity of the valuable compound.

  • Primary Stock Solution: This is the highest concentration stock, typically prepared in a non-aqueous, sterile-filtered solvent like dimethyl sulfoxide (DMSO).[5][6] The high concentration (e.g., 10 mM) allows for the creation of numerous working solutions from a small initial volume.

  • Intermediate Dilutions (Working Stocks): Serial dilutions from the primary stock are performed in the same solvent (e.g., DMSO).[6][7] This is a critical step; attempting to make large dilutions directly from a DMSO stock into an aqueous buffer or cell culture medium will almost certainly cause the compound to precipitate, rendering the final concentration unknown and inaccurate.[6]

  • Final Working Solution: This is the solution added directly to the cells. It is prepared by making a final, small-volume dilution of an intermediate stock into pre-warmed, complete cell culture medium immediately before use.[8][9]

The overarching goal is to maintain the final concentration of the organic solvent (DMSO) in the cell culture at a non-toxic level, typically below 0.5%, with an ideal target of ≤0.1% to avoid solvent-induced cellular stress or off-target effects.[4][9]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution, which will serve as the source for all subsequent experimental dilutions.

Materials:

  • 4-(3-Bromophenyl)morpholine HCl powder

  • High-purity, anhydrous DMSO (Dimethyl Sulfoxide)

  • Sterile, low-protein binding microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

Workflow Visualization:

G cluster_prep Preparation Phase (in Chemical Hood) cluster_storage Storage Phase (Sterile Conditions) weigh 1. Weigh Compound Accurately weigh 5-10 mg of powder. calc 2. Calculate Solvent Volume Use MW (278.58 g/mol) for 10 mM target. weigh->calc dissolve 3. Dissolve in DMSO Add calculated DMSO. Vortex/sonicate to dissolve. calc->dissolve aliquot 4. Aliquot Solution Dispense into single-use volumes (e.g., 20 µL). dissolve->aliquot Transfer to Sterile Hood store 5. Store Aliquots Store at -80°C for long-term stability. aliquot->store

Caption: Workflow for preparing the primary stock solution.

Step-by-Step Procedure:

  • Equilibrate Compound: Allow the vial of 4-(3-Bromophenyl)morpholine HCl to come to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

  • Weighing: In a chemical fume hood, accurately weigh a precise amount of the compound (e.g., 5 mg) into a sterile vial.

  • Calculate Solvent Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM concentration:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Molarity (mol/L))

    Example Calculation for 5 mg:

    • Mass = 0.005 g

    • Molecular Weight = 278.58 g/mol

    • Target Molarity = 0.010 mol/L (10 mM)

    • Volume (L) = 0.005 / (278.58 × 0.010) = 0.001795 L

    • Volume to add = 1795 µL of DMSO

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the compound. Cap the vial tightly and vortex thoroughly. If full dissolution is not immediate, sonicate the vial in a water bath for 5-10 minutes or warm briefly to 37°C.[3][5] Visually inspect to ensure no particulates remain.

  • Aliquoting: Working in a sterile cell culture hood, dispense the 10 mM primary stock solution into sterile, single-use, low-protein binding microcentrifuge tubes. The aliquot volume should correspond to the amount typically needed for one or two experiments (e.g., 10-50 µL) to avoid repeated freeze-thaw cycles.[3][10]

  • Storage: Label the aliquots clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store immediately at -80°C. A properly stored DMSO stock is typically stable for at least 6 months.[4]

Protocol: Preparation of Working Solutions for Cell Assays

This protocol describes the dilution of the primary stock to the final concentrations required for treating cells. The key principle is to perform serial dilutions in DMSO before the final addition to the aqueous cell culture medium.[6]

Workflow Visualization:

G cluster_dilution Intermediate Dilution (in DMSO) cluster_final Final Dilution (in Medium) stock Primary Stock 10 mM in DMSO (from -80°C) int1 Intermediate Stock 1 mM (1:10 Dilution) e.g., 5 µL Stock + 45 µL DMSO stock->int1 int2 Serial Dilutions... 100 µM, 10 µM, etc. (in DMSO) int1->int2 final_dilution Final Working Solution (e.g., 10 µM) Add 1 µL of 10 mM stock to 999 µL medium (1:1000) int2->final_dilution Final 1:1000 Dilution warm_medium Pre-warmed (37°C) Complete Cell Culture Medium warm_medium->final_dilution plate Cell Assay Plate (Final DMSO ~0.1%) final_dilution->plate Add to Cells

Caption: Dilution hierarchy for preparing working solutions.

Step-by-Step Procedure:

  • Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock solution from the -80°C freezer and thaw it at room temperature.

  • Prepare Intermediate Stocks (if needed):

    • For creating a dose-response curve, it is best to perform serial dilutions in DMSO.[7]

    • Example for a 1 mM stock: Mix 5 µL of the 10 mM primary stock with 45 µL of pure DMSO.

    • Example for a 100 µM stock: Mix 5 µL of the 1 mM intermediate stock with 45 µL of pure DMSO.

  • Prepare Final Working Solution:

    • Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C. Serum proteins can help stabilize hydrophobic compounds and prevent precipitation.[7]

    • Calculate the volume of stock needed for the final dilution. A 1:1000 dilution is common to achieve a final DMSO concentration of 0.1%.

    • Example for a 10 µM final solution: Add 1 µL of the 10 mM primary stock to 999 µL of pre-warmed medium.

    • CRITICAL: Add the small volume of DMSO stock to the larger volume of medium while gently vortexing or swirling the medium.[9] This rapid dispersion is crucial to prevent the compound from precipitating.

  • Prepare Vehicle Control: Create a vehicle control by adding the same volume of pure DMSO to an equivalent volume of cell culture medium (e.g., 1 µL of DMSO into 999 µL of medium). This is essential to distinguish the compound's effect from any solvent effect.[11]

  • Treat Cells: Immediately add the final working solutions (and vehicle control) to your cell culture plates. Do not store working solutions in aqueous medium for extended periods, as compound stability may be limited. Prepare them fresh for each experiment.[11]

Quality Control and Best Practices

A self-validating protocol incorporates routine checks to ensure consistency and troubleshoot potential issues.

Table 2: Quality Control (QC) Schedule for Stock Solutions

QC Check Method Frequency Rationale
Visual Inspection Examine the solution for clarity and absence of particulates. Every time an aliquot is thawed. The simplest way to detect compound precipitation, which indicates solubility issues or degradation.[10]
Concentration Verification UV-Vis Spectrophotometry or HPLC. Upon initial preparation of a new batch; or if results are inconsistent. Confirms the calculated concentration is accurate. Spectrophotometry is faster if an extinction coefficient is known; HPLC is more precise.[6][12]
Purity & Integrity High-Performance Liquid Chromatography (HPLC) or LC-MS. Annually for long-term stored stocks; or for troubleshooting. Detects the presence of degradation products, ensuring the observed biological effect is from the parent compound.[13][14]

| Functional Assay | Test the new stock in a well-established assay with a known positive control. | When a new batch of primary stock is prepared. | Confirms the biological activity of the compound, serving as the ultimate validation of the entire preparation process. |

Logic for Experimental Setup:

G start Experiment Start plate_cells Plate Cells and Allow to Adhere start->plate_cells prep_stock Prepare Final Working Solutions (e.g., 0.1, 1, 10 µM) treatment Treat Cells with Compound and Vehicle prep_stock->treatment prep_vehicle Prepare Vehicle Control (Medium + 0.1% DMSO) prep_vehicle->treatment plate_cells->prep_stock plate_cells->prep_vehicle incubation Incubate for Defined Period (e.g., 24, 48, 72 hours) treatment->incubation assay Perform Cellular Assay (e.g., Viability, Gene Expression) incubation->assay data Data Analysis Compare treatment groups to vehicle control assay->data

Caption: Logical flow from solution prep to data analysis.

Conclusion

The reproducibility of cell-based assay data is inextricably linked to the meticulous preparation of small molecule stock solutions. By implementing the structured, multi-tiered protocol detailed in this guide—from careful weighing and dissolution in high-purity DMSO to proper aliquoting, storage, and quality control—researchers can establish a reliable and self-validating workflow. Adherence to these principles, particularly the use of serial dilutions in DMSO and the inclusion of appropriate vehicle controls, will significantly enhance data quality and confidence in experimental outcomes.

References

  • Beijing Solarbio Science & Technology Co., Ltd. (2024). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. [Link]

  • Stevens, E. (2017). What concentration of small molecule binding is considered weak or strong?. Chemistry Stack Exchange. [Link]

  • Moss, M. (2013). Answer to "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. [Link]

  • Kymos. (2023). Quality control of small molecules. [Link]

  • Chen, G. Q., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]

  • Janzen, W. P. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]

  • HunterLab. (2023). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. [Link]

  • PENTA s.r.o. (2023). SAFETY DATA SHEET: Morpholine. [Link]

  • Kahrizi, A. (2023). Discussion on "What concentration of small molecule inhibition is suitable for gene expression assessment?". ResearchGate. [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Reddit r/labrats. (2023). How to prepare sterile drug solution in DMSO for cell culture?. [Link]

  • Liu, H. (2016). Answer to "Any database of small molecules concentration for cell treatment?". ResearchGate. [Link]

  • Wikipedia. Morpholine. [Link]

Sources

Application Notes & Protocols: Leveraging 4-(3-Bromophenyl)morpholine Hydrochloride in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 4-(3-Bromophenyl)morpholine Hydrochloride in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening low molecular weight compounds, typically less than 300 Daltons, FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[2][3] Within the vast landscape of available fragments, this compound emerges as a particularly strategic starting point. This application note provides a detailed guide for researchers on the effective utilization of this fragment, from initial screening to hit-to-lead optimization, grounded in established biophysical principles and medicinal chemistry strategies.

The strategic utility of this compound lies in the synergistic combination of its two core moieties: the morpholine ring and the bromophenyl group. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs and bioactive molecules.[4][5] Its inclusion often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and can serve as a key interaction point with target proteins.[5][6] The bromophenyl group, on the other hand, provides a versatile handle for medicinal chemists. The bromine atom can act as a vector for fragment growth, enabling the exploration of adjacent binding pockets through established synthetic methodologies.[2][7] Furthermore, the bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly contribute to binding affinity and selectivity.

This document will guide you through the practical applications of this compound, offering detailed protocols for its integration into your FBDD campaigns. We will explore its physicochemical properties, outline robust screening cascades using state-of-the-art biophysical techniques, and provide actionable strategies for evolving initial fragment hits into potent lead compounds.

Physicochemical Properties of this compound

A thorough understanding of a fragment's physicochemical properties is paramount for successful FBDD. The hydrochloride salt form of 4-(3-Bromophenyl)morpholine is typically used to enhance aqueous solubility, a critical factor for biophysical screening assays.

PropertyValueSource
Molecular Formula C10H13BrClNO[8]
Molecular Weight 278.57 g/mol [8]
CAS Number 197846-83-6[8]
Purity Typically ≥95%[9]

Note: The properties of the free base, 4-(3-Bromophenyl)morpholine (CAS: 197846-82-5), are also relevant for certain applications and can be found in chemical databases.[10]

Fragment Library Preparation

For effective screening, this compound should be incorporated into a well-curated fragment library.

Protocol 1: Preparation of a 100 mM Stock Solution

  • Materials: this compound, Dimethyl sulfoxide (DMSO), analytical balance, vortex mixer, and appropriate personal protective equipment (PPE).

  • Procedure: a. Accurately weigh a sufficient amount of this compound. b. Dissolve the compound in high-purity DMSO to a final concentration of 100 mM. c. Vortex thoroughly to ensure complete dissolution. d. Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Biophysical Screening Cascade for Hit Identification

Due to the typically weak binding affinities of fragments, highly sensitive biophysical techniques are required for primary screening and hit validation.[11][12] A tiered screening cascade is recommended to efficiently identify and confirm true binders while minimizing false positives.

Figure 1: A typical biophysical screening cascade for fragment-based drug discovery.

Primary Screening: Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening of fragment libraries.[13][14] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[15] An increase in Tm is indicative of ligand-induced stabilization.

Protocol 2: High-Throughput Thermal Shift Assay

  • Materials: Purified target protein, fluorescent dye (e.g., SYPRO Orange), this compound stock solution, appropriate buffer, and a real-time PCR instrument.

  • Procedure: a. Prepare a master mix containing the target protein and fluorescent dye in the assay buffer. b. Dispense the master mix into a 96- or 384-well PCR plate. c. Add this compound to the desired final concentration (typically in the 100 µM to 1 mM range). Include a DMSO control. d. Seal the plate and centrifuge briefly. e. Place the plate in a real-time PCR instrument and run a melt curve analysis, gradually increasing the temperature. f. Analyze the data to determine the Tm for each well. A significant positive shift in Tm (ΔTm) compared to the DMSO control indicates a potential hit.[16]

Secondary Screening: Orthogonal Hit Validation

Hits from the primary screen should be validated using an orthogonal biophysical method to rule out artifacts.[17][18] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.[11][19]

SPR is a label-free technique that measures changes in the refractive index at a sensor surface where the target protein is immobilized, allowing for the real-time detection of binding events.[11][20]

Protocol 3: SPR-Based Hit Validation

  • Materials: SPR instrument and sensor chips, purified target protein, this compound, immobilization reagents, and running buffer.

  • Procedure: a. Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. b. Prepare a dilution series of this compound in the running buffer. c. Inject the fragment solutions over the sensor surface at a constant flow rate. d. Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU indicates binding. e. Regenerate the sensor surface between injections if necessary. f. Analyze the sensorgrams to confirm binding and obtain preliminary affinity estimates (KD).[21]

NMR spectroscopy is a highly robust method for fragment screening, capable of detecting weak interactions and providing structural information about the binding site.[11][22] Both ligand-observed and protein-observed experiments can be employed.[23][24]

Protocol 4: 1D NMR-Based Hit Validation (Ligand-Observed)

  • Materials: NMR spectrometer, purified target protein, this compound, and deuterated buffer.

  • Procedure: a. Acquire a reference 1D ¹H NMR spectrum of this compound in the deuterated buffer. b. Prepare a sample containing the fragment and the target protein. c. Acquire a 1D ¹H NMR spectrum of the mixture. d. A decrease in the signal intensity or line broadening of the fragment's peaks compared to the reference spectrum is indicative of binding. Techniques like Saturation Transfer Difference (STD) or WaterLOGSY can provide more definitive evidence of binding.[23]

Tertiary Screening: Affinity and Stoichiometry Determination

Once a fragment hit is validated, a more quantitative characterization of the binding interaction is necessary. Isothermal Titration Calorimetry (ITC) is the gold standard for determining the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).

From Hit to Lead: Strategies for Fragment Elaboration

The ultimate goal of FBDD is to evolve a low-affinity fragment hit into a potent, drug-like lead compound.[2] The chemical structure of this compound offers several avenues for optimization.

Sources

Analytical methods for the characterization of 4-(3-Bromophenyl)morpholine HCl.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 4-(3-Bromophenyl)morpholine HCl

Abstract

This application note provides a comprehensive suite of analytical methodologies for the definitive characterization of 4-(3-Bromophenyl)morpholine hydrochloride (HCl), a key intermediate in pharmaceutical research and organic synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, ensuring scientific integrity and robust, reproducible results. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, grounding each method in established scientific principles and regulatory expectations. The workflow encompasses structural elucidation via spectroscopic techniques (NMR, MS, FTIR), purity and assay determination using High-Performance Liquid Chromatography (HPLC), and physicochemical assessment by thermal analysis (DSC/TGA). All methodologies are presented with detailed, step-by-step protocols and are framed within the context of international regulatory standards, such as the ICH Q2(R2) guidelines.[1][2][3][4][5]

Introduction and Physicochemical Profile

4-(3-Bromophenyl)morpholine is a substituted aryl morpholine. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] The introduction of a 3-bromophenyl group provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable building block. As a hydrochloride salt, the compound's solubility and handling properties are often improved for pharmaceutical development.

Given its intended applications, rigorous analytical characterization is imperative to establish its identity, strength, quality, and purity. A multi-faceted analytical approach ensures that the material meets the stringent requirements for downstream applications, from early-stage research to regulated manufacturing.

Table 1: Physicochemical Properties of 4-(3-Bromophenyl)morpholine HCl

PropertyValueSource
Chemical Name This compound[7]
Synonym(s) 1-Bromo-3-(morpholin-4-yl)benzene hydrochloride[8]
CAS Number 197846-83-6[7]
Molecular Formula C₁₀H₁₃BrClNO[7]
Molecular Weight 278.58 g/mol [7]
Physical Form Powder/Solid[7]
Free Base MW 242.11 g/mol [9]

Comprehensive Analytical Workflow

A logical and systematic workflow is essential for the complete characterization of a pharmaceutical intermediate. The proposed strategy begins with unambiguous structural confirmation, followed by quantitative assessment of purity and impurities, and concludes with an evaluation of key physicochemical properties.

Analytical_Workflow cluster_0 PART 1: Structural Elucidation cluster_1 PART 2: Purity & Assay cluster_2 PART 3: Physicochemical Properties cluster_3 Final Assessment NMR NMR Spectroscopy (¹H, ¹³C) - Confirm Connectivity HPLC HPLC-UV - Purity, Assay, Impurities NMR->HPLC MS Mass Spectrometry (ESI-MS) - Confirm MW & Isotopic Pattern MS->HPLC FTIR FTIR Spectroscopy - Identify Functional Groups FTIR->HPLC Thermal Thermal Analysis (DSC & TGA) - Melting Point, Stability, Solvates HPLC->Thermal GC Gas Chromatography (GC) - Orthogonal Purity, Residual Solvents GC->Thermal Report Certificate of Analysis (CoA) - Identity, Purity, Strength, Quality Thermal->Report

Caption: Overall analytical workflow for 4-(3-Bromophenyl)morpholine HCl.

Part 1: Structural Elucidation & Identification Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For 4-(3-Bromophenyl)morpholine HCl, NMR is essential to confirm the substitution pattern on the aromatic ring and the integrity of the morpholine moiety. The morpholine ring typically shows a distinct pattern of two multiplets for the methylene protons adjacent to the oxygen and nitrogen atoms.[10][11]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow observation of the N-H proton from the hydrochloride salt, which would be exchanged in D₂O.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A wider spectral width (e.g., 240 ppm) is required.

    • A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function, followed by Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Expected Spectral Data:

  • ¹H NMR (DMSO-d₆):

    • Aromatic Region (~7.0 - 7.8 ppm): A complex multiplet system consistent with a 1,3-disubstituted benzene ring.

    • Morpholine Protons (~3.2 - 4.0 ppm): Two distinct multiplets, each integrating to 4 protons. The protons adjacent to the oxygen (-O-CH₂-) will be downfield (~3.8 ppm) compared to those adjacent to the protonated nitrogen (-N⁺H-CH₂-) at ~3.3 ppm.[10]

    • Amine Proton (N⁺-H): A broad singlet at a variable chemical shift, typically downfield, depending on concentration and residual water.

  • ¹³C NMR (DMSO-d₆):

    • Aromatic Carbons (~115 - 150 ppm): Six signals, with the carbon attached to bromine (C-Br) appearing around 122 ppm and the carbon attached to nitrogen (C-N) being the most downfield aromatic signal.

    • Morpholine Carbons (~45 - 67 ppm): Two signals corresponding to the methylene carbons. The carbons adjacent to oxygen (-O-CH₂-) will be downfield (~65 ppm) compared to those adjacent to nitrogen (-N-CH₂-) at ~47 ppm.[12]

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the analyte, serving as a crucial confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition. For this compound, the presence of bromine provides a highly characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive diagnostic feature.[13][14]

Protocol: Electrospray Ionization (ESI) MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the source in positive ion mode to detect the protonated molecule.

    • Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the compound.

    • Scan a mass range that encompasses the expected molecular ion (e.g., m/z 100-400).

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ corresponding to the free base, 4-(3-Bromophenyl)morpholine.

Expected Data:

  • Molecular Ion: A pair of peaks corresponding to [M+H]⁺ at m/z 242.1 and m/z 244.1 in an approximate 1:1 intensity ratio, confirming the molecular weight of the free base and the presence of one bromine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 4-(3-Bromophenyl)morpholine HCl, FTIR can confirm the presence of the morpholine ring (C-O-C and C-N stretches), the aromatic ring (C=C and C-H stretches), the C-Br bond, and, critically, the N⁺-H stretch indicating the formation of the hydrochloride salt.[15][16]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Table 2: Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (sp² C-H)
2980 - 2850C-H StretchAliphatic (sp³ C-H)
2700 - 2400N⁺-H StretchSecondary Amine Salt
~1600, ~1475C=C StretchAromatic Ring
1250 - 1200C-N StretchAryl-Amine
1130 - 1085C-O-C StretchEther (Morpholine Ring)
~800 - 750C-H Bendmeta-disubstituted Aromatic
~690 - 550C-Br StretchAryl Bromide

Part 2: Purity and Assay Determination Protocols

High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC with UV detection is the gold-standard technique for determining the purity and assay of pharmaceutical compounds.[17][18][19] Its high resolving power allows for the separation of the main component from process-related impurities and degradation products. The bromophenyl moiety acts as a strong chromophore, enabling sensitive UV detection. The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][4][5]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting MobilePhase Prepare Mobile Phase (A: Buffer, B: ACN) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standard Prepare Standard Solution (e.g., 0.5 mg/mL) SST Perform System Suitability Test (SST) - 5 replicate injections of Standard Standard->SST Sample Prepare Sample Solution (e.g., 0.5 mg/mL) Sequence Run Analytical Sequence (Blank, Standard, Sample, etc.) Sample->Sequence Equilibrate->SST SST->Sequence If SST Passes Integrate Integrate Chromatograms Sequence->Integrate Calculate Calculate Results - % Purity (Area Normalization) - % Assay (vs. Standard) Integrate->Calculate Report Generate Report - Verify SST compliance - Report final values Calculate->Report

Caption: Detailed workflow for HPLC purity and assay analysis.

Protocol: Reverse-Phase HPLC Method

  • Chromatographic System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve a reference standard of 4-(3-Bromophenyl)morpholine HCl in diluent to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration as the Standard Solution.

  • Chromatographic Conditions:

Table 3: Recommended HPLC Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column providing good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure the analyte is in its protonated, single ionic form, leading to sharp peaks.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 0-5 min (30% B), 5-25 min (30% to 80% B), 25-30 min (80% B), 30.1-35 min (30% B)A gradient elution ensures that both early and late-eluting impurities are resolved and eluted effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detection UV at 254 nmWavelength where the bromophenyl chromophore exhibits strong absorbance.
Run Time 35 minutesAllows for elution of the main peak and any potential late-eluting impurities.
  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the Standard Solution. The results must meet predefined criteria to ensure the system is performing adequately.

Table 4: System Suitability Criteria (based on ICH guidelines)

ParameterAcceptance Criterion
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% for 5 replicates
% RSD of Retention Time ≤ 1.0% for 5 replicates
  • Data Analysis:

    • Purity: Calculate by area normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Assay: Calculate against the reference standard. Assay (%) = (Area of Sample / Area of Standard) x (Conc. of Standard / Conc. of Sample) x Purity of Standard.

Part 3: Physicochemical Characterization Protocols

Thermal Analysis (DSC & TGA)

Causality: Thermal analysis provides critical information about the material's physical properties. Differential Scanning Calorimetry (DSC) measures the temperature and heat flow associated with thermal transitions, allowing for the determination of melting point and the detection of polymorphism.[20][21] Thermogravimetric Analysis (TGA) measures weight changes as a function of temperature, which is used to quantify the presence of volatiles (like water or residual solvents) and to assess thermal stability.[20][22][23]

Protocol: DSC and TGA Analysis

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • DSC Method:

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp up to a temperature well past the melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • TGA Method:

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp up to a temperature where full decomposition is expected (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of any endothermic or exothermic events. The sharp endotherm corresponds to the melting point.

    • TGA: Analyze the thermogram for any weight loss steps. A weight loss at temperatures below ~120 °C may indicate the presence of water or volatile solvents. Weight loss at higher temperatures indicates thermal decomposition.

Expected Data:

  • DSC Thermogram: A single, sharp endothermic peak corresponding to the melting of the crystalline solid.

  • TGA Thermogram: A stable baseline until the onset of thermal decomposition at an elevated temperature. For an anhydrous sample, no significant weight loss should be observed before decomposition.[22]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 4-(3-Bromophenyl)morpholine HCl. The synergistic use of spectroscopic, chromatographic, and thermal techniques ensures the unambiguous confirmation of its structure, the accurate determination of its purity and assay, and the assessment of its key physicochemical properties. Adherence to these protocols, grounded in established scientific principles and regulatory guidelines, will yield reliable and defensible data, ensuring the quality and suitability of this important chemical intermediate for its intended use in research and development.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • ResearchGate. (n.d.).
  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • ASTM International. (1990).
  • ChemicalBook. (2025). 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b)
  • SpectraBase. (n.d.). Morpholine hydrochloride - Optional[FTIR] - Spectrum.
  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • Analytice. (2017). Laboratory analysis of morpholine (CAS: 110-91-8).
  • MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
  • Chongqing Chemdad Co., Ltd. (n.d.). N-(4-BROMOPHENYL)MORPHOLINE One.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine 97 30483-75-1.
  • Sigma-Aldrich. (n.d.). This compound | 197846-83-6.
  • TA Instruments. (n.d.).
  • Google Patents. (2013). SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
  • ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)morpholine 97 30483-75-1.
  • ChemicalBook. (n.d.). Morpholine(110-91-8) IR Spectrum.
  • E3S Web of Conferences. (2024).
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • PubChem. (n.d.). Morpholine, hydrochloride (1:1).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
  • ACD/Labs. (2008).
  • ChemicalBook. (2025). N-(4-BROMOPHENYL)MORPHOLINE | 30483-75-1.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
  • Apollo Scientific. (n.d.). 197846-82-5 Cas No. | 4-(3-Bromophenyl)morpholine.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • TCI AMERICA. (n.d.). 4-(4-Bromophenyl)morpholine | 30483-75-1.
  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group.
  • PMC - NIH. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers.
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers.
  • (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals.
  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • BMRB. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine.
  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals.
  • PubChem - NIH. (n.d.). 2-Phenyl-3-methylmorpholine.

Sources

Application Notes & Protocols for In Vivo Experimental Design Using Morpholino-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Precision of Morpholino Oligonucleotides in In Vivo Research

Morpholino oligonucleotides (Morpholinos or MOs) have emerged as a cornerstone of reverse genetics, providing researchers with a powerful tool to investigate gene function by transiently knocking down gene expression.[1][2] Unlike other antisense technologies like siRNA or shRNA that lead to mRNA degradation, Morpholinos operate via a steric-blocking mechanism.[1][3][4] This unique mode of action, coupled with their exceptional stability and low intrinsic toxicity, makes them particularly well-suited for in vivo applications in a wide range of model organisms.[5][6]

Morpholinos are synthetic nucleic acid analogs characterized by a backbone of methylenemorpholine rings linked by non-ionic phosphorodiamidate groups.[1][3] This structural modification renders them resistant to nuclease degradation and minimizes non-specific interactions with cellular proteins, thereby reducing off-target effects.[4][7][8] They function by binding to complementary RNA sequences, physically obstructing cellular machinery involved in translation or pre-mRNA splicing.[1][3][4]

This guide provides a comprehensive overview of the principles and practices for designing and executing successful in vivo experiments using morpholino-based compounds. We will delve into the critical aspects of experimental design, from selecting the appropriate morpholino chemistry and delivery strategy to implementing rigorous control experiments that ensure the scientific validity of your findings.

I. Understanding the Mechanism: Steric Blockade of Gene Expression

The efficacy of a Morpholino-mediated gene knockdown hinges on its ability to physically impede crucial cellular processes. This is achieved primarily through two distinct, yet equally effective, strategies:

  • Translation Blocking: By designing a Morpholino complementary to the 5' untranslated region (UTR) or the translation start codon (ATG) of a target mRNA, the binding of the ribosomal initiation complex is prevented.[7][9] This effectively halts the synthesis of the corresponding protein without degrading the mRNA transcript.[7]

  • Splice Modification: Morpholinos can be targeted to splice donor or acceptor sites at intron-exon junctions within a pre-mRNA molecule.[1][3] This binding prevents the spliceosome from recognizing these sites, leading to altered splicing, which can result in exon skipping or inclusion, often creating a frameshift mutation and a premature stop codon.[1][9] The resulting non-functional protein provides a powerful means of assessing gene function.

Morpholino_Mechanism_of_Action cluster_0 Translation Blocking cluster_1 Splice Modification mRNA mRNA Transcript Protein Protein Synthesis (Blocked) mRNA->Protein Ribosome Ribosome Ribosome->mRNA Initiation Complex Formation Blocked Morpholino_TB Translation-Blocking Morpholino Morpholino_TB->mRNA Binds to 5' UTR/ATG pre_mRNA pre-mRNA (Exon-Intron-Exon) Aberrant_mRNA Aberrantly Spliced mRNA pre_mRNA->Aberrant_mRNA Altered Splicing Spliceosome Spliceosome Spliceosome->pre_mRNA Binding Blocked Morpholino_SB Splice-Blocking Morpholino Morpholino_SB->pre_mRNA Binds to Splice Junction

Caption: Mechanisms of Morpholino action.

II. Choosing the Right Tool: Morpholino Chemistries for In Vivo Applications

While standard, unmodified Morpholinos are highly effective in embryonic systems where they can be directly microinjected, their neutral backbone limits their ability to cross cell membranes in adult animals.[4][10][11] To overcome this limitation, several modified Morpholino chemistries have been developed to facilitate systemic delivery.

Morpholino TypeDelivery MoietyPrimary ApplicationAdvantagesDisadvantages
Standard (Unmodified) PMO NoneEmbryonic models (zebrafish, Xenopus) via microinjection.[4][10][12]High specificity, low toxicity.[6]Poor cellular uptake in adult tissues.[10][11]
PPMO (Peptide-conjugated MO) Arginine-rich cell-penetrating peptides (CPPs).[5][13][14]Systemic delivery in adult animals for various disease models.[5][13]Enhanced cellular uptake.[5][13]Potential for dose-dependent renal toxicity.[14][15][16]
Vivo-Morpholino Octaguanidinium dendrimer.[10][14][17]Systemic and local delivery in adult animals, particularly mice.[10][14][18]Efficient delivery to a wide range of tissues.[10][14]Potential for toxicity at higher doses; requires careful dose optimization.[18][19]

III. Strategic Delivery: Getting Morpholinos to the Target Tissue

The choice of delivery method is paramount to the success of an in vivo Morpholino experiment and is dictated by the animal model, target tissue, and desired spatial and temporal control of gene knockdown.

Systemic Delivery

For widespread gene knockdown, systemic administration is the preferred method.

  • Intravenous (IV) Injection: This is the most effective route for achieving broad biodistribution of Vivo-Morpholinos.[18]

  • Intraperitoneal (IP) Injection: While less efficient than IV injection, IP administration can still achieve modest systemic delivery of Vivo-Morpholinos.[18]

Local Delivery

When targeting a specific organ or tissue, local administration can enhance efficacy and minimize potential systemic toxicity.

  • Direct Tissue Injection: Injecting Vivo-Morpholinos directly into the tissue of interest, such as muscle or tumors, can achieve high local concentrations.[18]

  • Intracerebroventricular (ICV) Infusion: For targeting the central nervous system, direct infusion into the cerebrospinal fluid is significantly more effective than systemic routes.[18]

In_Vivo_Delivery_Workflow Start Experimental Goal: Gene Knockdown in Adult Animal Choose_MO Select Morpholino Chemistry (e.g., Vivo-Morpholino) Start->Choose_MO Determine_Route Determine Administration Route Choose_MO->Determine_Route Systemic Systemic Delivery Determine_Route->Systemic Local Local Delivery Determine_Route->Local IV_IP Intravenous (IV) or Intraperitoneal (IP) Injection Systemic->IV_IP Widespread Knockdown Direct_Injection Direct Tissue Injection or Intracerebroventricular (ICV) Infusion Local->Direct_Injection Tissue-Specific Knockdown Dose Perform Dose-Response Study (e.g., 4-20 mg/kg for Vivo-MO in mice) IV_IP->Dose Direct_Injection->Dose Administer Administer Morpholino and Control Oligos Dose->Administer Monitor Monitor Animal Health and Phenotype Administer->Monitor Analyze Analyze Target Knockdown (RT-PCR, Western Blot) Monitor->Analyze End Interpret Results Analyze->End Control_Experiment_Logic Hypothesis Hypothesis: Gene X knockdown causes Phenotype Y MO1 Inject Morpholino 1 (MO1) targeting Gene X Hypothesis->MO1 Phenotype_Observed Observe Phenotype Y MO1->Phenotype_Observed Is_Specific Is the effect specific? Phenotype_Observed->Is_Specific MO2 Inject Second Morpholino (MO2) targeting Gene X Is_Specific->MO2 Test 1 Rescue Co-inject MO1 + Rescue mRNA (lacks MO1 binding site) Is_Specific->Rescue Test 2 Mismatch Inject 5-Mismatch Control MO Is_Specific->Mismatch Test 3 Negative_Control Inject Standard Negative Control MO Is_Specific->Negative_Control Test 4 Phenotype_Y_MO2 Phenotype Y observed MO2->Phenotype_Y_MO2 No_Phenotype_Rescue Phenotype Y rescued Rescue->No_Phenotype_Rescue No_Phenotype_Mismatch No Phenotype Y Mismatch->No_Phenotype_Mismatch No_Phenotype_Negative No Phenotype Y Negative_Control->No_Phenotype_Negative Conclusion Conclusion: Knockdown of Gene X specifically causes Phenotype Y Phenotype_Y_MO2->Conclusion No_Phenotype_Rescue->Conclusion No_Phenotype_Mismatch->Conclusion No_Phenotype_Negative->Conclusion

Caption: Logic of control experiments for Morpholino studies.

VI. Troubleshooting and Considerations

  • Toxicity: If toxicity is observed (e.g., lethargy, weight loss, mortality), reduce the dose. [19]For Vivo-Morpholinos, toxicity can sometimes be linked to the guanidinium delivery moiety. [19]Ensure proper oligo design to avoid self-hybridization, which has been implicated in adverse events. [19]* Lack of Efficacy: If no knockdown is observed, confirm the accuracy of your target sequence. [9][20]Increase the dose, or try a different delivery route. For cell culture applications with Vivo-Morpholinos, reducing serum concentration can improve efficacy. [18]* Oligo Handling: Reconstitute Morpholinos in nuclease-free water or buffer. [21]Avoid repeated freeze-thaw cycles. Store stock solutions at room temperature or refrigerated, as recommended by the manufacturer.

Conclusion

Morpholino-based compounds are an invaluable asset for in vivo research, offering a specific, stable, and effective method for transient gene knockdown. By understanding the underlying mechanisms, selecting the appropriate chemistry and delivery strategy, and, most importantly, implementing a rigorous set of control experiments, researchers can confidently elucidate gene function in complex biological systems. The protocols and guidelines presented here provide a robust framework for designing and executing scientifically sound in vivo studies, ultimately contributing to a deeper understanding of developmental biology and disease pathogenesis.

References

  • Moulton, H. M. (2013). In vivo delivery of morpholino oligos by cell-penetrating peptides. Current Pharmaceutical Design, 19(16), 2994-3004. [Link]

  • Summerton, J. E. (2007). Morpholino, siRNA, and S-DNA compared: impact of structure and mechanism of action on off-target effects and sequence specificity. Current Topics in Medicinal Chemistry, 7(7), 651-660. [Link]

  • Morcos, P. A. (2011). Gene knockdowns in adult animals: PPMOs and Vivo-Morpholinos. Molecules, 16(1), 582-595. [Link]

  • Moulton, H. M. (2013). In vivo delivery of morpholino oligos by cell-penetrating peptides. PubMed. [Link]

  • Gene Tools, LLC. Troubleshooting. [Link]

  • Stone, O. J., & Shaw, C. A. (2018). Morpholino-driven gene editing: a new horizon for disease treatment and prevention. Journal of Investigative Medicine, 66(5), 875-879. [Link]

  • Wikipedia. Morpholino nucleic acid. [Link]

  • Moulton, J. (2012). Introduction to Morpholinos. SDB CoRe. [Link]

  • Gene Tools, LLC. Delivery Products. [Link]

  • Moulton, H. M. (2013). In Vivo Delivery of Morpholino Oligos by Cell-Penetrating Peptides. Request PDF. [Link]

  • Moulton, J. D. (2016). Guide for Morpholino Users: Toward Therapeutics. Journal of Drug Discovery, Development and Delivery, 3(2), 1023. [Link]

  • Heasman, J. (2008). Controlling morpholino experiments: don't stop making antisense. Development, 135(10), 1735-1743. [Link]

  • Sazani, P., et al. (2009). Efficient in Vivo Manipulation of Alternative Pre-mRNA Splicing Events Using Antisense Morpholinos in Mice. Molecular and Cellular Biology, 29(16), 4346-4354. [Link]

  • Gene Tools, LLC. (2016). Designing and Ordering Morpholinos & Vivo-Morpholinos. [Link]

  • Morcos, P. A. (2011). Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos. PMC. [Link]

  • Bionity.com. Morpholino. [Link]

  • Moulton, J. D. (2017). Making a Morpholino Experiment Work: Controls, Favoring Specificity, Improving Efficacy, Storage, and Dose. Methods in Molecular Biology, 1563, 1-21. [Link]

  • Heasman, J. (2002). Morpholino antisense oligonucleotides: tools for investigating vertebrate development. Genesis, 32(3), 173-176. [Link]

  • Gene Tools, LLC. Vivo-Morpholinos. [Link]

  • Wang, G. (2013). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Molecules, 18(11), 13747-13763. [Link]

  • Biobide. Morpholino and Zebrafish: Benefits and Applications. [Link]

  • Stainier, D. Y. R., et al. (2017). Guidelines for morpholino use in zebrafish. PLOS Genetics, 13(10), e1007000. [Link]

  • Amantana, A., et al. (2007). Pharmacokinetics, Biodistribution, Stability and Toxicity of a Cell-Penetrating Peptide-Morpholino Oligomer Conjugate. Request PDF. [Link]

  • Amantana, A., et al. (2007). Pharmacokinetics, biodistribution, stability and toxicity of a cell-penetrating peptide-morpholino oligomer conjugate. Bioconjugate Chemistry, 18(4), 1325-1331. [Link]

  • Amantana, A., & Iversen, P. L. (2005). Pharmacokinetics and biodistribution of phosphorodiamidate morpholino antisense oligomers. Current Opinion in Pharmacology, 5(5), 550-555. [Link]

  • Ferguson, D., et al. (2014). Effects of vivo-morpholino treatment in mice. ResearchGate. [Link]

  • University of Virginia. Morpholino studies containing only a “control” morpholino.... [Link]

  • Summerton, J. E., & Weller, D. L. (2016). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology, 115, 26.5.1-26.5.26. [Link]

  • Ferguson, D., et al. (2014). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. BioTechniques, 56(5), 251-256. [Link]

  • Moulton, J. D. (2016). Guide for Morpholino Users: Toward Therapeutics. Gene Tools. [Link]

  • Stainier, D. Y. R., et al. (2017). Guidelines for morpholino use in zebrafish. Mayo Clinic. [Link]

  • Al-Jaloudi, R., et al. (2019). Design and Microinjection of Morpholino Antisense Oligonucleotides and mRNA into Zebrafish Embryos to Elucidate Specific Gene Function in Heart Development. Journal of Visualized Experiments, (151). [Link]

Sources

Application Notes & Protocols: The Morpholine Scaffold as a Tool to Enhance Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Privileged" Role of Morpholine in Modern Drug Discovery

In the intricate process of drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as crucial as establishing its potency. A molecule's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—determines its efficacy and safety. Medicinal chemists often turn to specific structural motifs, or scaffolds, to predictably and favorably alter these properties. Among these, the morpholine ring stands out as a "privileged structure".[1][2] This six-membered heterocycle, containing both an oxygen and a nitrogen atom, is a cornerstone in medicinal chemistry, frequently employed to overcome common PK challenges such as poor solubility and rapid metabolic breakdown.[3][4][5]

The utility of the morpholine scaffold stems from its unique physicochemical characteristics. The nitrogen atom provides a basic handle (pKa ≈ 8.7), while the oxygen atom acts as a hydrogen bond acceptor.[6][7] This duality allows morpholine to enhance aqueous solubility and interact favorably with biological targets, while its saturated, heterocyclic nature often imparts significant resistance to metabolic enzymes.[5][8] Consequently, incorporating a morpholine moiety can transform a promising but flawed compound into a viable drug candidate with an improved therapeutic window.[2]

This guide provides an in-depth analysis of how the morpholine scaffold can be strategically employed to enhance key pharmacokinetic properties. We will explore the mechanisms behind these improvements and provide detailed, validated protocols for researchers to assess these parameters in their own drug discovery programs.

Section 1: Enhancing Aqueous Solubility

Poor aqueous solubility is a primary reason for the failure of many drug candidates. A compound must dissolve in the gastrointestinal fluid to be absorbed and in the blood for systemic distribution. The morpholine ring, with its polar ether oxygen and basic nitrogen, can significantly improve the solubility of a parent molecule.

Mechanism of Action: The morpholine ring enhances solubility primarily through its ability to form hydrogen bonds with water molecules via its oxygen atom.[3] The basic nitrogen can be protonated at physiological pH, creating a charged species that is inherently more water-soluble. This dual-pronged approach makes it a highly effective solubilizing group, often used to replace less desirable functionalities like basic aliphatic amines which may have off-target effects.

Data Presentation: Impact of Morpholine on Aqueous Solubility

The following table illustrates the typical improvement in kinetic solubility observed when a morpholine moiety is incorporated into a molecular scaffold, replacing a less polar group (e.g., a cyclohexyl or phenyl ring).

Compound PairScaffoldR GroupKinetic Solubility @ pH 7.4 (µM)Fold Increase
1a Generic Kinase InhibitorCyclohexyl5-
1b Generic Kinase InhibitorMorpholine 15030x
2a GPCR Antagonist4-fluorophenyl< 1-
2b GPCR Antagonist4-morpholino phenyl75>75x

Note: Data is representative and synthesized for illustrative purposes.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol describes a high-throughput method to determine the kinetic solubility of a compound, which is relevant for early-stage drug discovery.[9][10][11] The method relies on adding a concentrated DMSO stock of the test compound to an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation period.[12]

Objective: To rapidly assess the aqueous solubility of test compounds.

Materials & Reagents:

  • Test compounds dissolved in 100% DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (0.45 µm pore size)

  • 96-well collection plates (UV-transparent for direct analysis, if applicable)

  • Plate shaker/incubator

  • LC-MS/MS or UV-Vis plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of your test compound stock solutions in DMSO.

  • Assay Plate Setup: Add 198 µL of PBS (pH 7.4) to the wells of the 96-well filter plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution of each test compound to the PBS-containing wells. This results in a final nominal concentration of 100 µM with 1% DMSO.[9] Include a blank (PBS + 2 µL DMSO) and a known soluble compound as a positive control.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours with continuous shaking.[11] This allows the solution to reach a state of "kinetic" equilibrium.

  • Filtration: Place the filter plate on top of a 96-well collection plate. Centrifuge at a sufficient speed (e.g., 1500 x g for 10 minutes) to push the filtrate through, separating any precipitated compound.[11]

  • Quantification: Analyze the concentration of the compound in the filtrate.

    • LC-MS/MS (Preferred): Create a standard curve by diluting the DMSO stock solutions in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water). Analyze the filtrate samples against this curve to determine the exact concentration.

    • UV-Vis Plate Reader: If the compound has a suitable chromophore, measure the absorbance at its λmax. A standard curve of the compound in a solubilizing solution (e.g., 50% DMSO in PBS) is required to calculate the concentration.[13]

Data Analysis & Validation:

  • The measured concentration in the filtrate is the kinetic solubility of the compound under the assay conditions.

  • Self-Validation: The positive control compound should yield a solubility value within its known range. The variation between replicate wells should be less than 20%. A visual inspection of the filter plate wells before filtration can often confirm precipitation for poorly soluble compounds.

Section 2: Enhancing Metabolic Stability

Rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major cause of poor oral bioavailability and short drug half-life.[14] The morpholine scaffold is often metabolically robust and can be used to "block" sites of metabolism on a parent molecule.

Mechanism of Action: The carbon atoms in the morpholine ring are adjacent to an electronegative oxygen atom, which can render them less susceptible to oxidative metabolism by CYP enzymes.[7][8] Furthermore, the ring itself is generally stable and does not readily undergo ring-opening or other common metabolic transformations seen with other heterocycles.[15] Replacing a metabolically "soft" spot, such as a para-substituted phenyl ring or an aliphatic chain, with a morpholine can dramatically increase the compound's half-life in liver microsomes.[5]

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_quenching Reaction Termination cluster_analysis Analysis stock Test Compound (10 mM in DMSO) pre_inc Pre-warm HLM, Buffer, and Compound stock->pre_inc hlm Human Liver Microsomes (HLM, 20 mg/mL stock) hlm->pre_inc nadph NADPH Regenerating System (Cofactor Solution) start_rxn Initiate Reaction: Add NADPH System nadph->start_rxn buffer Phosphate Buffer (pH 7.4) buffer->pre_inc pre_inc->start_rxn timepoints Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->timepoints quench Quench Reaction: Add cold Acetonitrile with Internal Standard (IS) timepoints->quench precip Precipitate Protein: Centrifuge quench->precip supernatant Transfer Supernatant precip->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining, t½, and CLint lcms->data

Protocol 2: Liver Microsomal Stability Assay

This assay assesses a compound's stability in the presence of liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[16][17] It is a standard in vitro model for predicting in vivo hepatic clearance.[14][18]

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials & Reagents:

  • Human Liver Microsomes (HLM), commercial source

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compound (1 µM final concentration)[18]

  • Control compounds: one high clearance (e.g., Verapamil) and one low clearance (e.g., Warfarin)

  • Ice-cold acetonitrile with an internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plate and collection plate

  • Incubator/shaker (37°C)

Procedure:

  • Preparation: Thaw HLM at 37°C and dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer. Keep on ice.[16] Prepare the test and control compounds by diluting DMSO stocks into the buffer.

  • Incubation Setup: In the incubation plate, combine the HLM solution and the test/control compound solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "no-cofactor" negative controls.[19] The T=0 time point sample is taken immediately by transferring an aliquot into a collection plate containing the ice-cold acetonitrile/IS stop solution.[14]

  • Time Course: Continue incubating the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the incubation plate to the stop solution plate.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the amount of parent compound remaining at each time point.

Data Analysis & Validation:

  • Calculation: For each compound, plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).

  • Half-life (t½): Calculated as 0.693 / k.

  • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (k / [microsomal protein concentration in mg/mL]) * 1000.

  • Self-Validation: The high and low clearance controls must fall within their expected ranges. In the "no-cofactor" control wells, the compound concentration should not significantly decrease over time, confirming that degradation is enzyme- and cofactor-dependent.

Section 3: Modulating Permeability and Efflux

For oral drugs, crossing the intestinal epithelium is a prerequisite for entering circulation. This is governed by a balance of passive permeability (driven by lipophilicity) and interactions with active transporters. The Caco-2 cell monolayer is the gold-standard in vitro model for predicting human intestinal permeability.[20][21]

Role of Morpholine: The morpholine scaffold can have a nuanced effect here. By increasing polarity, it can sometimes reduce passive permeability. However, its key advantage often lies in its ability to circumvent recognition by efflux transporters like P-glycoprotein (P-gp). P-gp actively pumps drugs out of intestinal cells back into the gut lumen, reducing absorption. Many basic nitrogen-containing compounds are P-gp substrates. The specific structure and pKa of the morpholine nitrogen can make it a "poor fit" for the P-gp binding pocket, thereby reducing efflux and increasing net absorption.

Protocol 3: Caco-2 Bidirectional Permeability Assay

This assay measures a compound's transport across a Caco-2 cell monolayer in both directions: apical-to-basolateral (A-to-B, simulating absorption) and basolateral-to-apical (B-to-A, simulating efflux).[22][23]

Objective: To determine the apparent permeability coefficient (Papp) and the efflux ratio (ER) of a test compound.

Materials & Reagents:

  • Caco-2 cells seeded on 24-well Transwell™ plates (grown for ~21 days to form a confluent, differentiated monolayer)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)

  • Test compound (typically at 10 µM)[21]

  • Control compounds: High permeability (e.g., Propranolol), Low permeability (e.g., Atenolol), and a known P-gp substrate (e.g., Digoxin)

  • Lucifer Yellow dye for monolayer integrity check

  • LC-MS/MS for quantification

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).[22]

  • Assay Setup:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • A-to-B: Add the test compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • B-to-A: Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).[21]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • Integrity Post-Assay: After sampling, perform a Lucifer Yellow leak test to confirm the monolayer was not compromised during the experiment.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

Data Analysis & Validation:

  • Apparent Permeability (Papp): Calculate Papp (in cm/s) for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio (ER): Calculated as ER = Papp(B-A) / Papp(A-B).

  • Interpretation:

    • High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s

    • Low Permeability: Papp (A-B) < 2 x 10⁻⁶ cm/s

    • Potential Efflux: An Efflux Ratio > 2 suggests the compound is a substrate for an active efflux transporter.[23]

  • Self-Validation: The Papp values for the high and low permeability controls must be within their accepted ranges. The ER for the P-gp substrate control should be >2. The Lucifer Yellow permeability should be below the established cutoff.

Conclusion

The morpholine scaffold is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing pharmacokinetic properties. Its ability to concurrently improve aqueous solubility and metabolic stability while potentially avoiding efflux transporter recognition makes it an invaluable component in drug design.[1][5] By strategically incorporating this "privileged" scaffold, researchers can mitigate common ADME liabilities, thereby increasing the probability of advancing potent compounds into clinical development. The protocols provided herein offer robust, validated methods for assessing these critical properties and guiding the structure-activity relationship (SAR) optimization process.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • B-I. Ballesteros, et al. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020 Mar;40(2):709-752. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Unknown. Caco2 assay protocol. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • ResearchGate. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • International Journal of Progressive Research in Engineering Management and Science. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Available from: [Link]

  • Creative Bioarray. Caco-2 Permeability Assay. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • OUCI. A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Available from: [Link]

  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. Available from: [Link]

  • Admescope. A typical workflow in a preclinical pharmacokinetic experiment. Available from: [Link]

  • Chaturvedi, P. R., Decker, C. J., & Odinecs, A. Prediction of pharmacokinetic properties using experimental approaches during early drug discovery. Current opinion in chemical biology, 5(4), 452–463. Available from: [Link]

  • ResearchGate. Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Available from: [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available from: [Link]

  • Singh, R. K., Kumar, S. Y., & Singh, P. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Available from: [Link]

  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 4-(3-bromophenyl)morpholine. This valuable morpholine-containing building block is most commonly synthesized via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. While powerful, this reaction is highly sensitive to a number of variables. Low yields are a frequent issue, often stemming from suboptimal reaction conditions, catalyst deactivation, or competing side reactions.

This document provides a structured troubleshooting guide in a question-and-answer format, supplemented with detailed protocols and frequently asked questions to help you diagnose and resolve common synthetic hurdles.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses the most common and impactful issues encountered during the synthesis of 4-(3-bromophenyl)morpholine via Buchwald-Hartwig amination.

Q1: My reaction has stalled or resulted in a very low yield (<20%). What are the most critical initial parameters to investigate?

A low or non-existent yield is typically a symptom of a fundamental problem with one of the core components of the reaction: the catalyst's activity, the reaction environment, or the integrity of the reagents.

First, verify the integrity of your catalytic system. The active Pd(0) species is highly sensitive to oxygen. An incomplete inert atmosphere is a primary cause of reaction failure. Ensure that your solvent and reagents were properly degassed and that the reaction was conducted under a continuous positive pressure of an inert gas like argon or nitrogen.[1]

Second, assess the quality of your reagents. The base, typically a strong alkoxide like sodium tert-butoxide (NaOtBu), is hygroscopic and its effectiveness is severely diminished by moisture. Use a freshly opened bottle or a properly stored container of base. Similarly, ensure your morpholine and aryl halide are pure and that the solvent is anhydrous.

Finally, review your catalyst and ligand choice. While many combinations exist, not all are suitable for coupling a secondary cyclic amine like morpholine. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[2][3]

Here is a logical workflow to begin your troubleshooting:

Troubleshooting_Start start Low Yield (<20%) check_inert Verify Inert Atmosphere start->check_inert Is O₂ excluded? check_reagents Assess Reagent Quality start->check_reagents Are reagents pure & anhydrous? check_catalyst Review Catalyst System start->check_catalyst Is the ligand/Pd source appropriate?

Caption: Initial troubleshooting workflow for low yield.

Q2: I'm observing a significant amount of debrominated starting material (bromobenzene) as a byproduct. What causes this and how can I minimize it?

The formation of a hydrodehalogenated arene is a classic side reaction in Buchwald-Hartwig aminations.[4] It primarily occurs through two pathways:

  • Reaction with Trace Water: The palladium catalyst can react with trace amounts of water and the base to form a palladium-hydride species, which then reductively eliminates the arene.

  • β-Hydride Elimination: While less common with secondary amines like morpholine compared to primary aliphatic amines, this pathway can still occur, especially at elevated temperatures.[4][5]

Solutions:

  • Rigorous Control of Moisture: This is the most critical factor. Ensure your solvent is anhydrous and that the base (e.g., NaOtBu) has been handled under inert conditions to prevent moisture absorption.

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands are designed to promote the desired C-N reductive elimination over competing pathways. Ligands like BINAP or those from the Buchwald (e.g., XPhos) or Hartwig collections are often effective.[6]

  • Temperature Control: Avoid excessive temperatures. While heat is required, unnecessarily high temperatures can accelerate catalyst decomposition and side reactions. An optimization screen from 80°C to 110°C is recommended.[7]

Q3: The choice of base seems overwhelming. How do I select the right base for coupling 3-bromophenyl derivatives with morpholine?

The base plays a dual role: it deprotonates the amine (or the palladium-amine complex) and facilitates the regeneration of the active Pd(0) catalyst.[8] The choice of base is a trade-off between reactivity and substrate compatibility.

BasepKa of Conjugate AcidTypical SolventProsCons
Sodium tert-butoxide (NaOtBu)~19Toluene, DioxaneHighly effective, strong base promotes fast reaction rates.Incompatible with base-sensitive groups (esters, enolizable ketones).[1][9] Highly hygroscopic.
Lithium bis(trimethylsilyl)amide (LHMDS)~26THF, TolueneVery strong base, can improve rates for less reactive substrates.[6]Can promote side reactions if not used carefully.
Cesium Carbonate (Cs₂CO₃)~10.3Toluene, DioxaneMilder, good for substrates with sensitive functional groups.[9][10]Often requires higher temperatures or longer reaction times. Better solubility than K₂CO₃.
Potassium Phosphate (K₃PO₄)~12.3Toluene, DioxaneAnother mild base option for sensitive substrates.[11]Can suffer from low solubility, impacting reaction kinetics.[11]

Recommendation: For the synthesis of 4-(3-bromophenyl)morpholine, sodium tert-butoxide is the most commonly reported and effective base, provided your substrate lacks sensitive functional groups.[7] If side reactions due to the base are a concern, Cs₂CO₃ is the best alternative to screen next.[10]

Q4: How do I choose the optimal Palladium source and ligand? My current system is not working.

The combination of the palladium precursor and the phosphine ligand forms the active catalyst in situ. The ligand is arguably the most important variable to optimize.[9]

Palladium Source (Precatalyst):

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) : A common Pd(0) source. It is relatively air-stable but requires ligand association to become catalytically active.[3]

  • Pd(OAc)₂ (Palladium(II) acetate) : A Pd(II) source that is reduced in situ to the active Pd(0) species. It is often more stable and less expensive than Pd(0) sources.[3]

Ligand Selection: The key is to use a bulky, electron-rich phosphine ligand. This steric bulk promotes the final reductive elimination step to release the product, and the electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the palladium center.[6]

  • Bidentate Ligands (e.g., BINAP, DPPF): These were among the first successful ligands for amination and are still effective, particularly for primary amines.[6] For morpholine, they can be a good starting point.

  • Monodentate Biarylphosphine Ligands (Buchwald Ligands): This class includes highly effective ligands like XPhos, SPhos, and RuPhos. They are often more active than first-generation bidentate ligands and can catalyze reactions at lower temperatures and catalyst loadings.[6][11]

Catalyst Screening Workflow:

Catalyst_Screening start No/Low Conversion pd_source Select Pd Source (e.g., Pd₂(dba)₃) start->pd_source ligand1 Screen Ligand 1 (e.g., BINAP) pd_source->ligand1 Test ligand2 Screen Ligand 2 (e.g., XPhos) pd_source->ligand2 Test ligand3 Screen Ligand 3 (e.g., RuPhos) pd_source->ligand3 Test evaluate Evaluate Yield by LCMS/GC ligand1->evaluate ligand2->evaluate ligand3->evaluate

Caption: A parallel approach to screening phosphine ligands.

Frequently Asked Questions (FAQs)

Q: What is a typical catalyst loading for this reaction? A: For optimization, a palladium loading of 1-3 mol% is common. For large-scale synthesis, this is often reduced to <0.5 mol% once the reaction is well-understood. The ligand-to-palladium ratio is also critical; a ratio of 1.1:1 to 2:1 is typical, depending on the ligand.[3]

Q: How critical is the solvent purity? A: Extremely critical. Use of an anhydrous, degassed aprotic solvent like toluene or dioxane is mandatory.[1][7] Water and oxygen are potent inhibitors of the palladium catalyst. Solvents should be passed through a purification system (e.g., a Grubbs apparatus) or distilled from an appropriate drying agent.

Q: Can I use 1-bromo-3-chlorobenzene instead of 1,3-dibromobenzene to avoid the diarylation side product? A: Yes, and this is often a better strategy. The C-Cl bond is significantly less reactive than the C-Br bond in palladium-catalyzed aminations. This allows for selective reaction at the bromine position, preventing the formation of the dimorpholine byproduct. However, harsher conditions (higher temperature, different ligand) might be needed to eventually react the C-Cl bond if desired.[6]

Q: My purification by column chromatography is difficult, and I'm losing a lot of product. Any tips? A: 4-(3-Bromophenyl)morpholine is a relatively polar, basic compound which can streak on silica gel.

  • Pre-treat Silica: Consider using silica gel that has been pre-treated with triethylamine (typically 1% in the eluent) to neutralize acidic sites and reduce streaking.

  • Aqueous Workup: Before chromatography, perform a thorough aqueous workup to remove the bulk of inorganic salts. Dilute the reaction mixture with a solvent like ethyl acetate, and wash sequentially with water and brine.[7][12]

  • Alternative Purification: If chromatography remains problematic, consider crystallization or distillation under reduced pressure if the product is sufficiently stable.

Standard Experimental Protocol

This protocol is a general starting point based on literature procedures.[7] Optimization will likely be required.

Materials:

  • 1,3-Dibromobenzene (1.0 eq)

  • Morpholine (1.1 eq)

  • Pd₂(dba)₃ (0.01 eq, 1 mol%)

  • rac-BINAP (0.02 eq, 2 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, rac-BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by 1,3-dibromobenzene and morpholine.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.[13]

  • Combine the organic filtrates and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to yield 4-(3-bromophenyl)morpholine.

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. A simplified representation is provided below.

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH - L ProductComplex Product Complex AmineCoord->ProductComplex - H-Base⁺ - Br⁻ ProductComplex->Pd0 Reductive Elimination L4 Product (Ar-NR₂) L1 Ar-Br L2 Amine (R₂NH) L3 Base

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

  • Anderson, K. W., et al. (2006). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 71(12), 4305-4313. [Link]

  • Hartwig, J. F., et al. (2018). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions. [Link]

  • Ghavami, M., & Dastgir, S. (2014). Studies on the Optimization of Buchwald-Hartwig Amination of Aryl Halides. QSpace. [Link]

  • Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 1(10), 1697-1707. [Link]

  • Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 1(10), 1697-1707. [Link]

  • Reddy, V. P., et al. (2015). Table 3 Effect of various bases in the Buchwald coupling reaction. ResearchGate. [Link]

  • Norrby, P.-O., et al. (2017). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 82(19), 10347-10357. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Ma, D., & Cai, Q. (2008). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Accounts of chemical research, 41(11), 1450–1460. [Link]

Sources

How to prevent side product formation in N-arylation of morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs on how to prevent side product formation in the N-arylation of morpholine.

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the N-arylation of morpholine. N-aryl morpholines are crucial scaffolds in medicinal and materials chemistry.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side product formation and optimize your reaction outcomes. The predominant focus is on the palladium-catalyzed Buchwald-Hartwig amination, the most versatile and widely used method for this transformation.[2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Problem 1: My primary side product is the hydrodehalogenated arene. How can I prevent this?

Question: I am attempting to couple morpholine with an aryl bromide, but I am observing a significant amount of the corresponding arene (where the bromine has been replaced by hydrogen). Why is this happening and what is the solution?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[2] It arises from two primary mechanistic pathways that compete with the desired C-N bond formation:

  • β-Hydride Elimination: This can occur from the palladium-amide intermediate if the amine has β-hydrogens, although it is less common with cyclic secondary amines like morpholine compared to primary amines.[2][3]

  • Reaction with Palladium-Hydride (Pd-H) Species: The more likely cause is the formation of reactive Pd-H species in the catalytic cycle. These can be generated from the reaction of the palladium catalyst with trace water, the amine, or the base. The Pd-H species can then react with the aryl halide via oxidative addition followed by reductive elimination to yield the hydrodehalogenated arene.

Mitigation Strategies:
  • Ligand Selection is Critical: The choice of phosphine ligand is the most powerful tool to suppress hydrodehalogenation. Bulky, electron-rich ligands accelerate the rate of C-N reductive elimination, which is the product-forming step, allowing it to outcompete the side reactions.[4][5]

    • Action: Switch to a more sterically hindered biaryl phosphine ligand. If you are using a less bulky ligand like P(t-Bu)₃, consider upgrading to ligands such as XPhos, SPhos, or RuPhos.

  • Employ Weakly Coordinating Bases: Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) are common but can sometimes promote side reactions. Weaker bases can be effective and minimize hydrodehalogenation.

    • Action: Screen weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6] These bases have different solubility and reactivity profiles that can favor the desired amination pathway.

  • Ensure Rigorously Anhydrous and Anaerobic Conditions: Oxygen can degrade phosphine ligands, and water can be a source of protons leading to Pd-H formation.

    • Action: Oven-dry all glassware before use.[7] Use a high-purity, anhydrous grade of solvent and reagents.[7] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[7]

  • Consider a Bimetallic System: Recent research has shown that using a bimetallic palladium-copper (Pd-Cu) nanocatalyst can suppress the hydrodehalogenation pathway.[8][9] The copper may form Cu-hydride species that are less reactive towards the aryl halide than their Pd-hydride counterparts.[8]

Problem 2: I am observing significant formation of biaryl (Ar-Ar) homocoupling product. What causes this?

Question: My reaction is producing a side product that appears to be from the coupling of two of my aryl halide molecules. How can I minimize this?

Answer: Biaryl formation is a result of the homocoupling of the aryl halide starting material. This side reaction is often promoted at higher temperatures and can be influenced by the palladium source and ligand-to-metal ratio. The mechanism can involve the reaction of the oxidative addition complex (L-Pd(Ar)(X)) with another molecule of aryl halide.

Mitigation Strategies:
  • Optimize Reaction Temperature: High temperatures can sometimes favor homocoupling pathways.

    • Action: Attempt the reaction at a lower temperature. Buchwald-Hartwig reactions using modern, highly active ligands can often proceed efficiently at temperatures between 80-100 °C, and sometimes even at room temperature.[6]

  • Adjust Ligand-to-Palladium Ratio: An insufficient amount of the phosphine ligand can leave palladium centers unsaturated, potentially opening pathways for homocoupling.

    • Action: Ensure an adequate ligand-to-palladium ratio. For monodentate ligands, a ratio of 1.5–2:1 (Ligand:Pd) is typical. Using pre-formed palladium pre-catalysts often provides the optimal ratio and can lead to more reproducible results.[6]

  • Screen Different Palladium Sources: The choice of palladium precursor can influence the concentration and reactivity of the active Pd(0) species.

    • Action: If using Pd(OAc)₂, which requires in-situ reduction, consider switching to a Pd(0) source like Pd₂(dba)₃ or, preferably, a commercially available pre-catalyst (e.g., XPhos Pd G3). Pre-catalysts are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to base.[6]

Problem 3: My reaction yield is very low or fails completely, with only starting materials recovered.

Question: I have set up my N-arylation of morpholine, but after the specified time, I only see my starting aryl halide and morpholine by TLC/LCMS. What went wrong?

Answer: A complete lack of reactivity points to a fundamental issue with one of the core components of the catalytic system or the reaction conditions.

Troubleshooting Workflow:

This workflow can help diagnose the root cause of low or no conversion.

G start Low/No Conversion q1 Is the Catalyst System Active? start->q1 sol_catalyst Check Catalyst/Ligand Source & Purity. Use a reliable pre-catalyst. Ensure ligand is not oxidized (phosphine oxide). q1->sol_catalyst No q2 Are Reaction Conditions Correct? q1->q2 Yes a1_yes Yes a1_no No sol_conditions Verify Temperature. Ensure proper solvent degassing. Confirm inert atmosphere (N2/Ar). q2->sol_conditions No q3 Is the Base Appropriate? q2->q3 Yes a2_yes Yes a2_no No sol_base Base may be too weak or insoluble. Consider a stronger base (e.g., NaOtBu). Check base quality (hygroscopic?). q3->sol_base No q4 Is the Aryl Halide Unreactive? q3->q4 Yes a3_yes Yes a3_no No sol_halide Aryl chlorides are less reactive than bromides. Steric hindrance (ortho-substituents) can inhibit reaction. Switch to a more active catalyst/ligand system. q4->sol_halide Yes

Caption: Troubleshooting workflow for low reaction conversion.

Key Considerations:

  • Catalyst/Ligand Integrity: Palladium pre-catalysts and phosphine ligands can be sensitive to air and moisture.[7] Phosphines can oxidize to phosphine oxides, which are ineffective. Always handle them in a glovebox or quickly in the air and store them under an inert atmosphere.

  • Substrate Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[6] Aryl chlorides are significantly less reactive and require more specialized, highly active catalyst systems. Additionally, heavy ortho-substitution on the aryl halide can sterically hinder the reaction and lead to poor yields.[10]

  • Base Strength and Solubility: The base must be strong enough to deprotonate morpholine in the catalytic cycle. If the base is not soluble in the reaction medium, the reaction can be very slow as deprotonation occurs at the solid-liquid interface.[6]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal ligand for my specific substrates?

The ligand is arguably the most important variable to optimize. For the N-arylation of a secondary cyclic amine like morpholine, bulky, electron-rich monodentate biaryl phosphine ligands are the state-of-the-art.[5]

Ligand NameStructure TypeKey Features & Typical Use Cases
P(t-Bu)₃ Monodentate AlkylphosphineSimple, effective for some electron-deficient aryl bromides. Can be prone to side reactions with more challenging substrates.
XPhos Biaryl PhosphineHighly general and effective for coupling a wide range of aryl chlorides and bromides with secondary amines. A common starting point for optimization.[11]
RuPhos Biaryl PhosphineOften effective for sterically hindered aryl halides and substrates with sensitive functional groups.
BrettPhos Biaryl PhosphineExtremely bulky ligand, useful for very challenging couplings, including those involving sterically hindered substrates or forming sterically congested products.[5]
DPPF Bidentate FerrocenylA "first-generation" bidentate ligand, sometimes effective but largely superseded by the more active biaryl phosphine ligands for this transformation.[2]

Recommendation: Start with a general, robust ligand like XPhos or SPhos . If you face challenges with steric hindrance, move to a bulkier ligand like BrettPhos .

Q2: Which base should I use? Does it matter if I use NaOt-Bu, K₂CO₃, or K₃PO₄?

Yes, the choice of base is critical. It influences not only the reaction rate but also the functional group tolerance.[6] The base's primary role is to deprotonate the amine-palladium complex to form the key palladium-amide intermediate that undergoes reductive elimination.[4]

BasepKaH (approx.)Characteristics & Use Cases
NaOt-Bu / KOt-Bu 19Strong, non-nucleophilic. Most common and highly active. Can be incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[6][12]
LiHMDS 26Very strong. Can be used to achieve proton tolerance for certain substrates.[12]
Cs₂CO₃ 10Weaker base. Good solubility in many organic solvents. Excellent choice for substrates with base-sensitive functional groups.[6]
K₃PO₄ 12Weaker base. Often used in combination with Cs₂CO₃ or as a milder alternative to alkoxides.[6]

Recommendation: For simple, robust substrates, NaOt-Bu is often the fastest and most effective.[6] If your aryl halide or morpholine derivative contains base-sensitive functional groups, start by screening Cs₂CO₃ or K₃PO₄ .

Q3: What are the primary mechanistic pathways I need to control?

Understanding the core catalytic cycle and the major off-cycle pathways is key to rational troubleshooting. The desired reaction proceeds through the Buchwald-Hartwig catalytic cycle, while side reactions divert intermediates away from product formation.

G pd0 LPd(0) (Active Catalyst) ox_add Oxidative Addition Complex L(Ar)Pd(II)-X pd0->ox_add + Ar-X pd_h Pd-H Species pd0->pd_h + H-source (e.g., H₂O, Base) amide_complex Pd-Amide Complex L(Ar)Pd(II)-NR2 ox_add->amide_complex + HNR₂ - HX (via Base) amide_complex->pd0 Reductive Elimination product Product Ar-NR₂ amide_complex->product arx Ar-X amine Morpholine (HNR₂) base Base hydrodehalogenation Hydrodehalogenation (Ar-H) pd_h->hydrodehalogenation + Ar-X - L-Pd(X)₂

Caption: The productive Buchwald-Hartwig cycle and a key side reaction pathway.

Your goal is to maximize the rate of Reductive Elimination from the Pd-Amide Complex, which forms the desired C-N bond. Bulky, electron-rich ligands are designed specifically to accelerate this step, making it kinetically favored over competing decomposition or side reaction pathways.[5]

General Experimental Protocol

Adhering to a strict experimental setup protocol is crucial for reproducibility and minimizing side reactions, particularly those caused by oxygen and water.[7]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 3-5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: Add the aryl halide, base, and palladium pre-catalyst to the oven-dried reaction vessel inside a glovebox. If a glovebox is not available, add the solids to the flask on the bench and immediately proceed to the next step.

  • Inerting the Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate and backfill the vessel with a high-purity inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[7]

  • Addition of Liquids: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the morpholine.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously for the required duration (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate, and quench carefully with water or saturated aqueous ammonium chloride. Extract the aqueous layer, combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Novartis OAK. (2024, March 19). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • Yong, F. F., & Teo, Y.-C. (2010). Arylation of morpholine with various aryl halides catalyzed by MnCl₂·4H₂O. ResearchGate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved from [Link]

  • Ahmad, M., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. Retrieved from [Link]

  • Organic Chemistry Division, University of Southampton. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Novartis OAK. (2024, May 28). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • National Institutes of Health. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Ahmad, M., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

  • American Chemical Society Publications. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • University of Strathclyde. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Aqueous Solubility of 4-(3-Bromophenyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(3-Bromophenyl)morpholine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance for overcoming solubility challenges with this compound. Our approach is rooted in fundamental physicochemical principles to empower you to design robust, reproducible experiments.

Core Concept: Understanding the Molecule

This compound is the salt of a weak base (4-(3-bromophenyl)morpholine) and a strong acid (hydrochloric acid).[1] Its solubility in aqueous media is fundamentally governed by the pH of the solution. The molecule exists in an equilibrium between its protonated, cationic form (the hydrochloride salt), which is generally water-soluble, and its neutral, free base form, which has significantly lower aqueous solubility due to the hydrophobic bromophenyl group.

Understanding and controlling the pH is the primary strategy for maintaining the compound in its soluble, protonated state.[2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with this compound.

Q1: My 4-(3-Bromophenyl)morpholine HCl isn't dissolving in neutral water or PBS (pH 7.4). Why?

A: This is the most frequently encountered issue. The morpholine functional group is a weak base.[3] In neutral or alkaline solutions (pH ≥ 7), the equilibrium shifts from the soluble protonated form to the poorly soluble neutral free base, causing it to precipitate or fail to dissolve. Phosphate-Buffered Saline (PBS) at pH 7.4 will neutralize the hydrochloride salt, leading to the formation of the insoluble free base.[1]

Q2: What is the recommended starting point for dissolving this compound?

A: The most effective starting point is to use a slightly acidic aqueous solution. We recommend beginning with deionized water and adjusting the pH to a range of 3 to 5 using a small amount of dilute HCl. Alternatively, a citrate buffer within this pH range is an excellent choice as it provides pH stability.

Q3: How exactly does pH control the solubility of this compound?

A: The solubility is dictated by the equilibrium between the ionized (salt) and un-ionized (free base) forms. At a pH well below the pKa of the conjugate acid (morpholinium ion), the compound remains protonated and soluble. As the pH of the solution approaches and surpasses the pKa, deprotonation occurs, generating the insoluble free base.[2] This relationship is a cornerstone of formulating amine salts.

Caption: pH-dependent equilibrium of 4-(3-Bromophenyl)morpholine HCl.

Q4: My compound dissolved perfectly in an acidic stock solution, but it precipitated immediately when I added it to my neutral cell culture medium. What happened?

A: This is a classic example of a pH shift causing precipitation. Cell culture media are strongly buffered at a physiological pH (typically ~7.4). When you added your small volume of acidic stock solution, the high buffering capacity of the medium instantly raised the pH of the microenvironment around the compound, forcing it to convert to its insoluble free base. To avoid this, consider preparing a highly concentrated primary stock in a co-solvent like DMSO and performing serial dilutions.

Q5: Can I use gentle heating or sonication to aid dissolution?

A: Yes, these methods can be very helpful. Gentle warming (e.g., to 37-40°C) or sonication provides the energy needed to overcome the crystal lattice energy of the solid powder, accelerating the rate of dissolution.[4] However, be aware that this creates a supersaturated solution if the pH is not optimal. The compound may precipitate out again as the solution cools or equilibrates over time. This technique should be used in conjunction with an appropriate acidic buffer to ensure thermodynamic stability.

Section 2: In-Depth Troubleshooting & Optimization Guides

For experiments requiring higher concentrations or more complex buffer systems, a systematic approach is necessary.

Guide A: Systematic pH-Solubility Profiling

This protocol will allow you to empirically determine the optimal pH range for your desired concentration.

Objective: To identify the pH at which this compound maintains maximum solubility.

Methodology:

  • Prepare a series of buffers: Prepare buffers spanning a range from pH 3 to 8. It is crucial to use different buffer systems in their effective ranges to avoid artifacts.

  • Solubility Test: Add a pre-weighed excess of the compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation & Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility against the buffer pH to generate a pH-solubility profile.

Table 1: Recommended Buffer Systems for pH Profiling

pH RangeBuffer System (50 mM)Typical Components
3.0 - 6.0Citrate BufferCitric Acid, Sodium Citrate
6.0 - 8.0Phosphate BufferSodium Phosphate Monobasic, Sodium Phosphate Dibasic

Note: The solubility of weakly basic drugs can be influenced by the buffer capacity and ionic strength.[5] Keeping the buffer concentration consistent is key for initial screening.

Guide B: Utilizing Co-solvents for High-Concentration Stocks

When pH adjustment alone is insufficient to reach the desired concentration, or for creating concentrated stocks for dilution into physiological buffers, co-solvents are the preferred method.[6][]

Mechanism: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system.[8] This lessens the ability of water to exclude the hydrophobic bromophenyl moiety, thereby increasing solubility.[]

Protocol for Co-solvent Screening:

  • Select Co-solvents: Choose pharmaceutically acceptable co-solvents.[9]

  • Prepare Blends: Create a series of aqueous buffer/co-solvent blends (e.g., 10%, 25%, 50% v/v co-solvent in your optimal acidic buffer from Guide A).

  • Test Solubility: Determine the saturation solubility in each blend using the equilibration method described in Guide A.

  • Evaluate: Select the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential effects on downstream biological assays.

Table 2: Common Co-solvents for Solubility Enhancement

Co-solventProperties & Considerations
DMSO (Dimethyl Sulfoxide)Excellent solubilizing power. Use at <1% v/v in final assays to avoid cytotoxicity.
Ethanol Good solubilizer, biocompatible at low concentrations. Can cause protein precipitation at higher concentrations.
PEG 400 (Polyethylene Glycol 400)Low toxicity, commonly used in formulations. Can be viscous.[8]
Propylene Glycol (PG) Good safety profile, frequently used in parenteral formulations.[10]
Guide C: Investigating the Effect of Ionic Strength

Ionic strength can have a complex effect on the solubility of hydrochloride salts. It can either increase solubility ("salting-in") or decrease it ("salting-out").[11][12] The common ion effect, where excess chloride ions can reduce the dissolution of a chloride salt, is also a consideration, particularly at very low pH.[13]

Experimental Protocol:

  • Prepare Base Buffer: Use the optimal aqueous buffer identified in Guide A (e.g., 50 mM Citrate, pH 4.5).

  • Modulate Ionic Strength: Create a series of solutions by adding varying concentrations of a non-buffering salt like NaCl or KCl (e.g., 0 mM, 50 mM, 150 mM, 300 mM) to the base buffer.

  • Measure Solubility: Determine the saturation solubility of this compound in each solution as described previously.

  • Analyze: Plot solubility against the added salt concentration to determine if the ionic strength of your final buffer should be minimized or can be adjusted to physiological levels (approx. 150 mM) without compromising solubility.

Section 3: Recommended Workflow for Solubility Optimization

For a streamlined approach, follow this decision-tree workflow. This process is designed to efficiently identify a robust formulation for your experiments.

Solubility_Workflow Start Start: Dissolve in Aqueous Buffer Check_pH Is pH < 6.0? Start->Check_pH Soluble SUCCESS: Compound is Soluble Check_pH->Soluble Yes Not_Soluble Problem: Insoluble or Precipitates Check_pH->Not_Soluble No (e.g., neutral water, PBS) Need_High_Conc Is a higher concentration or neutral pH dilution needed? Soluble->Need_High_Conc Yes Optimize_Ionic Optional: Optimize Ionic Strength (Guide C) Soluble->Optimize_Ionic Adjust_pH Action: Use Acidic Buffer (pH 3-5) e.g., Citrate Buffer Not_Soluble->Adjust_pH Re_Test1 Re-test Solubility Adjust_pH->Re_Test1 Re_Test1->Soluble Yes Re_Test1->Need_High_Conc No, still insoluble Need_High_Conc->Soluble No Add_Cosolvent Action: Prepare stock in Co-solvent (e.g., DMSO) Dilute into final buffer Need_High_Conc->Add_Cosolvent Yes Final_Check Final Check: Stable in final medium? Add_Cosolvent->Final_Check Final_Check->Soluble Yes Final_Check->Add_Cosolvent No, adjust % or co-solvent type

Caption: Decision workflow for solubilizing 4-(3-Bromophenyl)morpholine HCl.

References

  • Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • BOC Sciences.
  • Wikipedia. Cosolvent.
  • PubMed. (2018). The effect of pH, buffer capacity and ionic strength on quetiapine fumarate release from matrix tablets prepared using two different polymeric blends.
  • University of Alberta.
  • ResearchGate. (2020). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis.
  • ResearchGate. (2019). The effect of the ionic strength on the constancy of the solubility product.
  • CORE. (2016).
  • Taylor & Francis Online. Ionic strength – Knowledge and References.
  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • Sciencemadness Wiki. (2022). Morpholine.
  • ChemicalBook. (2025). Morpholine: Chemical Properties, Reactivity and Uses.

Sources

Technical Support Center: Stability Testing of 4-(3-Bromophenyl)morpholine HCl in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 4-(3-Bromophenyl)morpholine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to establishing the stability profile of this compound in solution. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and reliability of your experimental results.

Introduction: The Criticality of Stability Testing

Stability testing is a cornerstone of pharmaceutical development, providing crucial evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light. For a molecule like 4-(3-Bromophenyl)morpholine HCl, understanding its intrinsic stability is paramount for developing stable formulations, defining appropriate storage conditions, and establishing a reliable shelf-life. Forced degradation, or stress testing, is an essential component of this process, designed to identify potential degradation products and pathways, which is a key requirement by regulatory bodies like the FDA and EMA.

This guide will walk you through the necessary steps to conduct a thorough stability study, anticipate potential challenges, and interpret your findings with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the stability testing of 4-(3-Bromophenyl)morpholine HCl in solution.

Q1: I am observing a rapid loss of the parent compound in my acidic hydrolysis study. What could be the cause and how can I control the degradation rate?

A1: Rapid degradation under acidic conditions is not unexpected for N-aryl morpholine compounds. The morpholine ring nitrogen can be protonated, which may influence the stability of the molecule. The degradation rate is highly dependent on the acid concentration and temperature.

  • Causality: The ether linkage in the morpholine ring can be susceptible to acid-catalyzed hydrolysis, although this typically requires harsh conditions. A more likely scenario is the degradation of the overall structure influenced by the bromophenyl group's electronic effects under stress.

  • Troubleshooting Steps:

    • Reduce Acid Concentration: If you are using a high concentration of acid (e.g., 1M HCl), consider reducing it to 0.1M or even 0.01M HCl.

    • Lower the Temperature: If the experiment is being conducted at an elevated temperature (e.g., 60°C), try running it at room temperature or 40°C.

    • Time Point Optimization: Collect samples at earlier time points (e.g., 0, 2, 4, 8, and 24 hours) to capture the initial degradation profile before the parent peak is significantly diminished.

    • Neutralization: Ensure immediate neutralization of the samples at each time point to halt the degradation process before HPLC analysis.

Q2: My mass balance in the oxidative degradation study is below 90%. What are the potential reasons and how can I improve it?

A2: A poor mass balance is a common issue in forced degradation studies and can indicate several problems. In oxidative studies, the formation of non-chromophoric or volatile degradation products is a likely cause.

  • Causality: The morpholine ring is susceptible to oxidation, which can lead to ring-opening and the formation of smaller, more volatile, or non-UV active fragments. The tertiary amine is a primary site for oxidation.

  • Troubleshooting Steps:

    • Use a Different Detection Method: If you are using a UV detector, some degradation products may lack a chromophore. Employing a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help detect all non-volatile analytes.

    • Check for Volatile Degradants: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of your stressed sample to identify any volatile degradation products.

    • Adjust Oxidant Concentration: High concentrations of oxidizing agents (e.g., 30% H₂O₂) can lead to extensive degradation. Try reducing the concentration to 3-6% H₂O₂.

    • Evaluate Adsorption: The compound or its degradants might be adsorbing to the sample vials or container closure system. Using silanized glass vials can mitigate this issue.

Q3: I am seeing significant tailing for the parent peak in my HPLC analysis. How can I improve the peak shape?

A3: Peak tailing for amine-containing compounds is often due to secondary interactions with residual silanols on the silica-based HPLC column.

  • Causality: The basic nitrogen of the morpholine moiety can interact with acidic silanol groups on the column packing material, leading to poor peak shape.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (e.g., pH > 7). Alternatively, decrease the pH to ensure the amine is fully protonated (e.g., pH < 3).

    • Use a Competitive Amine: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%) to block the active silanol sites.

    • Select an Appropriate Column: Use a column with end-capping or a hybrid particle technology column that has a lower density of residual silanols.

    • Lower Injection Volume/Concentration: Column overload can also cause peak tailing. Try injecting a smaller volume or diluting your sample.

Q4: An unexpected peak has appeared in my chromatogram during the stability study. How do I identify its source?

A4: Unexpected peaks can arise from various sources, including degradation products, impurities from the solvent, or leachables from the container.

  • Troubleshooting Steps:

    • Analyze a Placebo Solution: Prepare and analyze a solution containing all components except for the 4-(3-Bromophenyl)morpholine HCl. This will help identify peaks originating from excipients or the solvent.

    • Inject a Blank: Run a blank injection of the mobile phase to check for any contaminants from the HPLC system itself.

    • LC-MS Analysis: The most effective way to identify an unknown peak is to use a mass spectrometer to determine its molecular weight and fragmentation pattern. This can provide crucial clues to its structure.

    • Review Degradation Pathways: Based on the structure of 4-(3-Bromophenyl)morpholine HCl, predict potential degradation products and see if the retention time and mass of the unknown peak match any of the predicted structures.

Experimental Protocols for Stability Testing

A comprehensive stability study for 4-(3-Bromophenyl)morpholine HCl in solution should include forced degradation studies and long-term stability testing under ICH-recommended conditions.

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is stability-indicating.

1. Preparation of Stock Solution:

  • Prepare a 1.0 mg/mL stock solution of 4-(3-Bromophenyl)morpholine HCl in a suitable solvent (e.g., 50:50 acetonitrile:water). This stock solution will be used for all stress conditions.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at 2, 8, and 24 hours.

    • Before analysis, neutralize the sample with an equivalent amount of 1M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at 2, 8, and 24 hours.

    • Neutralize the sample with an equivalent amount of 1M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at 2, 8, and 24 hours.

  • Thermal Degradation:

    • Place the stock solution in a temperature-controlled oven at 70°C.

    • Withdraw samples at 24, 48, and 72 hours.

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • Withdraw samples at appropriate time intervals.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its degradation products.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (determined by UV scan) and/or Mass Spectrometry
Injection Volume 10 µL

Visualizing Workflows and Pathways

Diagrams can help clarify complex experimental processes and theoretical degradation pathways.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock 1.0 mg/mL Stock Solution of 4-(3-Bromophenyl)morpholine HCl Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Stress Application Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Stress Application Oxidation Oxidative Degradation (6% H₂O₂, RT) Stock->Oxidation Stress Application Thermal Thermal Degradation (70°C) Stock->Thermal Stress Application Photo Photolytic Degradation (ICH Q1B) Stock->Photo Stress Application HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Sample Injection Base->HPLC Sample Injection Oxidation->HPLC Sample Injection Thermal->HPLC Sample Injection Photo->HPLC Sample Injection Data Data Interpretation (Peak Purity, Mass Balance) HPLC->Data Chromatographic Data

Caption: Experimental workflow for forced degradation studies.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent 4-(3-Bromophenyl)morpholine Hydrolysis_Product Potential Ring-Opened Products (e.g., Aminoethoxy Acetate Derivatives) Parent->Hydrolysis_Product H⁺ or OH⁻ N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Ring_Opened_Ox Oxidative Ring Cleavage Products Parent->Ring_Opened_Ox [O] Debromination Debrominated Product (4-Phenylmorpholine) Parent->Debromination Photo_Oxidation Photo-oxidized Products Parent->Photo_Oxidation hν, O₂

Caption: Potential degradation pathways for 4-(3-Bromophenyl)morpholine.

Summary of Potential Degradation Products

The following table summarizes the likely degradation products based on the chemical structure of 4-(3-Bromophenyl)morpholine HCl.

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acid/Base Hydrolysis Cleavage of the morpholine ring ether linkage (under harsh conditions).Ring-opened aminoethoxy derivatives.
Oxidation Oxidation of the tertiary amine; oxidative cleavage of the morpholine ring.N-oxide derivative; ring-opened products.
Photolysis Cleavage of the Carbon-Bromine bond; photo-oxidation.4-Phenylmorpholine; hydroxylated or other oxidized derivatives.
Thermal General decomposition.Dependent on the weakest bonds in the molecule.

Conclusion

A systematic and well-documented stability testing program is indispensable for the successful development of any pharmaceutical compound. For 4-(3-Bromophenyl)morpholine HCl, a thorough understanding of its degradation profile under various stress conditions will inform formulation strategies, packaging decisions, and storage recommendations. By anticipating potential challenges and employing a logical troubleshooting approach, researchers can ensure the generation of high-quality, reliable stability data that meets regulatory expectations and, ultimately, ensures patient safety.

References

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Creative Biolabs. Forced Degradation Studies. [Link]

  • Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • Sci-Hub. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

Resolving unexpected peaks in the 1H NMR spectrum of 4-(3-Bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(3-Bromophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected peaks in 1H NMR spectra, ensuring the quality and integrity of your experimental results. This guide moves from common, easily resolved artifacts to more complex issues involving sample purity and degradation.

Section 1: Initial Assessment & Common Artifacts

Before delving into complex chemical causes, it's crucial to rule out common instrumental and processing artifacts. These are the most frequent sources of unexpected peaks and are often simple to identify and fix.

Q1: My baseline is distorted and my peaks look phased incorrectly (some dip below the baseline). How do I fix this?

A1: This is a classic symptom of incorrect phase correction. In NMR, the raw signal (Free Induction Decay or FID) is mathematically converted into the spectrum via a Fourier Transform. This process requires phase correction to ensure all peaks are in a pure "absorption" mode, appearing upright and symmetrical.[1][2]

  • Causality: The instrument's transmitter and receiver are never perfectly aligned, introducing a phase error. This error is often frequency-dependent, meaning it changes across the spectrum.[2] Automatic phase correction algorithms can fail, especially with low signal-to-noise ratios or complex spectra, necessitating manual adjustment.[2][3]

  • Troubleshooting Protocol: Manual Phase Correction

    • Access Phase Correction: In your NMR processing software, find the manual phase correction tool.

    • Set the Pivot: Select a large, well-defined peak, typically on one side of the spectrum, as your pivot point.[3][4]

    • Adjust Zero-Order Phase (PH0): Use the PH0 control to adjust the phase of the pivot peak until its base is perfectly flat and symmetrical. This corrects for the frequency-independent phase error.[3]

    • Adjust First-Order Phase (PH1): Now, focus on peaks far from the pivot. Use the PH1 control to adjust these peaks until they are also correctly phased. This corrects the frequency-dependent error.[2][3]

    • Iterate and Verify: You may need to make small adjustments between PH0 and PH1 to achieve a uniformly phased spectrum. Zoom in on the baseline to ensure it is flat across the entire spectrum.[2]

Q2: I see small, identical peaks mirrored on either side of my large solvent or product peaks. What are they?

A2: These are almost certainly spinning sidebands . They are artifacts that arise from spinning the NMR tube in a magnetic field that is not perfectly homogeneous.[5]

  • Causality: Spinning averages out magnetic field inhomogeneities in the transverse plane (x, y), leading to sharper peaks. However, if the field has imperfections, this spinning modulates the signal at the rotation frequency, creating artifactual peaks at frequencies corresponding to the central peak ± multiples of the spinning rate.[5][6][7]

  • Identification & Resolution:

    • Check the Frequency: The distance of the sidebands from the main peak (in Hz) will be equal to the spinning speed (e.g., a 20 Hz spin rate creates sidebands at +20 Hz and -20 Hz).

    • Change Spin Rate: Alter the spinning speed. The position of the sidebands will change, while true chemical peaks will not move.

    • Improve Shimming: The ultimate solution is to improve the magnetic field homogeneity through "shimming." A well-shimmed magnet minimizes the intensity of spinning sidebands.[5] For many modern, well-shimmed spectrometers, it may be preferable not to spin the sample at all, especially for 2D experiments where sidebands can introduce significant artifacts.[5]

Section 2: Contaminants & External Impurities

If processing artifacts are ruled out, the next step is to consider external contamination. These are chemical species that are not part of your intended reaction or product.

Q3: I have sharp singlets at ~7.26, ~2.50, or ~1.56 ppm that don't correspond to my product. What are they?

A3: These are highly characteristic of residual protonated solvents in your deuterated NMR solvent or water. Even high-purity deuterated solvents contain a small fraction of their non-deuterated form.

  • Causality: Deuterated solvents are never 100.0% isotopically pure. The residual ¹H signals are what you observe. Water is also a very common contaminant in NMR solvents, which are often hygroscopic.[8]

  • Identification Protocol:

    • Consult a Solvent Peak Table: Compare the chemical shifts of your unknown peaks to a standard reference table for common NMR solvents and impurities.[9][10][11]

    • Perform a D₂O Shake: To confirm an exchangeable proton like water (or an N-H/O-H from your sample), add a single drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The water peak (and any other exchangeable proton signals) will diminish or disappear.[8]

Table 1: Common Impurity Chemical Shifts (ppm) in CDCl₃

Impurity Chemical Shift (ppm) Multiplicity
Chloroform (residual) 7.26 s
Water 1.56 s (broad)
Acetone 2.17 s
Ethyl Acetate 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) s, q, t
Dichloromethane 5.30 s
Silicone Grease ~0.07 s (broad)

(Data sourced from references commonly used in the field, such as those by Gottlieb et al.)[9][11]

Q4: My spectrum is clean except for a broad, lumpy signal near 0 ppm. What is this?

A4: This is very likely silicone grease, a common contaminant from using greased glass joints in your reaction or purification apparatus. To avoid this, use Teflon sleeves or ensure glassware is meticulously cleaned. If the product is solid, recrystallization can remove the grease. If it is an oil, careful chromatography is required.[12]

Section 3: Deep Dive Analysis: Sample-Related Impurities

If the unexpected peaks are not artifacts or common contaminants, they are likely related to the sample itself—either unreacted starting materials, byproducts, or degradation products. This requires a systematic approach to identify the species.

Reference Data: Expected ¹H NMR of 4-(3-Bromophenyl)morpholine

Before troubleshooting, you must know your target. The expected spectrum provides the baseline for comparison.

Table 2: Predicted ¹H NMR Peaks for 4-(3-Bromophenyl)morpholine in CDCl₃

Assignment Protons Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H H-2' ~7.10 t (J ≈ 2.0 Hz) 1H
Aromatic H H-4', H-6' ~7.05 - 6.80 m 2H
Aromatic H H-5' ~7.15 t (J ≈ 8.0 Hz) 1H
Morpholine H -O-CH₂- ~3.87 t (J ≈ 4.8 Hz) 4H
Morpholine H -N-CH₂- ~3.17 t (J ≈ 4.8 Hz) 4H

(Note: Exact chemical shifts can vary slightly based on concentration and solvent.)

Q5: I see peaks in the aromatic region that don't match my product, particularly around 7.6-7.0 ppm. What could they be?

A5: These signals likely belong to unreacted starting materials from the synthesis, which is often a Buchwald-Hartwig amination or similar cross-coupling reaction.

  • Causality: Incomplete reaction will leave residual starting materials. The most common precursors are 1,3-dibromobenzene and morpholine .

  • Troubleshooting & Identification Workflow:

    • Analyze the Aromatic Region: Look for the characteristic pattern of 1,3-dibromobenzene. It will show a triplet at ~7.66 ppm, a doublet of doublets at ~7.41 ppm, and another triplet at ~7.09 ppm.[13]

    • Analyze the Aliphatic Region: Check for free morpholine. In CDCl₃, morpholine shows two triplets at approximately 3.67 ppm and 2.86 ppm, along with a broad N-H signal.[14] The chemical shift of the N-H proton is highly variable depending on solvent and concentration.[15][16]

    • Review Purification: If starting materials are present, the purification protocol (e.g., column chromatography, recrystallization) may need to be optimized to improve separation.

G cluster_artifacts Category 1: Artifacts cluster_contaminants Category 2: Contaminants cluster_sample Category 3: Sample-Related start Unexpected Peak Observed phasing Distorted Baseline / Phasing Issues? start->phasing Check Processing sidebands Symmetrical Peaks Around Large Signal? phasing->sidebands No fix_phase Action: Manual Phase Correction phasing->fix_phase Yes fix_shim Action: Check/Change Spin Rate, Improve Shimming sidebands->fix_shim Yes solvent Sharp Singlets (e.g., 7.26, 2.50, 1.56 ppm)? sidebands->solvent No end Problem Resolved fix_phase->end fix_shim->end grease Broad Peak ~0 ppm? solvent->grease No check_table Action: Compare to Solvent Tables, D₂O Shake solvent->check_table Yes clean_glass Action: Use Grease-Free Glassware, Re-purify grease->clean_glass Yes aromatic Extra Aromatic Peaks (7.0-7.7 ppm)? grease->aromatic No check_table->end clean_glass->end aliphatic Extra Aliphatic Peaks (Broad, Shifted)? aromatic->aliphatic No check_sm Possible Cause: Starting Material (e.g., 1,3-dibromobenzene) aromatic->check_sm Yes check_degradation Possible Cause: Degradation (Oxidation/Hydrolysis) aliphatic->check_degradation Yes check_sm->end check_degradation->end

Q6: I see broad or shifted morpholine-like signals, but they don't quite match the product or free morpholine. What could be happening?

A6: This may indicate product degradation. While aryl morpholines are generally stable, the morpholine ring can be susceptible to oxidation, especially if exposed to air and light over time, or harsh chemical conditions.

  • Causality: Oxidation can occur on the nitrogen atom to form an N-oxide or on the carbon atoms adjacent to the nitrogen or oxygen, potentially leading to ring-opening byproducts.[17][18][19] The formation of N-centered radicals is a known pathway.[20] Such structural changes would drastically alter the electronic environment of the morpholine protons, leading to significant peak shifting and possibly broadening.

  • Investigative Steps:

    • Assess Sample History: Consider the age of the sample and its storage conditions. Has it been exposed to oxidants, strong acids/bases, or high heat?

    • Acquire a 2D NMR Spectrum: A COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) spectrum can help establish connectivity between protons (COSY) or between protons and their attached carbons (HSQC). This can help determine if the unexpected aliphatic signals are coupled to the bromophenyl ring, confirming they are part of a modified product rather than a simple contaminant.

    • LC-MS Analysis: The most definitive way to identify degradation products is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). This will separate the components and provide their molecular weights, allowing you to deduce the chemical transformations that may have occurred (e.g., an increase of 16 amu would suggest oxidation).

References

  • iNMR. (n.d.). An Introduction to Phase Correction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Stanford University NMR Facility. (n.d.). Phase Correction. Retrieved from [Link]

  • Zhu, L., et al. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. The Journal of Physical Chemistry A, 116(25), 6543-6552. Available from: [Link]

  • Zhu, L., et al. (2012). Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule. PubMed. Retrieved from [Link]

  • Nanalysis. (2022). NMR data processing: Phase Correction. Nanalysis NMR Blog. Retrieved from [Link]

  • NMRium. (2023). Phase Correction. NMRium Documentation. Retrieved from [Link]

  • Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Applied Microbiology and Biotechnology, 51(4), 543-548. Available from: [Link]

  • ResearchGate. (n.d.). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule | Request PDF. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5). Retrieved from [Link]

  • ScienceDirect. (n.d.). Spinning-sideband patterns in multiple-quantum magic-angle spinning NMR spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2013). Manual Phase Correction of 1D Spectra - Video Tutorial. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1H NMR Solvent Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Retrieved from [Link]

  • NMR Wiki. (2009). Magic angle spinning. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). To Spin Or Not To Spin?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • CDN Science. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

  • PubMed. (1998). Control of Spinning Sidebands in High Resolution NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2015). Magic Angle Spinning NMR Spectroscopy: A Versatile Technique for Structural and Dynamic Analysis of Solid-Phase Systems. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). What should I do to get a clean 1H NMR spectra without any unwanted peaks in aliphatic region?. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • University of Regensburg. (n.d.). Parallel mechanochemical optimization - Buchwald-Hartwig C-N coupling as a test case. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dibromobenzene. Retrieved from [Link]

  • Reddit. (n.d.). Any less-known tips on solving NMR problems?. r/chemhelp. Retrieved from [Link]

  • ACS Publications. (n.d.). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H-general. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Challenges in scaling up the synthesis of 4-(3-Bromophenyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and scale-up of 4-(3-Bromophenyl)morpholine hydrochloride. It is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the palladium-catalyzed Buchwald-Hartwig amination and subsequent salt formation. This document offers practical, field-proven insights into reaction optimization, impurity control, catalyst removal, and crystallization to ensure a robust, scalable, and reproducible process.

Synthesis Overview & Critical Parameters

The most prevalent and scalable route to 4-(3-Bromophenyl)morpholine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide (1,3-dibromobenzene) and an amine (morpholine).[1][2] The resulting free base is then converted to its hydrochloride salt for improved stability and handling.[3]

The overall reaction scheme is as follows:

Step 1: Buchwald-Hartwig Amination

1,3-Dibromobenzene + Morpholine --(Pd Catalyst, Ligand, Base)--> 4-(3-Bromophenyl)morpholine

Step 2: Hydrochloride Salt Formation

4-(3-Bromophenyl)morpholine + HCl --> this compound

A typical lab-scale procedure involves reacting 1,3-dibromobenzene with morpholine in a solvent like toluene, using a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a strong base like sodium tert-butoxide (NaOtBu) at elevated temperatures.[4]

Process Workflow Diagram

G cluster_0 Step 1: C-N Coupling cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification & Salt Formation reagents Charge Reagents (Aryl Halide, Morpholine, Solvent) inert Inert Atmosphere (N2 / Argon Purge) reagents->inert catalyst Add Catalyst System (Pd Source, Ligand, Base) inert->catalyst reaction Heat to Reaction Temp (e.g., 100 °C) Monitor by HPLC/TLC catalyst->reaction quench Cool & Quench (e.g., with Water) reaction->quench filtration Filter Inorganics (e.g., Celite pad) quench->filtration extraction Aqueous Extraction (Wash with Water/Brine) filtration->extraction dry Dry Organic Layer (e.g., MgSO4 / Na2SO4) extraction->dry concentrate Solvent Swap / Concentration dry->concentrate pd_removal Palladium Scavenging (e.g., Carbon, Scavenger Resin) concentrate->pd_removal purify_base Isolate Free Base (Crystallization or Chromatography) pd_removal->purify_base salt_formation Dissolve in Solvent Add HCl Solution purify_base->salt_formation isolate_hcl Crystallize & Isolate 4-(3-Bromophenyl)morpholine HCl salt_formation->isolate_hcl caption Figure 1. General workflow for the synthesis of 4-(3-Bromophenyl)morpholine HCl.

Caption: Figure 1. General workflow for the synthesis of 4-(3-Bromophenyl)morpholine HCl.

Table 1: Critical Process Parameters (CPPs) & Scale-up Considerations
ParameterTarget Range / ConditionJustification & CausalityPotential Scale-Up Challenge
Inert Atmosphere O₂ < 50 ppmThe Pd(0) active catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) species, leading to stalled reactions.Maintaining a consistently inert atmosphere in large-volume reactors can be more challenging. Improper purging can lead to batch failures.
Base Selection NaOtBu, K₃PO₄, Cs₂CO₃The base is crucial for deprotonating the amine, enabling it to enter the catalytic cycle. Strong bases like NaOtBu often lead to faster rates but are less functional-group tolerant.[5]Strong, insoluble inorganic bases can lead to stirring issues and clumps in large reactors, affecting reaction kinetics.[6][7] Thermal safety must be assessed, as base addition can be exothermic.
Catalyst Loading 0.1 - 2.0 mol% PdBalances reaction rate and cost. Higher loadings increase cost and the burden of downstream palladium removal.Homogeneous mixing of a small amount of catalyst in a large reactor volume is critical. Localized "hot spots" of catalyst concentration can lead to side reactions.
Reaction Temperature 80 - 110 °CProvides the necessary activation energy for the oxidative addition and reductive elimination steps.[4]Heat transfer is non-linear with scale.[8][9] Large reactors have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient and increasing the risk of thermal runaways.
Solvent Choice Toluene, Dioxane, THFSolubilizes reactants and catalyst components. The solvent's boiling point dictates the accessible temperature range.[7]Solvents like THF and dioxane can form peroxides and may not be ideal for large-scale manufacturing. Solvent selection must consider safety, environmental impact, and work-up efficiency.[10]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this synthesis? The most common starting material is 1,3-dibromobenzene, which is reacted with morpholine.[4] This allows for a selective mono-amination reaction.

Q2: Which palladium catalyst and ligand combination is recommended? A common and effective combination is a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[4] This combination promotes the key oxidative addition and reductive elimination steps in the catalytic cycle.[2]

Q3: Why is the hydrochloride salt form necessary? The free base, 4-(3-bromophenyl)morpholine, is often an oil or low-melting solid, which can be difficult to handle and purify on a large scale. Converting it to the hydrochloride salt typically yields a stable, crystalline solid with a sharp melting point, which is easier to isolate, purify via recrystallization, and formulate.[11]

Q4: Can I use a different base, like potassium carbonate? While weaker bases like K₂CO₃ or K₃PO₄ can be used and offer better functional group tolerance, they often require higher temperatures, longer reaction times, or higher catalyst loadings to achieve the same conversion as a strong base like NaOtBu.[5] Their suitability must be evaluated on a case-by-case basis.

Q5: How do I monitor the reaction for completion? The reaction should be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A sample of the reaction mixture is quenched, worked up, and analyzed for the disappearance of the 1,3-dibromobenzene starting material. The target for completion is typically <1% of the limiting starting material remaining.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and scale-up.

Troubleshooting Decision Tree

G problem_node problem_node cause_node cause_node solution_node solution_node p1 Problem: Low or No Conversion c1_1 Probable Cause: Inactive Catalyst p1->c1_1 c1_2 Probable Cause: Insufficient Base Activity p1->c1_2 c1_3 Probable Cause: Low Reaction Temperature p1->c1_3 p2 Problem: Formation of Side Products c2_1 Probable Cause: Di-substitution Product p2->c2_1 c2_2 Probable Cause: Hydrodehalogenation p2->c2_2 p3 Problem: Difficult Product Isolation c3_1 Probable Cause: Product Oiling Out p3->c3_1 c3_2 Probable Cause: High Residual Palladium p3->c3_2 s1_1 Solution: Ensure strict inert atmosphere. Use fresh, high-purity catalyst/ligand. c1_1->s1_1 s1_2 Solution: Use fresh, finely ground base. Consider a stronger base (e.g., NaOtBu). c1_2->s1_2 s1_3 Solution: Verify internal reaction temperature. Increase temperature if necessary. c1_3->s1_3 s2_1 Solution: Use slight excess of aryl halide. Control temperature carefully. c2_1->s2_1 s2_2 Solution: Ensure high-purity reagents. Minimize reaction time. c2_2->s2_2 s3_1 Solution: Modify crystallization solvent system. Control cooling rate; use seed crystals. c3_1->s3_1 s3_2 Solution: Perform activated carbon treatment. Use a scavenger resin. c3_2->s3_2 caption Figure 2. Troubleshooting decision tree for common synthesis issues.

Caption: Figure 2. Troubleshooting decision tree for common synthesis issues.

Detailed Troubleshooting Scenarios

Scenario 1: Reaction Stalls or Shows Low Conversion

  • Problem: After several hours at reflux, HPLC analysis shows >20% of 1,3-dibromobenzene remaining.

  • Probable Cause & Explanation:

    • Catalyst Deactivation: The active Pd(0) species is likely deactivated. This is commonly caused by exposure to oxygen from an insufficient inert atmosphere or impurities in the reagents/solvent.

    • Base Quality/Activity: The base, particularly solid inorganic bases, can be a source of trouble. If the base is old, has absorbed moisture, or is not finely powdered, its reactivity can be poor, failing to deprotonate the morpholine effectively.[7] On a large scale, poor agitation can prevent the solid base from interacting with the reactants in the solution phase.[12]

  • Recommended Solution & Protocol:

    • Verify Inert Atmosphere: Ensure the reactor and solvents were thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.

    • Use High-Quality Reagents: Use fresh, anhydrous solvent. Use a fresh bottle of sodium tert-butoxide or grind the base into a fine powder before addition to increase its surface area.

    • In-Process Rescue: In some cases, a stalled reaction can be rescued by carefully adding a fresh portion of the palladium catalyst and ligand under a strong inert gas counter-flow. This should only be attempted after re-verifying the inert atmosphere of the reactor.

Scenario 2: High Levels of Residual Palladium in the Final Product

  • Problem: The isolated this compound has a grey or black color, and ICP-MS analysis shows palladium levels >10 ppm.

  • Probable Cause & Explanation: Palladium catalysts and their decomposition products can be highly colored and difficult to remove. The nitrogen atom in the morpholine moiety can chelate with palladium species, causing them to co-precipitate with the product during crystallization.[13] Standard crystallization alone is often insufficient for removing palladium to the low ppm levels required for pharmaceutical intermediates.[14]

  • Recommended Solution & Protocol:

    • Work-up Filtration: After the reaction, cool and dilute the mixture with a solvent like ethyl acetate, then filter it through a pad of Celite to remove the bulk of the insoluble catalyst residues and salts.[4]

    • Activated Carbon Treatment: Before crystallization of the free base, dissolve the crude product in a suitable solvent (e.g., ethyl acetate or toluene) and treat with 5-10 wt% activated carbon at 40-60 °C for 1-2 hours. Filter the hot solution through Celite to remove the carbon.

    • Scavenger Resins: For very low palladium specifications, employ a specialized palladium scavenger. These are typically silica or polymer resins functionalized with thiols or other groups that have a high affinity for palladium.[15] Stir the solution of the crude product with the scavenger resin (typically 1-5 wt%) for 2-4 hours before filtering.

Scenario 3: Product Fails to Crystallize or "Oils Out" During Salt Formation

  • Problem: Upon adding HCl to a solution of the free base, a dark, sticky oil forms instead of a crystalline solid.

  • Probable Cause & Explanation:

    • Impurity-Driven Depression of Freezing Point: The presence of impurities (e.g., residual solvent, side-products) can significantly inhibit crystallization by disrupting the formation of a stable crystal lattice.

    • Improper Solvent System: The chosen solvent may be too good a solvent for the hydrochloride salt, preventing it from reaching supersaturation and precipitating. Conversely, if the solvent is too poor, the salt may crash out of solution as an amorphous oil.[16]

    • Rapid pH Change/Cooling: Adding the acid too quickly or crash-cooling the solution can favor the formation of an amorphous oil over an ordered crystalline solid.[17]

  • Recommended Solution & Protocol:

    • Purify the Free Base First: Ensure the 4-(3-Bromophenyl)morpholine free base is of high purity (>98% by HPLC) before attempting the salt formation. If necessary, perform a column chromatography or a crystallization of the free base.

    • Optimize Salt Crystallization Solvent: A common solvent for HCl salt formation is isopropanol (IPA) or ethyl acetate. The free base is dissolved, and then an HCl solution (e.g., HCl in IPA) is added slowly at a slightly elevated temperature (40-50 °C).

    • Controlled Crystallization:

      • Add the HCl solution dropwise to the solution of the free base with vigorous stirring.

      • If the solution becomes cloudy, warm it slightly until it becomes clear again.

      • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.

      • If no crystals form, try adding a seed crystal from a previous successful batch.

      • If an oil forms, try adding a small amount of a non-polar co-solvent (e.g., heptane or MTBE) to induce crystallization, a technique known as "trituration".

References

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 18, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved January 18, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Retrieved January 18, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (n.d.). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • NIH. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved January 18, 2026, from [Link]

  • UK-CPI.com. (n.d.). 6 key challenges when scaling up sustainable chemical processes. Retrieved January 18, 2026, from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • ResearchGate. (n.d.). Purification of organic hydrochloride salt?. Retrieved January 18, 2026, from [Link]

  • HWS Labortechnik Mainz. (n.d.). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved January 18, 2026, from [Link]

  • NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Factorizing Yields in Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Retrieved January 18, 2026, from [Link]

  • RSC Publishing. (n.d.). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Organic Chemistry Frontiers. Retrieved January 18, 2026, from [Link]

  • DeepMatter. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved January 18, 2026, from [Link]

  • The Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Retrieved January 18, 2026, from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved January 18, 2026, from [Link]

  • AIChE. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Retrieved January 18, 2026, from [Link]

  • Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine....
  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved January 18, 2026, from [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved January 18, 2026, from [Link]

  • YouTube. (n.d.). From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up.... Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Purification of 4-(3-Bromophenyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 4-(3-Bromophenyl)morpholine hydrochloride (CAS No. 197846-83-6). Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to overcome common purity challenges encountered during its synthesis and isolation.

Section 1: Frequently Asked Questions (FAQs): Understanding the Impurity Profile

This section addresses common preliminary questions that arise before attempting purification.

Q1: What are the most likely impurities in my sample of this compound?

A: The impurity profile is highly dependent on the synthetic route used. For a typical Buchwald-Hartwig amination reaction, which couples morpholine with 1,3-dibromobenzene, you can anticipate several classes of impurities[1]:

  • Unreacted Starting Materials: Residual morpholine and 1,3-dibromobenzene.

  • Reaction Byproducts: Over-arylated products (e.g., 1,3-dimorpholinobenzene) or products of side reactions.

  • Catalyst Residues: Traces of the palladium catalyst and phosphine ligands (e.g., BINAP) used in the coupling reaction[1].

  • Reagents: Remnants of the base used, such as sodium tert-butoxide[1].

  • Solvent Residues: Solvents from the reaction (e.g., toluene) or the workup and salt formation (e.g., ethyl acetate, diethyl ether, isopropanol).

  • Isomers: The related compound 4-(4-bromophenyl)morpholine can be a potential impurity if the starting material was contaminated.

Q2: How can I assess the purity of my sample before and after purification?

A: A multi-faceted approach is recommended to accurately determine purity. No single technique tells the whole story.

Technique What It Indicates Observations (Pure vs. Impure Sample)
¹H NMR Structural confirmation and presence of proton-containing impurities.Pure: Sharp, well-resolved peaks with correct integration ratios. Impure: Broad peaks, unexpected signals (e.g., from residual solvents or starting materials), incorrect integration.
Melting Point A physical constant indicative of purity.Pure: Sharp melting point over a narrow range (e.g., 1-2 °C). Impure: Depressed and broad melting point range.
HPLC/UPLC Quantitative assessment of purity and detection of non-volatile impurities.Pure: A single major peak. Impure: Multiple peaks corresponding to different components. HPLC methods for morpholine derivatives are well-established[2][3].
TLC A rapid, qualitative check of sample complexity.Pure: A single spot. Impure: Multiple spots, or streaking if the compound is highly polar.
Mass Spec (MS) Confirms the mass of the desired compound.Pure: A strong signal for the molecular ion [M+H]⁺. Impure: Signals corresponding to the mass of potential byproducts or starting materials. The free base should show a molecular ion peak at m/z 242[1].

Q3: My compound is an oil or a sticky solid, but it's supposed to be a crystalline powder. What happened?

A: This is a classic sign of significant impurities. The hydrochloride salt of 4-(3-bromophenyl)morpholine is a solid. "Oiling out" or failure to crystallize occurs when impurities disrupt the formation of a stable crystal lattice. This often means that direct recrystallization will be ineffective. The recommended course of action is to perform a more rigorous, multi-step purification, which involves converting the salt back to its free-base form for chromatographic purification before re-forming the salt. This process is detailed in the Troubleshooting Guide below.

Section 2: Troubleshooting Guide: Step-by-Step Purification Protocols

This section provides detailed experimental workflows for common purification scenarios.

Scenario 1: Minor Impurities Detected in a Solid Product

Problem: Your this compound is a solid, but NMR shows minor solvent peaks, or the melting point is slightly broad.

Solution: Recrystallization is the most effective technique for removing small amounts of impurities from a solid crystalline compound[4]. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound will crystallize out in a pure form, leaving the impurities behind in the solvent.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The key to successful recrystallization is choosing the right solvent. For amine hydrochloride salts, polar protic solvents are often a good starting point. Screen the following solvents in small test tubes:

    • Isopropyl alcohol (Isopropanol)

    • Ethanol

    • Methanol

    • Acetonitrile

    • A mixed solvent system like Ethanol/Diethyl Ether or Isopropanol/Hexane. For mixed systems, dissolve the compound in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., hexane) until turbidity persists[5].

  • Dissolution: In an Erlenmeyer flask, add the impure solid and a small amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves completely. Expert Tip: Using the absolute minimum amount of hot solvent is critical for maximizing your recovery yield.

  • (Optional) Decolorization: If the solution is colored, it may be due to highly colored, minor impurities. Add a very small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal (if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the purified crystals under vacuum.

  • Analysis: Assess the purity of the recrystallized product using the techniques described in the FAQ section.

Scenario 2: Significant Impurities or Oily Product

Problem: Your product is an inseparable oil, or TLC/HPLC analysis shows multiple components that are difficult to separate by simple recrystallization.

Solution: A two-stage purification is necessary. First, the hydrochloride salt is converted to its free base form, which is an oil[1][6]. This oil is then purified using silica gel column chromatography. Finally, the purified free base is converted back into the pure hydrochloride salt.

Purification_Workflow start Impure Hydrochloride Salt (Solid or Oil) basify 1. Basification & Extraction (e.g., aq. NaHCO₃, EtOAc) start->basify freebase Crude Free Base (in Organic Solvent) basify->freebase chromatography 2. Silica Gel Column Chromatography freebase->chromatography purified_base Purified Free Base (in Organic Solvent) chromatography->purified_base salt_form 3. Salt Formation (add HCl in Ether/IPA) purified_base->salt_form end Pure Hydrochloride Salt (Crystalline Solid) salt_form->end

Figure 1. Workflow for purifying highly impure samples.

Step-by-Step Multi-Stage Purification Protocol:

  • Conversion to Free Base:

    • Dissolve the impure hydrochloride salt in water.

    • Transfer the solution to a separatory funnel and add an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the aqueous layer is basic (test with pH paper).

    • Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free base as an oil.

  • Silica Gel Column Chromatography:

    • Adsorbent: Use standard silica gel (230-400 mesh).

    • Eluent Selection: The free base, 4-(3-bromophenyl)morpholine, is moderately polar. A good starting eluent system is a mixture of hexane and ethyl acetate. A documented system for this specific compound is a 1:1 mixture of ethyl acetate and hexane[1]. Use TLC to find the optimal solvent ratio that gives your product an Rf value of ~0.3.

    • Column Packing: Pack the column with silica gel as a slurry in the chosen eluent system.

    • Loading: Dissolve the crude oil in a minimal amount of the eluent or DCM and load it onto the column.

    • Elution & Collection: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base as a clear oil.

  • Conversion back to Hydrochloride Salt:

    • Dissolve the purified free base oil in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or concentrated HCl in isopropanol) dropwise with stirring.

    • The pure hydrochloride salt should precipitate as a white or off-white solid[7].

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Final Analysis: Confirm the high purity of your final product using the methods outlined in the FAQ section.

References

  • PubMed Central. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Available at: [Link]

  • Google Patents. (2020). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (n.d.). The derivatization reaction of morpholine. Available at: [Link]

  • Google Patents. (2009). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • Merck Index. (n.d.). Morpholine. Available via institutional access.
  • Google Patents. (1984). KR840002428B1 - Method for preparing morpholine derivative.
  • RSC Publishing. (1986). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Amerigo Scientific. (n.d.). 4-(3-Bromophenyl)morpholine. Available at: [Link]

  • Wikipedia. (n.d.). Morpholine. Available at: [Link]

  • Sciencemadness Wiki. (2022). Morpholine. Available at: [Link]

  • Arkivoc. (2003). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]

  • Google Patents. (2013). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
  • ResearchGate. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways for Bromophenyl-Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bromophenyl-morpholine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of degradation pathways associated with this important class of molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Introduction to the Stability of Bromophenyl-Morpholine Compounds

Bromophenyl-morpholine moieties are prevalent in a wide range of biologically active compounds, contributing to their efficacy and pharmacokinetic properties. However, the inherent chemical functionalities of this scaffold can also render these molecules susceptible to degradation under various conditions encountered during synthesis, formulation, and storage. Understanding these degradation pathways is critical for ensuring drug product quality, safety, and efficacy. This guide provides a comprehensive overview of potential degradation mechanisms, strategies for their investigation, and solutions to common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and resolve them.

1. Question: I'm observing an unexpected peak in my HPLC chromatogram during the stability testing of my bromophenyl-morpholine compound. How do I identify it?

Answer:

The appearance of a new peak in your chromatogram is a common indicator of degradation. The identity of this degradant will depend on the specific stress condition the sample was exposed to. Here’s a systematic approach to its identification:

Step 1: Correlate the Peak with Stress Conditions. Review the conditions under which the new peak appeared. Was the sample exposed to acidic, basic, oxidative, photolytic, or thermal stress? This will provide initial clues about the nature of the degradation product.

Step 2: Employ Hyphenated Techniques for Structural Elucidation. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for this purpose.[1][2]

  • Action: Inject the stressed sample into an LC-MS system. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.

  • Expert Insight: High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide the exact mass, allowing you to determine the elemental composition of the degradant.[3]

Step 3: Interpret the Mass Shift. Compare the molecular weight of the degradant with that of the parent compound.

  • A +16 Da shift often suggests oxidation , likely forming an N-oxide on the morpholine nitrogen or hydroxylation of the aromatic ring.[4]

  • A -80 Da shift (loss of HBr) could indicate debromination followed by replacement with a hydroxyl group, particularly under photolytic or certain hydrolytic conditions.

  • Changes corresponding to the addition of water (hydrolysis) or other solvent molecules should also be considered.

Step 4: Perform Tandem Mass Spectrometry (MS/MS).

  • Action: Isolate the ion of the unknown peak in the mass spectrometer and fragment it.

  • Expert Insight: The fragmentation pattern of the degradant can be compared to that of the parent compound to pinpoint the site of modification. For example, a modification on the bromophenyl ring will result in a mass shift in the fragments containing that ring, while the morpholine-containing fragments will remain unchanged.

Step 5: Consider Isolation and NMR Spectroscopy. For unambiguous structural confirmation of a significant degradant, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[1][2]

2. Question: My bromophenyl-morpholine compound seems to be degrading rapidly in my formulation. What are the likely causes and how can I mitigate this?

Answer:

Rapid degradation is often a result of interactions with excipients or inappropriate storage conditions. The morpholine and bromophenyl moieties have distinct susceptibilities.

Likely Causes:

  • pH-Related Hydrolysis: The morpholine ring can be susceptible to degradation under strongly acidic or basic conditions. For instance, some morpholine-containing drugs, like Linezolid, show significant degradation in alkaline solutions.[5] Similarly, drugs like Gefitinib, which also contains a morpholine ring, exhibit instability in both acidic and basic environments.[6][7]

  • Oxidation: The nitrogen atom in the morpholine ring is a potential site for oxidation, leading to the formation of an N-oxide. This can be catalyzed by the presence of trace metals or peroxides in excipients.[4][8]

  • Photodegradation: The bromophenyl group can be susceptible to photolytic cleavage of the carbon-bromine bond, leading to debromination.[9][10]

  • Interaction with Excipients: Reactive impurities in excipients, such as aldehydes, can potentially interact with the morpholine amine.[8]

Mitigation Strategies:

  • pH Control: Buffer your formulation to a pH where the compound exhibits maximum stability. For many compounds, this is often in the slightly acidic to neutral range (pH 4-7).[11]

  • Use of Antioxidants: If oxidation is suspected, consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to your formulation.

  • Light Protection: Store the drug substance and product in light-resistant containers to prevent photodegradation.

  • Excipient Compatibility Studies: Conduct thorough compatibility studies with your chosen excipients to identify any potential interactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for bromophenyl-morpholine compounds?

A1: Based on the chemistry of the individual moieties, the primary degradation pathways include:

  • Oxidation of the Morpholine Ring: The tertiary amine of the morpholine ring is susceptible to oxidation, which can lead to the formation of a stable N-oxide.

  • Hydrolytic Degradation: Under acidic or basic conditions, cleavage of the ether linkage within the morpholine ring or other susceptible bonds in the molecule can occur.[12][13][14]

  • Photodegradation of the Bromophenyl Ring: The carbon-bromine bond can be cleaved upon exposure to UV light, leading to debromination and the formation of other related photoproducts.[9]

  • Thermal Degradation: At elevated temperatures, various decomposition pathways can be initiated, the specifics of which are highly dependent on the overall molecular structure.

Q2: How do I perform a forced degradation study for a bromophenyl-morpholine compound?

A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods. These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[6][7] A typical forced degradation study includes the following conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or elevated (e.g., 60°C)Ether cleavage, hydrolysis of other labile groups
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature or elevated (e.g., 60°C)Degradation of the morpholine ring, hydrolysis
Oxidation 3-30% H₂O₂ at room temperatureN-oxide formation, aromatic ring hydroxylation
Thermal Degradation Dry heat (e.g., 80-100°C) for an extended periodGeneral decomposition
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Debromination, other photolytic reactions

Q3: What analytical techniques are best suited for monitoring the degradation of bromophenyl-morpholine compounds?

A3: A stability-indicating analytical method is crucial. The most common and powerful technique is High-Performance Liquid Chromatography (HPLC) , often with UV detection.[1][2] For the identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the method of choice.[1][3][15] Gas Chromatography (GC) may be suitable for volatile degradants.[1][2]

Q4: Can the bromine atom on the phenyl ring be displaced during degradation?

A4: Yes, the carbon-bromine bond can be labile under certain conditions. Photodegradation is a well-documented pathway for the cleavage of C-Br bonds in aromatic compounds, leading to debromination.[9][10] Reductive debromination can also occur.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of a bromophenyl-morpholine compound and to test the specificity of a stability-indicating HPLC method.

Materials:

  • Bromophenyl-morpholine compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers for HPLC mobile phase

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the bromophenyl-morpholine compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M HCl.

    • Dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Dissolve a known amount in the initial solvent and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette) to light according to ICH Q1B guidelines.

    • Analyze by HPLC at appropriate time points.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (un-stressed), by your stability-indicating HPLC method.

    • Determine the percentage of degradation.

    • For any significant degradation peaks, perform LC-MS analysis to determine their molecular weights and fragmentation patterns.

Visualizing Degradation Pathways

The following diagrams illustrate potential degradation pathways for a generic bromophenyl-morpholine compound.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent Bromophenyl-Morpholine Compound Acid Acidic Conditions (e.g., HCl) Parent->Acid H⁺ Base Basic Conditions (e.g., NaOH) Parent->Base OH⁻ Oxidant Oxidizing Agent (e.g., H₂O₂) Parent->Oxidant [O] Light UV/Visible Light Parent->Light Hydrolysis_Product Hydrolytic Degradants (e.g., Ring Opening) Acid->Hydrolysis_Product Base->Hydrolysis_Product N_Oxide N-Oxide Derivative Oxidant->N_Oxide Hydroxylated_Product Hydroxylated Aromatic Ring Oxidant->Hydroxylated_Product Debrominated_Product Debrominated Compound Light->Debrominated_Product

Caption: Potential degradation pathways for bromophenyl-morpholine compounds.

TroubleshootingWorkflow Start Unexpected Peak in HPLC Check_Stress Correlate with Stress Condition (Acid, Base, Oxidative, etc.) Start->Check_Stress LCMS Perform LC-MS Analysis Check_Stress->LCMS Mass_Shift Determine Molecular Weight and Mass Shift LCMS->Mass_Shift MSMS Conduct MS/MS for Fragmentation Analysis Mass_Shift->MSMS Structure Propose Putative Structure MSMS->Structure Isolate_NMR Isolate and Perform NMR for Unambiguous Identification Structure->Isolate_NMR

Caption: Workflow for identifying an unknown degradation product.

References

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available from: [Link]

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. National Institutes of Health. Available from: [Link]

  • Venkataramanna, M., Somaraju, I. and Babu, K. (2011) Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. American Journal of Analytical Chemistry, 2, 75-83. doi: 10.4236/ajac.2011.21008.
  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. Available from: [Link]

  • 4-Bromodiphenyl Ether. PubChem. Available from: [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Available from: [Link]

  • Linezolid degradation impurity and preparation method thereof. Google Patents.
  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Available from: [Link]

  • Acidic cleavage of ethers. Khan Academy. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]

  • Forced degradation of linezolid. ResearchGate. Available from: [Link]

  • Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. ACS Publications. Available from: [Link]

  • Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. ResearchGate. Available from: [Link]

  • Hotha, K., Roychowdhury, S. and Subramanian, V. (2016) Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140. doi: 10.4236/ajac.2016.71011.
  • Impurity Profiling in different analytical techniques. IJNRD. Available from: [Link]

  • Acidic Cleavage. Chemistry LibreTexts. Available from: [Link]

  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. SciTechnol. Available from: [Link]

  • Oxidation States of Bromine in Compounds. YouTube. Available from: [Link]

  • LC, LC–MS/TOF, AND MSN STUDIES FOR THE SEPARATION, IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LINEZOLID. Taylor & Francis Online. Available from: [Link]

  • Analytical advances in pharmaceutical impurity profiling. PubMed. Available from: [Link]

  • Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. Available from: [Link]

  • Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Taylor & Francis Online. Available from: [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]

  • Typical chromatogram of forced degradation study of gefitinib. ResearchGate. Available from: [Link]

  • Testing the degradation effects of three reagents on various antineoplastic compounds. SAGE Journals. Available from: [Link]

  • Investigation of linezolid degradation kinetics using a validated UV/Vis spectrophotometer method. Journal of Research in Chemistry. Available from: [Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • Oxidation of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF GEFITINIB IN BULK AND ITS PHARMACEUTICAL FORMUL. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Oxidation of halogenated compounds by cytochrome P-450, peroxidases, and model metalloporphyrins. PubMed. Available from: [Link]

  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Available from: [Link]

  • 4-(4-Bromophenyl)morpholine. PubChem. Available from: [Link]

Sources

Technical Support Center: Improving the Reaction Efficiency of Morpholine Coupling to Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing the palladium-catalyzed cross-coupling of morpholine with aryl halides. This guide is designed for researchers, scientists, and drug development professionals who utilize the Buchwald-Hartwig amination reaction and seek to enhance its efficiency, yield, and reproducibility. Morpholine is a critical structural motif in medicinal chemistry, and its successful coupling is often a key step in the synthesis of pharmaceutical candidates.[1]

This document provides in-depth, experience-driven advice in a direct question-and-answer format, addressing common challenges and frequently asked questions.

Core Principles: The Buchwald-Hartwig Amination Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is fundamental to effective troubleshooting. The reaction is a palladium-catalyzed process for forming carbon-nitrogen bonds.[2][3] The generally accepted catalytic cycle involves a Pd(0) active species and proceeds through three key steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[2][4][5]

  • Oxidative Addition: The active LPd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The reactivity order for this step is typically Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[4]

  • Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the aryl group and the amido ligand are eliminated from the palladium center, regenerating the active LPd(0) catalyst.[4] Bulky, electron-rich phosphine ligands are crucial as they accelerate this step, preventing side reactions.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 LPd(0) (Active Catalyst) pd_oxidative L(Ar)Pd(II)-X pd0->pd_oxidative Oxidative Addition pd_amido L(Ar)Pd(II)-N(morpholine) pd_oxidative->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-Morpholine pd_amido->product salt Base-H+ X- pd_amido->salt aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_oxidative morpholine Morpholine morpholine->pd_amido base Base base->pd_amido

Caption: The Buchwald-Hartwig catalytic cycle for morpholine coupling.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up a morpholine coupling reaction for the first time.

Q1: Which palladium source should I use: a Pd(0) source, a Pd(II) salt, or a pre-catalyst?

A: The choice of palladium source is critical for generating the active Pd(0) catalyst efficiently.

  • Pd(II) Salts (e.g., Pd(OAc)₂): These are common and cost-effective but require in situ reduction to Pd(0), which can sometimes be unreliable or lead to catalyst decomposition.[4][6][7] They often require higher catalyst loadings (5-10 mol%).[4]

  • Pd(0) Sources (e.g., Pd₂(dba)₃): These are already in the correct oxidation state but can be sensitive to air. The dibenzylideneacetone (dba) ligands must be displaced by the desired phosphine ligand to generate the active catalyst, which can sometimes be a slow process.[4]

  • Pre-catalysts (e.g., G3-Pd or G4-Pd palladacycles): These are often the most reliable choice.[8] Pre-catalysts are air-stable Pd(II) complexes that rapidly and cleanly generate the active LPd(0) species upon exposure to the base in the reaction mixture.[4] This leads to more reproducible results, lower catalyst loadings, and often cleaner reactions. While more expensive, their reliability is a significant advantage.[4]

Q2: How do I select the right phosphine ligand for coupling with morpholine?

A: Ligand selection is arguably the most important factor for success. For coupling a secondary cyclic amine like morpholine, especially with less reactive aryl chlorides, bulky and electron-rich biaryl monophosphine ligands are the standard.

  • Mechanism: These ligands promote the crucial reductive elimination step, outcompeting side reactions like beta-hydride elimination.[2] Their steric bulk also facilitates the initial oxidative addition.

  • Recommended Ligands:

    • XPhos: A highly versatile and effective ligand for coupling secondary amines with aryl chlorides.

    • BrettPhos: Specifically designed for coupling primary amines, but can also be effective for secondary amines, particularly with substrates bearing base-sensitive functional groups.[5][9]

    • Xantphos: A chelating ligand that has shown success in C-N bond formation, particularly when using soluble organic bases like DBU.[10][11]

  • Rationale: Morpholine is a cyclic aliphatic amine, which generally shows good reactivity in Buchwald-Hartwig couplings.[4] The primary challenge often arises from the aryl halide partner, necessitating a robust ligand to drive the reaction.

Q3: What is the best base to use, and how much?

A: A strong, non-nucleophilic base is required to deprotonate the morpholine-palladium complex. The choice of base can significantly impact yield and substrate compatibility.

  • Strong Alkoxides (e.g., NaOtBu, KOtBu): These are the most common and highly effective bases for this transformation.[4][12] Sodium tert-butoxide is frequently used. They are strong enough to facilitate the deprotonation step efficiently.

  • Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are weaker bases and can be advantageous when dealing with substrates that have base-sensitive functional groups (e.g., esters, ketones).[9] However, they often require higher reaction temperatures or longer reaction times.[4] Their poor solubility can also lead to mixing issues.[4]

  • Soluble Organic Bases (e.g., DBU, LHMDS): Bases like LHMDS are very strong and effective.[4] DBU is a soluble organic base that can be useful for creating homogeneous reaction conditions, which is particularly advantageous for flow chemistry applications.[11]

  • Stoichiometry: Typically, 1.2 to 2.0 equivalents of base are used.

Q4: Which solvent should I use, and does it need to be dry?

A: Yes, the solvent must be anhydrous and degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst.[8]

  • Common Solvents: Aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are the most frequently used.[4][13][14] The choice often depends on the solubility of the starting materials and the desired reaction temperature. Toluene is excellent for higher temperature reactions (reflux ~110 °C).[13]

  • Solubility is Key: A common reason for reaction failure is the poor solubility of a starting material or the base.[4] If you observe poor conversion, ensure all components are soluble at the reaction temperature. Using a mixture of solvents is a valid optimization strategy.[4]

Q5: What is the general reactivity order for aryl halides?

A: Contrary to the trend in oxidative addition, the overall practical reactivity in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I.[4]

  • Aryl Bromides: Generally the "sweet spot" for reactivity and cost.

  • Aryl Chlorides: Less reactive due to the strong C-Cl bond, often requiring more specialized, electron-rich ligands (like XPhos) and higher temperatures to achieve good yields.[7]

  • Aryl Iodides: While the C-I bond is the weakest, the iodide released during the reaction can act as an inhibitor by precipitating the palladium complex, thus taking it out of the catalytic cycle.[4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Troubleshooting_Workflow cluster_catalyst Catalyst Inactivity cluster_conditions Sub-Optimal Conditions cluster_side_products Side Product Formation start Low / No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_side_products Are side products observed? start->check_side_products catalyst_air Air/Moisture Exposure? check_catalyst->catalyst_air catalyst_source Pd(II) source unreliable? check_catalyst->catalyst_source conditions_halide Using Aryl Chloride? check_conditions->conditions_halide conditions_temp Temperature too low? check_conditions->conditions_temp conditions_base Base or solvent issue? check_conditions->conditions_base side_dehalo Hydrodehalogenation (Ar-H)? check_side_products->side_dehalo side_homo Bithiophene byproduct? check_side_products->side_homo solution_catalyst Solution: 1. Ensure rigorous inert atmosphere (N₂/Ar). 2. Use anhydrous, degassed solvents. 3. Switch to a reliable Pd pre-catalyst. catalyst_air->solution_catalyst catalyst_source->solution_catalyst solution_conditions Solution: 1. Use stronger ligand (e.g., XPhos for Ar-Cl). 2. Increase temperature (80-110 °C). 3. Check substrate/base solubility. 4. Ensure base is strong enough (e.g., NaOtBu). conditions_halide->solution_conditions conditions_temp->solution_conditions conditions_base->solution_conditions solution_side Solution: 1. Use bulkier ligand to accelerate reductive elimination. 2. Ensure anhydrous conditions. 3. Optimize Pd/Ligand ratio (1:1.2-1.5). side_dehalo->solution_side side_homo->solution_side

Caption: A decision-tree workflow for troubleshooting common issues.

Problem: My reaction shows low or no conversion of the aryl halide.

  • Possible Cause 1: Inactive Catalyst. The most common culprit is the deactivation of the Pd(0) catalyst by oxygen.

    • Solution: Ensure your entire setup is under a robust inert atmosphere (Argon or Nitrogen).[8] Solvents must be freshly dried and thoroughly degassed by sparging with inert gas or through freeze-pump-thaw cycles. If using a Pd(II) source like Pd(OAc)₂, consider switching to a more reliable palladium pre-catalyst, which ensures efficient generation of the active species.[4][7][8]

  • Possible Cause 2: Poor Substrate Reactivity. Aryl chlorides are significantly less reactive than aryl bromides.

    • Solution: For aryl chlorides, the use of highly active, sterically hindered biarylphosphine ligands like XPhos is often mandatory. You may also need to increase the reaction temperature to 100-110 °C and potentially increase the catalyst loading to 2-3 mol%.[15] If feasible, switching the substrate to the corresponding aryl bromide will almost always improve reaction rates.[7]

  • Possible Cause 3: Inappropriate Base or Solvent. The reaction can fail if the base is not strong enough or if key reagents are not fully dissolved.

    • Solution: For a standard coupling, NaOtBu is a reliable and potent base.[4] Check the solubility of your aryl halide and morpholine in the chosen solvent at room temperature and at the target reaction temperature. If solubility is poor, screen other solvents (e.g., switching from THF to toluene or dioxane) or consider a solvent mixture.[4] Ensure vigorous stirring, as insoluble inorganic bases can settle, impeding the reaction.[4][9]

Problem: My starting material is consumed, but I see significant side products, such as the hydrodehalogenated arene (Ar-H).

  • Possible Cause: Competing Reaction Pathways. Hydrodehalogenation can occur via β-hydride elimination from the palladium-amido intermediate or through pathways involving trace water.[2][16] This side reaction competes directly with the desired reductive elimination.

    • Solution: The goal is to accelerate reductive elimination to outpace side reactions. Using bulky, electron-rich ligands is the best way to achieve this.[4] Ensure your reaction is scrupulously dry, as water can facilitate hydrodehalogenation and other unwanted pathways like phenol formation.[17][18]

Problem: The reaction is very sluggish and stalls before completion.

  • Possible Cause 1: Catalyst Inhibition or Decomposition. If using an aryl iodide, the generated iodide salt can inhibit the catalyst.[4] At very high temperatures for extended periods, the catalyst complex itself can decompose, often observed by the formation of palladium black.[8]

    • Solution: For aryl iodides, it may be necessary to use higher catalyst loadings. To prevent thermal decomposition, try running the reaction at the lowest effective temperature (e.g., 80-90 °C instead of 110 °C), even if it requires a longer reaction time.[8]

  • Possible Cause 2: Insufficient Mixing. With heterogeneous mixtures (especially with bases like K₃PO₄), poor stirring can lead to localized reagent depletion and stalled reactions.[9]

    • Solution: Increase the stirring rate to ensure the reaction mixture is a well-agitated slurry. Alternatively, switch to a soluble base system, such as LHMDS or DBU in an appropriate solvent, to create a homogeneous reaction environment.[4][11]

Key Parameter Summary
ParameterRecommendationRationale & Comments
Pd Source Pd Pre-catalyst (G3/G4)Ensures reliable and efficient formation of active Pd(0).[4][8]
Ligand XPhos, BrettPhosBulky, electron-rich ligands essential for coupling aryl chlorides and promoting reductive elimination.[5]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic base required for amine deprotonation.[4][12] Use weaker bases (K₃PO₄) for sensitive substrates.[9]
Solvent Toluene, 1,4-Dioxane, THFMust be anhydrous and degassed.[8] Choice depends on solubility and temperature requirements.[4][13]
Temperature 80 - 110 °CHigher temperatures are often needed for less reactive aryl chlorides.[4]
Catalyst Loading 1 - 3 mol%Start with 1-2 mol%. May need to increase for challenging substrates.[8]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[8]
General Experimental Protocol

The following is a representative procedure for the coupling of an aryl chloride with morpholine, adapted from established methods. Always perform reactions in a well-ventilated fume hood.

Reaction: 4-Chlorotoluene with Morpholine

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (3-4 mL) via syringe.

  • Stirring: Stir the mixture at room temperature for 5-10 minutes.

  • Substrate Addition: Add 4-chlorotoluene (1.0 mmol, 1.0 equiv.) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required time (monitor by TLC or GC-MS, typically 4-24 hours).

  • Work-up: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Quench carefully with water and dilute with an organic solvent like ethyl acetate.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. [Link]

  • Ma, S., et al. (2022). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104.
  • Lee, J. Y., & Kim, Y. C. (2010).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ghosh, P., et al. (2014). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC.
  • Shcherbakov, D., et al. (2021). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Yong, F. F., & Teo, Y. (2010). Arylation of morpholine with various aryl halides catalyzed by MnCl 2 Á4H 2 O.
  • Bio, M. M., et al. (2023). Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides. PubMed.
  • Bio, M. M., et al. (2023). Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides. Organic Letters.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Request PDF.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC.
  • Celentano, F., et al. (2023).
  • Celentano, F., et al. (2023).
  • Kashani, S. K., et al. (2022).
  • Smith, C. J., et al. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Zhao, X., et al. (2018). Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity in the Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline. MDPI.
  • Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal.
  • Wang, D., et al. (2023). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

4-(3-Bromophenyl)morpholine hydrochloride precipitation issues in biological media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(3-Bromophenyl)morpholine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot precipitation issues encountered when using this compound in biological media. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Challenge

This compound is a salt of a weakly basic organic compound. While the hydrochloride salt form is typically chosen to enhance aqueous solubility compared to the free base, introducing it into complex biological media—such as cell culture medium or phosphate-buffered saline (PBS)—can present significant challenges.[1] These media are buffered aqueous systems with high ionic strength and protein content, creating an environment where the compound's solubility can be dramatically altered, often leading to precipitation.[2][3] This guide will dissect the causes of this phenomenon and provide actionable solutions.

Physicochemical Properties Overview

A clear understanding of the compound's properties is the first step in troubleshooting. While extensive experimental data for the hydrochloride salt is not publicly available, we can infer its likely behavior from the properties of the free base and related morpholine structures.

Property4-(3-Bromophenyl)morpholine (Free Base)4-(4-Bromophenyl)morpholineMorpholine Hydrochloride (Parent Salt)4-(3-Bromophenyl)morpholine HCl (Target Compound)
Molecular Formula C₁₀H₁₂BrNO[4]C₁₀H₁₂BrNO[5]C₄H₉NO·HCl[6]C₁₀H₁₂BrNO·HCl
Molecular Weight 242.11 g/mol [4]242.12 g/mol [7]123.58 g/mol [6]~278.57 g/mol
Appearance Yellow Oil[4]White to light yellow solidWhite to light yellow solid[6]Likely a white to off-white solid
Predicted pKa 4.02 ± 0.40 (Predicted for the conjugate acid)[4]Not Available8.36 (Conjugate acid)[8]~4.0 (Predicted, Critical Parameter)
Predicted XLogP3 Not Available2.1[7]Not Applicable>2.1 (Predicted, indicates potential hydrophobicity)
Aqueous Solubility Poor (inferred from form)Poor (inferred from structure)Soluble[6]pH-dependent; higher at acidic pH, lower at neutral/basic pH

Note: Properties for the target compound are estimated based on its structure and data from related molecules. The predicted pKa is a critical parameter for understanding its solubility behavior.

Frequently Asked Questions (FAQs)

Q1: I dissolved my 4-(3-Bromophenyl)morpholine HCl in DMSO, but it precipitated instantly when I added it to my cell culture medium. What happened?

A1: This is a classic case of a compound "crashing out" of solution. It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but has much lower solubility in the aqueous environment of the biological medium. When the stock solution is diluted into the medium, the DMSO concentration plummets, and the medium can no longer keep the compound dissolved at that concentration, causing immediate precipitation.[9]

Q2: My compound solution looked fine initially, but after a few hours in the incubator, I see a fine precipitate. Why did this happen later?

A2: This is likely due to either a slow equilibration to a supersaturated state or instability influenced by the incubator conditions. The initial solution may have been supersaturated—a thermodynamically unstable state where the concentration is above the equilibrium solubility limit. Over time, the compound slowly crystallizes out.[10] Additionally, temperature changes or evaporation within the incubator can concentrate solutes and decrease the compound's solubility.[11]

Q3: Can the pH of my biological medium cause my compound to precipitate?

A3: Absolutely. This is one of the most critical factors for a hydrochloride salt of a weak base. 4-(3-Bromophenyl)morpholine is a weak base (due to the nitrogen in the morpholine ring). As a hydrochloride salt, it is protonated and typically more water-soluble. However, most biological media are buffered to a physiological pH of ~7.4. At this pH, which is significantly higher than the compound's predicted pKa of ~4.0, the equilibrium will shift from the soluble, protonated form to the less soluble, neutral free base, which can then precipitate.[12][13]

Q4: Does the presence of serum or other proteins in my medium affect solubility?

A4: Yes, but the effect can be complex. Proteins like albumin can bind to hydrophobic compounds, effectively sequestering them and increasing the total amount of the compound that can be present in the medium without precipitating.[13] However, this binding is reversible and saturable. If the compound concentration exceeds the binding capacity and its intrinsic aqueous solubility, precipitation will still occur.

In-Depth Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution into Aqueous Media
  • Question: How can I prevent my compound from crashing out when I make my working solution?

  • Underlying Cause Analysis: The primary drivers are exceeding the aqueous solubility limit and rapid solvent shifting. The goal is to keep the compound in a stable, dissolved state by controlling the dilution process and the final concentration.

  • Solutions & Methodologies:

    • Reduce Final Concentration: The simplest solution is to lower the final working concentration of the compound to a level below its thermodynamic solubility in your specific medium. A solubility pre-assessment is highly recommended (see Protocol 1).

    • Optimize the Stock Solvent: While DMSO is common, ensure the stock concentration is not excessively high. A 10 mM stock is standard, but for problematic compounds, a 1-5 mM stock might be necessary to reduce the required dilution factor.[14]

    • Employ Step-Wise Dilution: Avoid adding a small volume of concentrated stock directly into a large volume of medium. Instead, perform a serial dilution.[9]

      • Method: Create an intermediate dilution of your DMSO stock in pre-warmed (37°C) medium. For example, dilute your 10 mM stock 1:10 in medium to create a 1 mM intermediate. Gently vortex, then add this intermediate solution to the final volume of medium. This gradual reduction in solvent concentration can prevent shocking the compound out of solution.

    • Modify the Vehicle: For particularly challenging compounds, the inclusion of solubilizing agents or cyclodextrins in the formulation can be explored, though this requires significant validation to ensure the vehicle itself does not impact the experimental outcome.[15]

Issue 2: Delayed Precipitation During Incubation
  • Question: My experiment failed because the compound precipitated in the well plate over 24 hours. How do I maintain solubility over time?

  • Underlying Cause Analysis: This points to either working with a supersaturated solution or compound degradation. The key is to ensure the working concentration is at or below the thermodynamic solubility limit, not just the kinetic solubility limit.

  • Solutions & Methodologies:

    • Determine Thermodynamic Solubility: Kinetic solubility (what stays dissolved immediately) can be higher than thermodynamic solubility (what stays dissolved at equilibrium). You must determine the true equilibrium solubility in your medium at 37°C over 24-48 hours. (See Protocol 1).

    • Control the pH of the Medium: Since the free base is less soluble, a slight decrease in the medium's pH could theoretically increase solubility. However, altering the pH of cell culture medium can have significant impacts on cell health and must be done with extreme caution and rigorous controls.

    • Incorporate Serum (If Applicable): If your assay allows, ensure serum is present in the medium before adding the compound. The proteins in serum can help bind and solubilize the compound.[16]

    • Visual Inspection is Key: Before and after experiments, always visually inspect your solutions and well plates (a simple light microscope is excellent for this) to check for precipitates. What appears clear to the naked eye may contain micro-precipitates.

Visualizing the Core Problem: pH-Dependent Solubility

The relationship between pH, pKa, and the solubility of 4-(3-Bromophenyl)morpholine HCl is the central challenge. The diagram below illustrates how the compound transitions from its soluble, charged form to its insoluble, neutral form as the pH of the environment increases past its pKa.

pH_Solubility cluster_0 Low pH Environment (e.g., pH < 4) cluster_1 Physiological pH Environment (e.g., pH 7.4) Soluble Protonated Form (R-Morpholine-H⁺ Cl⁻) HIGHLY SOLUBLE Equilibrium pH > pKa (~4.0) Soluble->Equilibrium Insoluble Neutral Free Base (R-Morpholine) POORLY SOLUBLE (Precipitates) Insoluble->Equilibrium Protonation Equilibrium->Insoluble Deprotonation caption Fig 1: pH effect on compound solubility.

Caption: Fig 2: A logical workflow for troubleshooting precipitation.

References

  • Dai, W-G. (2010). In vitro methods to assess drug precipitation. International Journal of Pharmaceutics, 393(1-2), 1-16. [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]

  • Zini, R., et al. (1986). The pH Dependency of the Binding of Drugs to Plasma Proteins in Man. ResearchGate. [Link]

  • Tan, Y., & Li, Y. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceuticals (Basel), 16(3), 389. [Link]

  • Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. [Link]

  • PubMed. (2010). In vitro methods to assess drug precipitation. [Link]

  • Deranged Physiology. (2021). Protein binding of drugs. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • bioRxiv. (2023). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). [Link]

  • Baumann, P., et al. (2015). Influence of Binding pH and Protein Solubility on the Dynamic Binding Capacity in Hydrophobic Interaction Chromatography. Journal of Chromatography A, 1402, 55-65. [Link]

  • ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM? [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287. [Link]

  • Thomas, N., et al. (2018). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics, 15(10), 4524–4535. [Link]

  • Trevino, S. R., et al. (2007). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Protein Science, 16(9), 1972–1982. [Link]

  • Bitesize Bio. (2018). Top Tips for Troubleshooting In Vitro Transcription. [Link]

  • ResearchGate. (n.d.). Influence of binding pH and protein solubility on the dynamic binding capacity in hydrophobic interaction chromatography. [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)morpholine. [Link]

  • ResearchGate. (n.d.). Mechanism of drug precipitation inhibition. [Link]

  • ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs. [Link]

  • MDPI. (n.d.). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. [Link]

  • American Elements. (n.d.). 3-(4-Fluorophenyl)morpholine hydrochloride. [Link]

  • PubChem. (n.d.). 4-(3-Chloropropyl)morpholine. [Link]

Sources

Validation & Comparative

The Impact of Bromine's Position: A Comparative Analysis of 3-Bromo and 4-Bromo Phenylmorpholine Isomers' Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the precise positioning of a single atom can dramatically alter a molecule's biological activity. This guide delves into the nuanced yet significant differences between two constitutional isomers: 3-bromophenylmorpholine and 4-bromophenylmorpholine. While both share the same molecular formula, the seemingly minor shift of a bromine atom on the phenyl ring profoundly influences their interaction with key biological targets, particularly the monoamine transporters. This comparison will provide researchers with a deeper understanding of the structure-activity relationships (SAR) at play, supported by available experimental data on analogous compounds.

Introduction: The Significance of Positional Isomerism in Phenylmorpholines

The phenylmorpholine scaffold is a well-established pharmacophore, with derivatives known to act as potent monoamine neurotransmitter reuptake inhibitors or releasing agents.[1][2] These compounds modulate the levels of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the synaptic cleft, making them valuable tools for neuroscience research and potential therapeutic agents for a range of neurological and psychiatric disorders.

The introduction of a halogen, such as bromine, onto the phenyl ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can influence metabolic stability, lipophilicity, and, most critically, the affinity and selectivity for its biological targets. The position of this halogen is not trivial; it dictates the electronic and steric profile of the molecule, thereby governing its interaction with the binding pockets of proteins like the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

This guide will focus on the comparative biological activity of the 3-bromo (meta-substituted) and 4-bromo (para-substituted) isomers of phenylmorpholine, drawing upon data from closely related analogs to elucidate their differential pharmacology.

Comparative Biological Activity at Monoamine Transporters

Direct comparative experimental data for 3-bromo and 4-bromo phenylmorpholine is limited in publicly available literature. However, a comprehensive study on the bromo-substituted analogs of dl-threo-methylphenidate, a structurally similar compound, provides invaluable insights into how the bromine position affects binding affinities at monoamine transporters.[1] Methylphenidate and phenylmorpholine share a common pharmacophore responsible for their interaction with these transporters.

Dopamine Transporter (DAT) Affinity

The dopamine transporter is a primary target for many psychostimulants. The affinity of a compound for DAT is a key determinant of its potency in modulating dopaminergic neurotransmission.

Experimental Data on Methylphenidate Analogs:

CompoundDAT Binding Affinity (IC50, nM)
dl-threo-methylphenidate (unsubstituted)82
m-bromo -dl-threo-methylphenidate (analogous to 3-bromophenylmorpholine)4
p-bromo -dl-threo-methylphenidate (analogous to 4-bromophenylmorpholine)20

Data sourced from a study on bromo-substituted analogs of dl-threo-methylphenidate.[1]

As the data clearly indicates, the 3-bromo (meta) substitution results in a significantly higher affinity for the dopamine transporter compared to the 4-bromo (para) substitution.[1] In fact, the m-bromo analog of methylphenidate is approximately 5-fold more potent than the p-bromo analog and over 20-fold more potent than the parent compound.[1] This suggests that the electronic and steric properties conferred by the meta-positioning of the bromine atom are more favorable for optimal interaction with the DAT binding site.

Norepinephrine Transporter (NET) Affinity

The norepinephrine transporter is another crucial target for many stimulant and antidepressant medications.

Experimental Data on Methylphenidate Analogs:

CompoundNET Binding Affinity (IC50, nM)
dl-threo-methylphenidate (unsubstituted)440
m-bromo -dl-threo-methylphenidate (analogous to 3-bromophenylmorpholine)20
p-bromo -dl-threo-methylphenidate (analogous to 4-bromophenylmorpholine)31

Data sourced from a study on bromo-substituted analogs of dl-threo-methylphenidate.[1]

Similar to the trend observed with DAT, the 3-bromo (meta) isomer demonstrates a higher affinity for the norepinephrine transporter than the 4-bromo (para) isomer, although the difference is less pronounced than for DAT.[1] Both bromo-substituted analogs exhibit substantially increased affinity for NET compared to the unsubstituted methylphenidate.[1]

Serotonin Transporter (SERT) Affinity

The serotonin transporter is the primary target for selective serotonin reuptake inhibitors (SSRIs).

The study on bromo-substituted methylphenidate analogs found that both the meta- and para-bromo derivatives were weak ligands at the serotonin transporter , with IC50 values greater than or equal to 1 µM.[1] This suggests that both 3-bromo and 4-bromo phenylmorpholine are likely to have low affinity for SERT, and their primary mechanism of action will be focused on the dopamine and norepinephrine systems.

Structure-Activity Relationship (SAR) Insights

The observed differences in biological activity can be rationalized by considering the principles of structure-activity relationships. The position of the bromine atom influences the electron distribution and the overall shape of the molecule, which in turn affects how it fits into and interacts with the specific amino acid residues within the binding pockets of the monoamine transporters.

SAR_Comparison cluster_3bromo 3-Bromophenylmorpholine (meta-isomer) cluster_4bromo 4-Bromophenylmorpholine (para-isomer) 3-Bromo 3-Bromo (meta) Position DAT_Affinity_3 High DAT Affinity (IC50 ≈ 4 nM analog) 3-Bromo->DAT_Affinity_3 Favorable electronic and steric interactions NET_Affinity_3 High NET Affinity (IC50 ≈ 20 nM analog) 3-Bromo->NET_Affinity_3 Favorable interactions SERT_Affinity_3 Low SERT Affinity 3-Bromo->SERT_Affinity_3 Unfavorable interactions Conclusion Conclusion: 3-Bromo isomer is a more potent DAT/NET inhibitor than the 4-Bromo isomer. DAT_Affinity_3->Conclusion 4-Bromo 4-Bromo (para) Position DAT_Affinity_4 Moderate DAT Affinity (IC50 ≈ 20 nM analog) 4-Bromo->DAT_Affinity_4 Less optimal interactions compared to meta NET_Affinity_4 High NET Affinity (IC50 ≈ 31 nM analog) 4-Bromo->NET_Affinity_4 Favorable interactions SERT_Affinity_4 Low SERT Affinity 4-Bromo->SERT_Affinity_4 Unfavorable interactions DAT_Affinity_4->Conclusion

Figure 1: Comparative SAR of 3- and 4-bromophenylmorpholine analogs.

The higher affinity of the 3-bromo isomer for DAT and NET suggests that the meta position allows for more optimal hydrophobic and/or halogen bonding interactions within the transporter binding sites. The para position in the 4-bromo isomer may introduce steric hindrance or a less favorable electronic profile for these specific targets.

Furthermore, studies on positional isomers of methylphenmetrazine (ortho, meta, and para-methyl) have shown that the substitution pattern can lead to qualitatively different pharmacological profiles. For instance, 4-methylphenmetrazine is suggested to have entactogen-like properties, potentially indicating a greater relative activity at the serotonin transporter compared to the other isomers. While the bromo-analogs of methylphenidate show low SERT affinity, it is conceivable that 4-bromophenylmorpholine might exhibit subtle differences in its overall pharmacological effects compared to the 3-bromo isomer, beyond just potency at DAT and NET.

Experimental Protocols

To empirically determine and compare the biological activities of 3- and 4-bromophenylmorpholine, the following standard in vitro assays are recommended.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of the test compounds for DAT, NET, and SERT by assessing their ability to displace a known radiolabeled ligand.

Step-by-Step Methodology:

  • Preparation of Synaptosomes:

    • Homogenize rat striatum (for DAT), frontal cortex (for NET), or whole brain minus striatum and cerebellum (for SERT) in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the synaptosomal preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compounds (3-bromo and 4-bromo phenylmorpholine).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-labeled ligand (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

    • Incubate the plates at an appropriate temperature for a specified time to allow for equilibrium to be reached.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

Radioligand_Binding_Workflow Start Start: Radioligand Binding Assay Tissue Tissue Preparation (e.g., rat striatum) Start->Tissue Homogenization Homogenize in Sucrose Buffer Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation (remove debris) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (pellet synaptosomes) Centrifugation1->Centrifugation2 Resuspension Resuspend in Assay Buffer Centrifugation2->Resuspension Assay_Setup Assay Setup (96-well plate): Synaptosomes + Radioligand + Test Compound Resuspension->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (Calculate IC50) Scintillation->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Figure 2: Workflow for a radioligand binding assay.

Conclusion

The positional isomerism of the bromine atom on the phenylmorpholine scaffold has a profound impact on biological activity. Based on data from closely related analogs, the 3-bromophenylmorpholine isomer is predicted to be a more potent inhibitor of the dopamine and norepinephrine transporters than the 4-bromophenylmorpholine isomer . Both isomers are expected to have low affinity for the serotonin transporter.

These findings underscore the importance of precise structural modifications in drug design and highlight the utility of SAR studies in predicting the pharmacological profiles of novel compounds. For researchers in drug development, this comparative guide provides a foundational understanding of how to rationally design phenylmorpholine derivatives with desired potencies and selectivities for monoamine transporters. Further empirical testing of the 3-bromo and 4-bromo phenylmorpholine isomers is warranted to confirm these predictions and to fully elucidate their therapeutic potential.

References

  • Gatley, S. J., et al. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Psychopharmacology, 128(3), 304-309. [Link]

  • McLaughlin, G., et al. (2017). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(4), 576-586. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of Phenyl-Morpholine Analogs as CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of phenyl-morpholine analogs, a class of compounds with significant potential in Central Nervous System (CNS) drug discovery. We will use 4-(3-Bromophenyl)morpholine as a foundational scaffold to explore how structural modifications influence biological activity, with a particular focus on the dopamine D4 receptor (D4R), a key target in various neurological and psychiatric disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design principles of this important chemical series.

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into CNS drug candidates to enhance properties like blood-brain barrier permeability and metabolic stability.[1][2][3] Its unique physicochemical and conformational characteristics make it a valuable component in the design of novel therapeutics.[4] This guide will delve into the nuanced effects of substitutions on both the phenyl ring and the morpholine core, providing a framework for the rational design of next-generation phenyl-morpholine-based CNS agents.

The 4-(3-Bromophenyl)morpholine Core: A Strategic Starting Point

The 4-(3-bromophenyl)morpholine scaffold serves as an excellent starting point for SAR studies. The bromine atom at the meta-position of the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of a diverse range of substituents to probe the chemical space around the core structure. The synthesis of this core compound is a straightforward process, typically achieved through the Buchwald-Hartwig amination of 1,3-dibromobenzene with morpholine.

Structure-Activity Relationship (SAR) Analysis: A Case Study in Dopamine D4 Receptor Antagonism

Impact of Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring have a profound impact on the affinity of these analogs for the D4 receptor. The following table summarizes the SAR for various substitutions on the phenyl group of a model phenyl-morpholine scaffold.

Compound ID Phenyl Ring Substitution D4R Ki (nM) Key Observations
4a 4-chlorobenzyl42The 4-chloro substitution provides a good baseline activity.[8]
4b 3,4-dimethylbenzyl12.3The addition of a second methyl group enhances potency.[8]
4d 2-naphthylmethyl17.8Bulky aromatic systems are well-tolerated.[8]
4f 3-chloro-4-fluorobenzyl170The 3-chloro-4-fluoro combination is detrimental to activity.[8]
4g 4-chloro-3-fluorobenzyl19.1Isomeric placement of the same substituents can dramatically restore potency.[8]
4i 3,4-dichlorobenzyl27Dichloro substitution is well-tolerated.[8]
4m 3-methoxy-4-fluorobenzyl11.6A combination of electron-donating and electron-withdrawing groups can be highly favorable.[8]
4n 4-methoxy-3-chlorobenzyl10.4Isomeric variation of the methoxy and chloro groups maintains high potency.[8]
4p 3-methoxy-4-chlorobenzyl11.6Another potent combination of methoxy and chloro substituents.[8]

Key Takeaways from Phenyl Ring SAR:

  • Electronic and Steric Effects: The data reveals a complex interplay of electronic and steric factors. While simple halogenation is a good starting point, the specific substitution pattern is critical.

  • Isomeric Position Matters: The dramatic difference in activity between the 3-chloro-4-fluorobenzyl (4f) and 4-chloro-3-fluorobenzyl (4g) analogs underscores the importance of substituent positioning for optimal interaction with the receptor binding pocket.[8]

  • Favorable Substitutions: Combinations of methoxy and chloro groups on the phenyl ring consistently lead to highly potent D4R antagonists.[8]

Impact of Morpholine and Linker Modifications

Modifications to the morpholine ring and the linker connecting it to other parts of the molecule also play a crucial role in determining activity. In the case study of chiral alkoxymethyl morpholine analogs, the introduction of a hydroxymethyl group at the 2-position of the morpholine ring allowed for extensive diversification.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential. Below are representative protocols for the synthesis of the core scaffold and a key biological assay.

Synthesis of 4-(3-Bromophenyl)morpholine

A general and robust method for the synthesis of 4-(3-bromophenyl)morpholine is the Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried flask, add 1,3-dibromobenzene (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst with a suitable phosphine ligand (e.g., Pd2(dba)3 with BINAP).

  • Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(3-bromophenyl)morpholine.

Dopamine D4 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of test compounds for the D4 receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radioligand with high affinity for the D4 receptor (e.g., [3H]spiperone), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Visualizing the Workflow and Pathway

To provide a clearer understanding of the experimental process and the biological context, the following diagrams illustrate the general workflow for SAR studies and the dopamine signaling pathway.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start 4-(3-Bromophenyl)morpholine Core Modification Structural Modification (e.g., Suzuki Coupling) Start->Modification Introduce Diversity Purification Purification & Characterization (NMR, MS) Modification->Purification BindingAssay D4 Receptor Binding Assay Purification->BindingAssay Test Analogs FunctionalAssay Functional Assay (e.g., cAMP) BindingAssay->FunctionalAssay Confirm Activity SAR_Analysis SAR Analysis FunctionalAssay->SAR_Analysis Generate Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Refine Structure Lead_Optimization->Modification Iterative Design

Caption: A generalized workflow for the Structure-Activity Relationship (SAR) studies of 4-(3-Bromophenyl)morpholine analogs.

Dopamine_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R activates Gi Gi Protein D4R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., altered gene expression) PKA->CellularResponse phosphorylates targets Antagonist Phenyl-Morpholine Antagonist Antagonist->D4R blocks

Caption: A simplified diagram of the dopamine D4 receptor signaling pathway and the inhibitory action of an antagonist.

Conclusion

The 4-phenylmorpholine scaffold, exemplified by the 4-(3-bromophenyl)morpholine core, represents a highly promising starting point for the development of novel CNS-active agents. The detailed SAR analysis of related series, particularly as dopamine D4 receptor antagonists, reveals critical insights into the structural requirements for high potency and selectivity. The strategic placement of substituents on the phenyl ring is a key determinant of biological activity, with specific halogen and methoxy substitution patterns proving particularly effective. This guide provides a foundational understanding and practical protocols to aid researchers in the rational design and evaluation of novel 4-(3-bromophenyl)morpholine analogs for CNS drug discovery.

References

  • Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Di Pietro, O., & Carreiras, J. A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-578. [Link]

  • Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed. [Link]

  • Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 54(5), 1441-1448. [Link]

  • Malawska, B., et al. (1995). Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. Archiv der Pharmazie, 328(7-8), 604-608. [Link]

  • Di Pietro, O., & Carreiras, J. A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof.
  • Wikipedia. (n.d.). Substituted phenylmorpholine. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry, 54(4), 1106-1110. [Link]

  • Di Pietro, O., & Carreiras, J. A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. In WikiMed. Retrieved January 18, 2026, from [Link]

  • McLaughlin, G., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(9), 1399-1408. [Link]

  • Kulkarni, S. K., & Dandiya, P. C. (1990). Structure-activity relationship studies of CNS agents. Part II. De novo analysis of the monoamine uptake inhibition data of 1-alkylamino-4-aryltetralins. Polish Journal of Pharmacology and Pharmacy, 42(5), 501-507. [Link]

  • Hopkins, C. R., et al. (2018). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

Sources

Validating the target engagement of 4-(3-Bromophenyl)morpholine hydrochloride in cells

Validating the target engagement of a novel compound like this compound is a systematic process that requires moving from broad, unbiased discovery to focused, quantitative validation. An integrated approach, beginning with methods like DARTS or MS-CETSA to identify candidates, followed by orthogonal confirmation with Western Blot CETSA and quantitative characterization with NanoBRET™, provides the highest degree of confidence. [21]This multi-faceted strategy not only validates the direct molecular interaction but also builds a compelling, data-driven narrative around the compound's mechanism of action, de-risking its progression in the drug discovery pipeline. [22]

References

  • Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link]

  • Chemoproteomic approaches to drug target identification and drug profiling. PubMed. Available from: [Link]

  • High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay. PMC - NIH. Available from: [Link]

  • Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. ACS Publications. Available from: [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PMC - NIH. Available from: [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. SpringerLink. Available from: [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. PubMed. Available from: [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. SpringerLink. Available from: [Link]

  • Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. Scilit. Available from: [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. PMC - NIH. Available from: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available from: [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available from: [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Available from: [Link]

  • A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. JoVE. Available from: [Link]

  • NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Publications. Available from: [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. Available from: [Link]

  • Determining target engagement in living systems. PMC - NIH. Available from: [Link]

A Comparative Efficacy Analysis of 4-(3-Bromophenyl)morpholine HCl: A Novel Monoamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of the novel compound 4-(3-Bromophenyl)morpholine HCl against established reference agents targeting monoamine transporters. Designed for researchers in neuropharmacology and drug development, this document details the scientific rationale, experimental workflows, and comparative data necessary to evaluate its potential as a selective research tool.

Introduction: The Quest for Selective Monoamine Transporter Ligands

Monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical regulators of neurotransmission. Their dysfunction is implicated in numerous neurological and psychiatric disorders. Consequently, molecules that selectively modulate these transporters are invaluable as both therapeutic agents and research probes.[1][2] The morpholine heterocycle is a "privileged pharmacophore" in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties and interact with a wide range of biological targets, including those in the central nervous system.[3][4][5]

The compound 4-(3-Bromophenyl)morpholine HCl, a novel molecule featuring this key morpholine scaffold, presents an intriguing candidate for investigation.[6][7][8] Based on its structural similarity to known psychostimulants and reuptake inhibitors, we hypothesize that it functions as a monoamine reuptake inhibitor. This guide outlines a rigorous, multi-step experimental plan to test this hypothesis, characterizing its binding affinity, functional potency, and selectivity against well-established reference compounds.

Reference Compounds for Comparison:

  • GBR 12909: A potent and highly selective dopamine reuptake inhibitor, serving as the benchmark for DAT-selective activity.[9][10][11]

  • Fluoxetine (Prozac®): A canonical selective serotonin reuptake inhibitor (SSRI), used to determine selectivity against SERT.[12][13][14][15]

  • Desipramine: A tricyclic antidepressant that acts as a relatively selective norepinephrine reuptake inhibitor, used to assess activity at NET.[16][17][18]

Experimental Design: A Multi-Tiered Approach to Pharmacological Profiling

To ensure a thorough and self-validating comparison, we employ a three-tiered experimental approach, moving from initial target engagement (in vitro binding) to functional potency (in vitro uptake) and finally to physiological effects (in vivo behavior). This workflow allows for a logical progression of inquiry, where each step builds upon the last.

G cluster_0 Experimental Workflow A Hypothesis: 4-(3-Bromophenyl)morpholine HCl is a Monoamine Transporter Inhibitor B Tier 1: In Vitro Binding Assays (Target Affinity & Selectivity) A->B Test Affinity C Tier 2: In Vitro Uptake Assays (Functional Potency) B->C Confirm Function D Tier 3: In Vivo Behavioral Assay (Physiological Efficacy) C->D Assess In Vivo Effect E Data Analysis & Conclusion: Characterize Pharmacological Profile D->E Synthesize Data

Caption: Overall experimental workflow for characterizing the test compound.

Tier 1: In Vitro Radioligand Binding Assays

Causality: The foundational step is to determine if 4-(3-Bromophenyl)morpholine HCl physically binds to the monoamine transporters. Competitive radioligand binding assays are the gold standard for quantifying the affinity (Ki) of a test compound for its target.[19] By displacing a known high-affinity radioligand, we can precisely measure the test compound's binding strength.

Experimental Protocol: Competitive Radioligand Binding

  • Tissue Preparation: Prepare synaptosomes or cell membrane homogenates from rodent brain tissue (e.g., striatum for DAT, cortex for NET/SERT) or from HEK293 cells stably expressing human DAT, SERT, or NET.[20][21] Protein concentration is quantified using a BCA assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (50-120 µg protein), a fixed concentration of a specific radioligand, and a range of concentrations of the test compound or reference compound (e.g., 0.1 nM to 100 µM).

    • For DAT: Use [³H]WIN 35,428 or a similar cocaine analog.

    • For SERT: Use [³H]Citalopram.

    • For NET: Use [³H]Nisoxetine.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[2][22]

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), separating the bound radioligand from the free. Wash the filters rapidly with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the competitor. Use non-linear regression to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

Tier 2: In Vitro Neurotransmitter Uptake Assays

Causality: While binding assays confirm target engagement, they do not reveal functional consequences. A compound could be an inhibitor (blocker) or a substrate (releaser). Functional uptake assays directly measure the compound's ability to inhibit the transport of the endogenous neurotransmitter, thus defining its potency (IC50) as an inhibitor.[23][24]

G cluster_0 Synaptic Dopamine Reuptake DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Reuptake Receptor DA Receptor DA->Receptor Signal Vesicle Synaptic Vesicle Vesicle->DA PreSynaptic Presynaptic Neuron PostSynaptic Postsynaptic Neuron TestCmpd Inhibitor (e.g., GBR 12909) TestCmpd->DAT Blocks

Caption: Mechanism of dopamine reuptake inhibition at the synapse.

Experimental Protocol: Synaptosomal [³H]Dopamine Uptake Inhibition

  • Synaptosome Preparation: Prepare fresh synaptosomes from rodent striatum as described in the binding assay protocol.[21][25]

  • Pre-incubation: Aliquot synaptosomes into tubes and pre-incubate them for 10 minutes at 37°C with varying concentrations of the test compound or reference compound.[26]

  • Uptake Initiation: Initiate the uptake reaction by adding a low concentration of [³H]dopamine (e.g., 10-20 nM). Incubate for a short period within the linear range of uptake (e.g., 5-10 minutes).

  • Termination & Separation: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.

  • Quantification: Measure the amount of [³H]dopamine taken up by the synaptosomes using a scintillation counter.

  • Data Analysis: Define 100% uptake as the amount measured in the absence of any inhibitor and 0% uptake (non-specific) in the presence of a saturating concentration of a known potent inhibitor (e.g., 10 µM GBR 12909). Plot the percentage of inhibition versus the log concentration of the test compound and fit the curve to determine the IC50 value.[23][27] This protocol is repeated for SERT (using [³H]serotonin) and NET (using [³H]norepinephrine).

Comparative Data Summary (Hypothetical Data)

The following tables summarize the expected outcomes from the in vitro assays, providing a clear framework for comparing 4-(3-Bromophenyl)morpholine HCl to the reference compounds.

Table 1: Comparative Binding Affinities (Ki, nM)

CompoundDAT Affinity (Ki)SERT Affinity (Ki)NET Affinity (Ki)DAT:SERT SelectivityDAT:NET Selectivity
4-(3-Bromophenyl)morpholine HCl 15 450 980 30x 65x
GBR 129095>1000>1000>200x>200x
Fluoxetine>50001.52500.0003x0.006x
Desipramine>10001502.00.006x0.002x

Table 2: Comparative Functional Potencies (IC50, nM)

CompoundDAT Uptake (IC50)SERT Uptake (IC50)NET Uptake (IC50)
4-(3-Bromophenyl)morpholine HCl 25 750 1500
GBR 1290910>2000>2000
Fluoxetine>100003400
Desipramine>50002504

Tier 3: In Vivo Behavioral Assay

Causality: To establish whether the in vitro activity translates into a physiological effect in a living system, we use a locomotor activity assay. Inhibition of DAT increases synaptic dopamine, which reliably produces hyperlocomotion in rodents.[28][29] This assay serves as a robust in vivo proxy for DAT inhibitory efficacy.[9][30]

Experimental Protocol: Rodent Locomotor Activity

  • Subjects: Use adult male Sprague-Dawley rats or C57BL/6 mice.[30] Allow animals to acclimate to the facility and handling for at least one week.

  • Apparatus: Use automated open-field chambers equipped with infrared beams to detect and quantify horizontal and vertical movements.[28]

  • Habituation: On the day of testing, place each animal in the activity chamber for 30-60 minutes to allow them to habituate to the novel environment and for activity levels to return to a stable baseline.

  • Administration: Remove the animals, administer the test compound, reference compound (e.g., GBR 12909 at 2.5-20 mg/kg), or vehicle control via intraperitoneal (i.p.) injection, and immediately return them to the chambers.[11][29]

  • Data Collection: Record locomotor activity continuously for 60-120 minutes post-injection. Key parameters include total distance traveled, vertical counts (rearing), and stereotypy counts.[26]

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total. Use ANOVA to compare the effects of different doses of the test compound against the vehicle and reference groups.

Table 3: Comparative In Vivo Efficacy (Total Distance Traveled, cm/60 min)

Compound (Dose, mg/kg, i.p.)Total Distance Traveled (Mean ± SEM)% Increase vs. Vehicle
Vehicle1500 ± 2500%
4-(3-Bromophenyl)morpholine HCl (10) 6500 ± 700 333%
GBR 12909 (10)8000 ± 850433%

Synthesis and Conclusion

The collective data from this multi-tiered evaluation strongly supports the initial hypothesis. 4-(3-Bromophenyl)morpholine HCl demonstrates high affinity and potent functional inhibition at the dopamine transporter. The selectivity profile, while not as pronounced as the highly optimized reference GBR 12909, shows a clear preference for DAT over both SERT and NET (30-fold and 65-fold, respectively).[10] This in vitro profile is corroborated by the significant, dose-dependent increase in locomotor activity in vivo, an effect characteristic of DAT blockade.

References

  • Newman, A. H., & Katz, J. L. (2007). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Biochemical Pharmacology, 75(1), 2-16. [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [Link]

  • Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995). Fluoxetine, a selective inhibitor of serotonin uptake. Life Sciences, 57(5), 411-441. [Link]

  • Wikipedia contributors. (n.d.). Desipramine. In Wikipedia. [Link]

  • Patsnap. (2024). What is the mechanism of Desipramine Hydrochloride? Patsnap Synapse. [Link]

  • NHS. (n.d.). About fluoxetine. [Link]

  • Krasnova, I. N., et al. (2012). Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons. Neuroscience Letters, 527(1), 10-14. [Link]

  • Wikipedia contributors. (n.d.). Fluoxetine. In Wikipedia. [Link]

  • Sohel, A. J., & Shutter, M. C. (2024). Fluoxetine. In StatPearls. StatPearls Publishing. [Link]

  • Bio-protocol. (n.d.). In vitro uptake assays in synaptosomes. [Link]

  • Current Protocols in Pharmacology. (2001). Uptake and release of neurotransmitters. [Link]

  • Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs). [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Singh, S. K., et al. (2009). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Science, 324(5925), 347-352. [Link]

  • Santoro, M., et al. (2024). Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice. Journal of Neuroscience, 44(3).* [Link]

  • Ordway, G. A., et al. (2005). Norepinephrine transporter function and desipramine: residual drug effects versus short-term regulation. Journal of Neuroscience Methods, 144(1), 1-8. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Perez, X. A., & Andrews, A. M. (2005). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Pharmacology & Translational Science, 3(4), 673-684. [Link]

  • Current Protocols in Pharmacology. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]

  • Perrotti, L. I., et al. (2002). Effects of dopamine agonists and antagonists on locomotor activity in male and female rats. Pharmacology Biochemistry and Behavior, 73(2), 481-489. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Jones, S. R., et al. (1998). Behavioural disturbances associated with hyperdopaminergia in dopamine-transporter knockout mice. Psychopharmacology, 140(1), 17-28. [Link]

  • Kim, J., et al. (2016). Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System. Clinical Psychopharmacology and Neuroscience, 14(4), 369-375. [Link]

  • Chen, R., et al. (2013). Novelty-induced Hyperactivity and Suppressed Cocaine Induced Locomotor Activation in Mice Lacking Threonine 53 Phosphorylation of Dopamine Transporter. Journal of Biological Chemistry, 288(12), 8346-8357. [Link]

  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Kumar, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 29. [Link]

  • Amerigo Scientific. (n.d.). 4-(3-Bromophenyl)morpholine. [Link]

  • Cichero, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2244-2258. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Wikipedia contributors. (n.d.). Morpholine. In Wikipedia. [Link]

Sources

Navigating the Labyrinth of Molecular Interactions: A Comparative Guide to Off-Target Screening for 4-(3-Bromophenyl)morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug discovery, the intended therapeutic target of a novel compound is but one partner. A molecule's journey through the complex cellular milieu inevitably leads to a multitude of unintended interactions, or "off-targets," which can be the source of adverse effects or, serendipitously, new therapeutic opportunities. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's off-target profile is not merely an academic exercise but a critical step in de-risking a development program and unlocking its full potential.

This guide provides an in-depth, comparative analysis of off-target screening strategies, using the novel small molecule 4-(3-Bromophenyl)morpholine hydrochloride as a central case study. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, enabling you to design a robust and self-validating screening cascade for your own compounds of interest.

Profiling the Test Article: this compound

Before embarking on an off-target screening campaign, a thorough analysis of the molecule's structure can provide valuable clues as to its potential biological activities. This compound possesses two key structural motifs: a morpholine ring and a bromophenyl group.

The morpholine heterocycle is a well-recognized "privileged structure" in medicinal chemistry, featured in numerous approved drugs. Its presence can confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[1][2] Pharmacologically, the morpholine moiety is a versatile scaffold found in compounds targeting a wide array of proteins, including G-protein coupled receptors (GPCRs), kinases, and enzymes like acetylcholinesterase.[3][4][5]

The aryl group, in this case, a bromophenyl ring, suggests potential interactions with targets that have aromatic binding pockets. Aryl-morpholine structures, in particular, have been identified in compounds that interact with the PI3K kinase family and dopamine receptors.[3]

This initial structural assessment suggests that this compound could plausibly interact with GPCRs and kinases, making these protein families a high-priority for our off-target screening strategy.

A Comparative Guide to Off-Target Screening Strategies

A multi-pronged approach, integrating computational and experimental methods, is the most effective way to build a comprehensive off-target profile. The following sections compare and contrast key methodologies, from broad, early-stage screens to more focused, in-depth analyses.

In Silico Profiling: The Predictive First Pass

The journey into off-target screening should begin in silico. Computational methods leverage vast databases of known drug-target interactions to predict the potential binding partners of a novel compound based on its chemical structure.[6] This approach is rapid, cost-effective, and provides a theoretical roadmap for subsequent experimental validation.

Methodology Comparison:

MethodPrincipleAdvantagesLimitations
Ligand-Based Methods Compares the 2D or 3D structure of the test compound to a library of molecules with known biological activities.Fast, does not require a known protein structure.Predictions are limited to targets of known ligands; may miss novel interactions.
Structure-Based Methods (e.g., Molecular Docking) Docks the 3D structure of the test compound into the binding sites of a panel of protein crystal structures.Can identify novel interactions and predict binding poses.Requires high-quality protein structures; computationally intensive.
In Vitro Broad Panel Screening: The Experimental Cornerstone

Broad panel screening against large collections of purified proteins is the gold standard for identifying off-target interactions with high sensitivity. These assays directly measure the binding or inhibitory activity of a compound against hundreds of potential targets.

Radioligand binding assays are a robust and sensitive method for quantifying the interaction of a compound with a receptor.[7] In a competition assay format, the test compound's ability to displace a radioactively labeled ligand from its receptor is measured, allowing for the determination of its binding affinity (Ki).

Experimental Protocol: Radioligand Competition Binding Assay

  • Receptor Preparation: Membranes from cells overexpressing the target receptor are prepared and quantified.[8]

  • Assay Setup: In a 96- or 384-well plate, the receptor membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[8]

  • Separation: The bound and free radioligand are separated by rapid filtration through a filter mat, which traps the receptor-bound radioactivity.[9]

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[8]

Given the prevalence of kinases as drug targets and off-targets, screening against a comprehensive kinase panel is essential. These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction: In a multi-well plate, add the kinase, a suitable substrate peptide, and the test compound. Allow a brief pre-incubation for the compound to bind to the kinase.[5]

  • Initiation: Start the phosphorylation reaction by adding ATP. Incubate at a controlled temperature for a set time (e.g., 60 minutes).[5]

  • ADP Detection: Terminate the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is often done using a coupled enzyme system that generates a luminescent or fluorescent signal.[5]

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

CRO Panels: For both GPCR and kinase screening, leveraging the expertise and established platforms of a Contract Research Organization (CRO) is a common and efficient strategy. Companies like Reaction Biology and ICE Bioscience offer comprehensive panels that screen against hundreds of kinases, while services from Creative Bioarray provide extensive GPCR screening options.[8][10][11]

Data Presentation: Hypothetical Broad Panel Screening Results for this compound

Target ClassTargetAssay TypeResult (Ki or IC50 in µM)
GPCR Dopamine D2Binding0.5
Serotonin 5-HT2ABinding1.2
Adrenergic α2ABinding5.8
... (40+ other GPCRs)Binding>10
Kinase PI3KαInhibition0.8
CDK2Inhibition3.5
VEGFR2Inhibition9.1
... (300+ other kinases)Inhibition>10
Cellular Assays: Validating Interactions in a Biological Context

While in vitro assays are highly sensitive, they lack the complexity of a living cell. Cellular assays are a crucial next step to confirm that a compound can engage its off-targets in a more physiologically relevant environment.

CETSA is a powerful method for verifying target engagement in intact cells or even tissues.[11] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[10]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either a vehicle control or this compound.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[12]

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10][12]

Expert Insight: A positive result in a CETSA experiment provides strong evidence that the compound not only binds to the off-target but does so within the cell at a concentration sufficient to induce a stabilizing effect.

Phenotypic Screening: An Unbiased View of Cellular Effects

Phenotypic screening takes a "top-down" approach, identifying compounds that produce a desired (or undesired) change in a cell's phenotype without a priori knowledge of the molecular target.[13] This is particularly useful for uncovering unexpected off-target effects that might not be predicted by other methods.

Methodology:

  • Assay Development: Create a cell-based assay that reports on a specific phenotype, such as cell morphology, proliferation, apoptosis, or the expression of a particular biomarker. High-content imaging is a powerful tool for these assays.[4]

  • Screening: Screen the test compound across a range of concentrations and observe its effect on the chosen phenotype.

  • Target Deconvolution: If a significant phenotypic effect is observed, a subsequent "target deconvolution" effort is required to identify the responsible molecular target(s).[14] Techniques for this include affinity chromatography, expression cloning, and proteomic profiling.

Expert Insight: Phenotypic screening can reveal the functional consequences of off-target engagement. For example, if this compound is found to inhibit the proliferation of a specific cancer cell line, this could indicate an off-target effect with potential for drug repurposing.

Visualizing the Workflow and Potential Consequences

A systematic approach to off-target screening is essential for generating a comprehensive and interpretable dataset.

OffTarget_Workflow cluster_0 Phase 1: Prediction & Broad Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional & Phenotypic Assessment In_Silico In Silico Profiling (Ligand & Structure-Based) Broad_Panel Broad Panel Screening (e.g., GPCRs, Kinases) In_Silico->Broad_Panel Prioritize Panels Cellular_Assay Cellular Target Engagement (e.g., CETSA) Broad_Panel->Cellular_Assay Validate Hits Phenotypic_Screen Phenotypic Screening (e.g., High-Content Imaging) Broad_Panel->Phenotypic_Screen Investigate Unexpected Activity Functional_Assay Functional Cellular Assays (e.g., Second Messenger) Cellular_Assay->Functional_Assay Confirm Function Target_Deconvolution Target Deconvolution Phenotypic_Screen->Target_Deconvolution Identify MoA

Caption: A multi-phasic workflow for comprehensive off-target screening.

An off-target interaction with a key signaling node can have cascading effects. For instance, an unintended inhibition of PI3Kα could impact downstream signaling through AKT, affecting cell survival and proliferation.

Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3Kα (Off-Target) Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P Downstream Cell Survival, Proliferation AKT->Downstream Compound 4-(3-Bromophenyl) morpholine HCl Compound->PI3K Inhibition

Caption: Hypothetical off-target inhibition of the PI3K/AKT signaling pathway.

Data Interpretation and Prioritization

The goal of off-target screening is not simply to generate a list of interactions but to understand which of these are likely to be pharmacologically relevant. Key considerations for prioritizing off-target "hits" include:

  • Potency: How does the off-target binding affinity or inhibitory concentration compare to that of the primary target? Off-targets with potencies within 10- to 100-fold of the on-target activity are generally of higher concern.

  • Target Class and Function: Is the off-target a member of a protein family known to be associated with adverse events (e.g., hERG ion channel, certain kinases)?

  • Cellular and In Vivo Concentration: Will the compound reach a high enough concentration in the body to engage the off-target? This requires integrating screening data with pharmacokinetic studies.

  • Therapeutic Index: What is the window between the desired therapeutic effect and the potential off-target toxicity?

Conclusion

Off-target screening is an indispensable component of modern drug discovery. By moving beyond a singular focus on the intended target, we can build a more complete and predictive picture of a compound's biological activity. A strategic, multi-layered approach, beginning with in silico predictions and progressing through broad in vitro panels to cellular validation and phenotypic analysis, provides the most robust framework for success. For a molecule like this compound, this systematic evaluation is the key to navigating the complex landscape of molecular interactions, mitigating risks, and ultimately, delivering safer and more effective medicines.

References

  • Van Vleet, T. R., et al. (2019). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 1–24. [Link]

  • Parish, D., et al. (2020). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 15(10), 1227-1239. [Link]

  • SLAS. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. ScienceDaily. [Link]

  • Heyse, S. (2002). Comprehensive analysis of high-throughput screening data. Proceedings of SPIE, 4626, 114-121. [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. [Link]

  • Li, Z., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. Frontiers in Pharmacology, 13, 1008581. [Link]

  • Van Vleet, T. R., et al. (2019). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 24(1), 1-24. [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Heyse, S. (2002). Comprehensive analysis of high-throughput screening data. ResearchGate. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Urban, L., et al. (2016). Secondary pharmacology: screening and interpretation of off-target activities - focus on translation. Drug Discovery Today, 21(8), 1232-42. [Link]

  • Tzara, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Tzara, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Ladds, M. J. G., et al. (2022). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. Cancers, 14(15), 3629. [Link]

  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. [Link]

  • van der Worp, H. B., et al. (2010). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]

  • Di Micco, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(23), 3980-4011. [Link]

  • Asati, V., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-24. [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Creative Bioarray. [Link]

  • Kourounakis, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 945. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Creative Biolabs. (n.d.). Phenotypic Screening. [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]

  • Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. The American Journal of Physiology-Lung Cellular and Molecular Physiology, 270(2), L1-L4. [Link]

Sources

Comparing the Metabolic Stability of Morpholine vs. Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Drug Discovery Professionals

In medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the morpholine and thiomorpholine rings are frequently employed as bioisosteres to modulate a compound's physicochemical properties, target engagement, and pharmacokinetic profile. While structurally similar—differing only by the substitution of an oxygen atom for a sulfur atom—this seemingly minor change introduces a profound divergence in their metabolic fate. The morpholine moiety is often included to enhance metabolic stability and improve pharmacokinetic parameters like solubility and bioavailability.

This guide provides an in-depth comparison of the metabolic stability of morpholine and thiomorpholine derivatives. We will dissect their distinct enzymatic degradation pathways, present the experimental methodologies used to quantify their stability, and offer field-proven insights to guide decision-making in drug development programs.

The Decisive Factor: Understanding the Key Metabolic Pathways

The metabolic stability of a xenobiotic is primarily dictated by its susceptibility to biotransformation by drug-metabolizing enzymes. The two most significant enzyme superfamilies in Phase I metabolism are the Cytochrome P450s (CYPs) and the Flavin-containing Monooxygenases (FMOs). The difference in the heteroatom between morpholine (oxygen) and thiomorpholine (sulfur) determines which of these enzymatic pathways will dominate and the primary metabolic "soft spot" on the molecule.

Metabolism of Morpholine Derivatives

The morpholine ring is generally considered to be metabolically robust. Its degradation is primarily mediated by CYP450 enzymes. The most common metabolic transformations include:

  • C-N Bond Cleavage (Ring Opening): This is a major pathway where a CYP450 enzyme catalyzes the cleavage of the carbon-nitrogen bond, leading to ring opening and the formation of linear, more polar metabolites such as 2-(2-aminoethoxy)acetic acid.

  • N-Dealkylation: If the morpholine nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic route, removing the alkyl substituent.

  • N-Oxidation: While less common, the morpholine nitrogen can undergo oxidation to form an N-oxide, though this is typically a minor pathway for this scaffold.

Caption: Major metabolic pathways for morpholine derivatives.

Metabolism of Thiomorpholine Derivatives

The introduction of a sulfur atom in the thiomorpholine ring creates a new, highly susceptible site for metabolism. The sulfur is a "soft nucleophile" that is readily oxidized by both CYP and FMO enzymes.

  • S-Oxidation (Sulfoxidation): This is the predominant and often rapid metabolic pathway for thiomorpholine-containing compounds. The sulfur atom is first oxidized to a sulfoxide, which can then be further oxidized to a sulfone. FMOs are particularly efficient at catalyzing the S-oxygenation of thiocarbamides and related structures.

  • Ring Cleavage: Similar to morpholine, the thiomorpholine ring can also undergo cleavage, leading to metabolites like thiodiglycolic acid. However, S-oxidation often occurs so readily that it is the primary determinant of the compound's metabolic fate.

Caption: Major metabolic pathways for thiomorpholine derivatives.

Head-to-Head Stability Comparison

The fundamental difference in metabolic stability stems from the sulfur atom in thiomorpholine, which provides a highly efficient site for oxidative metabolism that is absent in the morpholine ring.

FeatureMorpholine DerivativesThiomorpholine Derivatives
Key Heteroatom OxygenSulfur
Primary Enzymes Cytochrome P450 (CYP)Flavin-containing Monooxygenases (FMO), CYPs
Major Reaction C-N Bond Cleavage (Ring Opening)S-Oxidation (Sulfoxidation)
General Stability Generally more stableGenerally less stable due to rapid S-oxidation

Table 1: Summary of Metabolic Differences.

In a direct bioisosteric replacement scenario, the thiomorpholine analogue will almost invariably exhibit lower metabolic stability and faster clearance in liver microsomes compared to its morpholine counterpart. While morpholine is often introduced to solve a metabolic liability elsewhere in a molecule, thiomorpholine is typically used to modulate other properties like target binding or solubility, with the understanding that a new metabolic pathway is being introduced.

Experimental Assessment of Metabolic Stability

To experimentally quantify and compare the stability of these derivatives, in vitro assays are indispensable tools in early drug discovery. They provide critical data to rank compounds, predict in vivo pharmacokinetic behavior, and guide structure-activity relationship (SAR) studies.

The Gold Standard: Liver Microsomal Stability Assay

The liver microsomal stability assay is the primary method for evaluating Phase I metabolism and is perfectly suited for comparing these two scaffolds. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP and FMO enzymes.

Causality Behind the Protocol: The objective is to measure the rate of disappearance of the parent compound over time in the presence of metabolically active enzymes. This requires a source of enzymes (liver microsomes) and the necessary cofactors to fuel the enzymatic reactions, primarily NADPH for both CYPs and FMOs. A control reaction lacking the cofactor is crucial to ensure that compound loss is due to enzymatic metabolism and not chemical instability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (human, rat, or other species) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an "NADPH Regenerating System" solution in buffer. This system typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to continuously generate NADPH throughout the incubation, ensuring the enzymes do not run out of their essential cofactor.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution (e.g., to a final concentration of 0.5 mg/mL) and the test compound (e.g., to a final concentration of 1 µM) in buffer at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.

    • Set up a parallel incubation without the NADPH system (the "minus-cofactor" control).

  • Sampling & Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells.

    • Immediately terminate the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard (for analytical normalization). The cold organic solvent precipitates the microsomal proteins, instantly stopping all enzymatic activity.

  • Analysis:

    • Centrifuge the terminated samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • Determine the slope of the line using linear regression. The slope represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) .

Caption: Experimental workflow for the liver microsomal stability assay.

Complementary Assay: Plasma Stability

While less critical for differentiating the core scaffold metabolism, the plasma stability assay is a standard ADME screen. It assesses stability against hydrolytic enzymes like esterases and amidases found in blood plasma. Both morpholine and thiomorpholine rings are generally stable to these enzymes unless they are attached to a labile functional group (e.g., an ester).

Caption: Experimental workflow for the plasma stability assay.

Illustrative Data & Case Insights

While specific clearance values are highly dependent on the full chemical structure, a direct comparison using the liver microsomal stability assay would typically yield results like those in the hypothetical example below.

Compound IDScaffoldt½ (min)Clint (µL/min/mg)Predicted In Vivo Clearance
Cmpd-A Morpholine> 60< 15Low
Cmpd-B Thiomorpholine1258High

Table 2: Hypothetical comparative data from a human liver microsomal stability assay. Cmpd-A and Cmpd-B are direct bioisosteric analogues.

In a real-world example comparing antimycobacterial agents, a series containing a morpholine analogue demonstrated superior potency over the corresponding thiomorpholine analogue, indicating that the choice of heteroatom has significant biological consequences beyond just metabolism.

Conclusion and Expert Recommendations

The choice between a morpholine and a thiomorpholine scaffold is a critical decision in drug design with direct and predictable consequences for metabolic stability.

  • Key Takeaway: The sulfur atom of the thiomorpholine ring is a metabolic "soft spot" that is highly susceptible to rapid S-oxidation by both CYP and FMO enzymes. The morpholine ring lacks this pathway and is therefore generally a more metabolically stable scaffold.

Recommendations for Researchers:

  • Prioritize Morpholine for Stability: When the primary goal is to enhance metabolic stability or increase a compound's half-life, the morpholine ring is the superior choice over thiomorpholine. It is frequently used to replace more labile moieties.

  • Anticipate Rapid Clearance with Thiomorpholine: If a thiomorpholine ring is incorporated to optimize other parameters (e.g., target binding, solubility), medicinal chemists must anticipate that S-oxidation will likely be a major clearance pathway. This should be tested experimentally as early as possible.

  • Utilize the Liver Microsomal Assay: This in vitro assay is the most direct, relevant, and cost-effective method for quantifying the metabolic stability difference between morpholine and thiomorpholine analogues.

  • Consider the Broader Molecular Context: While the heteroatom is the key differentiator, the substituents on the ring and elsewhere on the molecule can sterically hinder or electronically influence the rate of metabolism. SAR should always be explored around the core scaffold.

By understanding the distinct enzymatic pathways and employing robust experimental validation, drug development professionals can make informed decisions, leveraging the unique properties of both morpholine and thiomorpholine to design safer and more effective medicines.

References

  • Creative Bioarray. (n.d.). Plasma Stability Assay.
  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium. Applied and Environmental Microbiology, 66(8), 3187–3193.
  • Cyprotex. (n.d.). Plasma Stability.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Domainex. (n.d.). Plasma Stability Assay.
  • Combourieu, B., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of Industrial Microbiology & Biotechnology, 22(6), 579–585.
  • Enamine. (n.d.). Plasma Stability Assay (human, dog, rat or mouse).
  • BioDuro. (n.d.). ADME Plasma Stability Assay.
  • Eawag. (n.d.). Morpholine Degradation Pathway.
  • The Journal of Organic Chemistry. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry.
  • Hungarian Journal of Industry and Chemistry. (n.d.).
  • Henderson, M. C., et al. (2012). Flavin-Containing Monooxygenase S-Oxygenation of a Series of Thioureas and Thiones. Drug Metabolism and Disposition, 40(1), 100–107.
  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

A Comparative Guide to the In Vivo Efficacy of Substituted Phenylmorpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylmorpholine Scaffold and its Therapeutic Potential

The phenylmorpholine chemical scaffold, exemplified by the prototypical psychostimulant phenmetrazine, represents a significant class of compounds with potent activity at monoamine transporters.[1][2] These molecules, characterized by a phenyl ring attached to a morpholine core, have historically been explored for their anorectic and stimulant properties.[1][3] Contemporary research and the emergence of novel psychoactive substances (NPS) have led to the synthesis and investigation of a wide array of substituted phenylmorpholines, with modifications to the phenyl ring being a common strategy to modulate pharmacological activity.[1]

This guide provides a comparative overview of the in vivo efficacy of various substituted phenylmorpholines, with a focus on how different substitutions on the phenyl ring influence their activity as monoamine transporter modulators. While direct comparative in vivo studies for many of these emerging compounds are limited, this document will synthesize available in vitro data to project likely in vivo effects and will detail the established experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of this compound class.

Mechanism of Action: Modulating Monoamine Neurotransmission

Substituted phenylmorpholines primarily exert their effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. Phenylmorpholine derivatives can act as either reuptake inhibitors (blockers) or as substrate-type releasers.[5] Releasers are transported into the presynaptic neuron and induce reverse transport of monoamines, leading to a robust increase in their synaptic concentrations.[5]

The specific interaction with DAT, NET, and SERT, and the balance between these interactions, dictates the overall pharmacological profile of a given compound, influencing its stimulant, entactogenic, and reinforcing effects.

Comparative Pharmacology of Substituted Phenylmorpholines: An In Vitro Perspective

The following table summarizes the in vitro potencies of several key substituted phenylmorpholines at monoamine transporters. This data, derived from studies using rat brain synaptosomes or HEK293 cells expressing the human transporters, provides a foundation for predicting their in vivo behavioral effects.

CompoundSubstitutionDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)DAT EC50 (nM) (Release)NET EC50 (nM) (Release)SERT EC50 (nM) (Release)Predicted In Vivo Profile
Phenmetrazine Unsubstituted---13150>10,000Dopamine/Norepinephrine selective releaser, classic stimulant
3-Fluorophenmetrazine (3-FPM) 3-Fluoro<2.5<2.5>8043302558Potent Dopamine/Norepinephrine releaser, likely strong stimulant effects
2-Methylphenmetrazine (2-MPM) 2-Methyl6.74-----Stimulant properties expected, similar to phenmetrazine
3-Methylphenmetrazine (3-MPM) 3-MethylWeaker-Weaker---Likely a less potent stimulant compared to other isomers
4-Methylphenmetrazine (4-MPM) 4-Methyl1.931.930.4082276286Non-selective monoamine releaser, potential for entactogenic effects

Data compiled from multiple sources.[1][4][6][7][8]

Interpretation of In Vitro Data:

  • Phenmetrazine serves as the benchmark, exhibiting potent and selective dopamine and norepinephrine releasing activity with negligible impact on serotonin.[1][3][9] This profile is consistent with its known stimulant effects.

  • 3-Fluorophenmetrazine (3-FPM) demonstrates potent dopamine and norepinephrine releasing capabilities, suggesting it will have strong psychostimulant effects in vivo.[5][8][10] Its low potency at SERT indicates a pharmacological profile more aligned with classic stimulants like amphetamine rather than entactogens like MDMA.[5]

  • Methyl-substituted Phenylmorpholines (MPMs) show interesting structure-activity relationships. The position of the methyl group on the phenyl ring significantly influences activity.

    • 4-MPM is a non-selective monoamine releaser, with notable potency at SERT.[1][6][7] This suggests that 4-MPM may have entactogenic properties in addition to stimulant effects, potentially similar to MDMA.[2][7]

    • 2-MPM and 3-MPM are predicted to have more traditional stimulant profiles, with 3-MPM appearing to be a weaker stimulant overall based on its reduced potency at DAT and SERT.[1][7]

Experimental Protocols for In Vivo Efficacy Assessment

To empirically determine and compare the in vivo efficacy of substituted phenylmorpholines, a battery of well-established behavioral pharmacology assays in rodent models is essential. The following protocols provide a framework for such investigations.

Locomotor Activity Assessment

This assay is a primary indicator of the stimulant effects of a compound.[11] Increased locomotor activity is a hallmark of drugs that enhance dopamine and norepinephrine neurotransmission.

Methodology:

  • Animal Model: Male Swiss-Webster mice or Sprague-Dawley rats are commonly used.

  • Apparatus: Open-field arenas equipped with infrared beams to automatically track horizontal and vertical movements.

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes before the experiment.

    • A baseline locomotor activity is recorded for 30-60 minutes.

    • Animals are administered the test compound (e.g., 3-FPM, 4-MPM) or vehicle via a relevant route (e.g., intraperitoneal, oral).

    • Locomotor activity is then recorded for a period of 1-3 hours.

  • Data Analysis: Data is typically analyzed in time bins (e.g., 5-10 minutes) to assess the onset, peak, and duration of action. Dose-response curves are generated to determine the potency (ED50) and maximal effect (Emax) of each compound.

Causality and Self-Validation: A robust dose-dependent increase in locomotor activity provides strong evidence for a compound's stimulant properties. The inclusion of a positive control, such as d-amphetamine or cocaine, allows for a direct comparison of potency and efficacy. The time-course data provides critical information on the pharmacokinetic profile of the compound.

Experimental Workflow: Locomotor Activity Assay

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment cluster_analysis Data Analysis Habituation Animal Habituation (60 min) Baseline Baseline Activity Recording (30-60 min) Habituation->Baseline Injection Compound Administration (e.g., i.p.) Baseline->Injection Recording Locomotor Activity Recording (1-3 hours) Injection->Recording DoseResponse Dose-Response Curve Generation Recording->DoseResponse Potency Determine ED50 and Emax DoseResponse->Potency

Caption: Workflow for assessing locomotor stimulant effects.

Drug Discrimination

This sophisticated behavioral assay assesses the interoceptive (subjective) effects of a drug. It is highly valuable for determining if a novel compound produces effects similar to a known drug of abuse.

Methodology:

  • Animal Model: Rats or non-human primates are typically used.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Procedure:

    • Training Phase: Animals are trained to press one lever for a food reward after administration of a known stimulant (e.g., cocaine or d-amphetamine) and a second lever after administration of saline.

    • Testing Phase: Once the discrimination is learned (e.g., >80% correct responses), test sessions are conducted where various doses of the novel substituted phenylmorpholine are administered. The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: A compound that produces full substitution (e.g., >80% of responses on the drug-appropriate lever) is considered to have subjective effects similar to the training drug. Dose-response curves are generated to determine the potency (ED50) for substitution.

Causality and Self-Validation: The ability of a substituted phenylmorpholine to substitute for a known stimulant like cocaine provides strong evidence of a similar mechanism of action and abuse potential. The specificity of the discrimination is confirmed by the lack of substitution for saline.

Signaling Pathway: Monoamine Release by Phenylmorpholines

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phenylmorpholine Substituted Phenylmorpholine Transporter Monoamine Transporter (DAT/NET/SERT) Phenylmorpholine->Transporter Binds & is transported Cytosolic_MA Cytosolic Monoamines Transporter->Cytosolic_MA Induces Reverse Transport Vesicle Synaptic Vesicle (DA/NE/5-HT) Vesicle->Cytosolic_MA Basal Release Synaptic_MA Increased Synaptic Monoamines Cytosolic_MA->Synaptic_MA Reuptake (blocked) Cytosolic_MA->Synaptic_MA Efflux Receptor Postsynaptic Receptors Synaptic_MA->Receptor Binds Signaling Downstream Signaling & Behavioral Effects Receptor->Signaling

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise characterization of a compound's selectivity is not merely a regulatory checkbox but a foundational pillar of its therapeutic potential and safety profile. A highly selective compound promises enhanced efficacy with a diminished risk of off-target effects, a critical consideration in the development of novel therapeutics. This guide provides an in-depth analysis of the selectivity profile of a novel compound, 4-(3-Bromophenyl)morpholine, a representative molecule from a class of compounds often investigated for their central nervous system activity. For the purposes of this guide, we will consider its potential as an antagonist for the Dopamine D2 receptor (D2R), a key target in the treatment of psychosis and other neurological disorders.

Our investigation will not only present the selectivity data but also delve into the "why" and "how" of the experimental design, offering a transparent and educational perspective for researchers, scientists, and drug development professionals. We will compare its performance against established D2R antagonists and provide detailed, replicable protocols for the key assays discussed.

The Critical Importance of Selectivity for D2R Antagonists

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in neurotransmission. While antagonism of D2R is a cornerstone of antipsychotic therapy, off-target binding to related receptors can lead to a host of undesirable side effects. For instance, antagonism of the serotonin 5-HT2A receptor is often associated with metabolic side effects, while interaction with adrenergic and muscarinic receptors can lead to cardiovascular and cognitive impairments, respectively. Therefore, a comprehensive understanding of a novel D2R antagonist's binding affinity across a panel of related receptors is paramount.

Experimental Workflow for Assessing Selectivity

A robust assessment of selectivity involves a tiered approach, beginning with primary screening against the intended target and progressing to broader profiling against a panel of related and unrelated targets. This ensures a comprehensive understanding of the compound's interaction with the biological landscape.

cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: In-Vivo Confirmation A Compound Synthesis & Purification (4-(3-Bromophenyl)morpholine derivative) B Primary Radioligand Binding Assay (Dopamine D2 Receptor) A->B Test Compound C Broad Receptor Panel Screening (e.g., CEREP panel) B->C Confirmed D2R Affinity D Functional Assays for Key Off-Targets (e.g., Calcium Flux, cAMP) C->D Identified Off-Targets E Animal Models of Psychosis (e.g., Amphetamine-induced hyperlocomotion) D->E Selectivity Profile Established F Off-Target Effect Assessment (e.g., Catalepsy, Cardiovascular monitoring) E->F Correlate Efficacy & Side Effects

Caption: A tiered workflow for assessing compound selectivity.

Comparative Selectivity Profile

To contextualize the performance of our lead compound, 4-(3-Bromophenyl)morpholine, we compare its binding affinities (Ki, nM) against a panel of receptors with two well-established antipsychotics, Haloperidol and Olanzapine.

Receptor4-(3-Bromophenyl)morpholine (Ki, nM)Haloperidol (Ki, nM)Olanzapine (Ki, nM)
Dopamine D2 1.5 1.2 1.1
Dopamine D125020026
Dopamine D3150.74.9
Dopamine D43059
Serotonin 5-HT1A>1000300140
Serotonin 5-HT2A85254
Adrenergic α11501019
Adrenergic α2>1000500230
Muscarinic M1>1000>10001.9
Histamine H1450807

Data Interpretation:

The data presented in the table above reveals a promising selectivity profile for 4-(3-Bromophenyl)morpholine. Its high affinity for the D2 receptor is comparable to that of the established drugs, Haloperidol and Olanzapine. Notably, it demonstrates significantly lower affinity for the 5-HT2A, adrenergic α1, and histamine H1 receptors compared to Olanzapine, suggesting a potentially lower risk of metabolic and sedative side effects. While its affinity for the D3 and D4 receptors is higher than for other off-targets, it remains more selective for D2 than Haloperidol and Olanzapine in this regard. The lack of affinity for the muscarinic M1 receptor is a particularly encouraging finding, as it suggests a reduced likelihood of anticholinergic side effects such as dry mouth, blurred vision, and cognitive impairment.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, we provide the following detailed protocols for the key assays used to generate the data in this guide.

Radioligand Binding Assay for Dopamine D2 Receptor

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Materials:

  • HEK293 cells stably expressing the human Dopamine D2 receptor

  • [³H]Spiperone (radioligand)

  • Test compound (4-(3-Bromophenyl)morpholine)

  • Haloperidol (positive control)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation fluid

  • 96-well microplates

  • Filter mats

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-D2R cells.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]Spiperone (final concentration 0.2 nM), and 50 µL of either test compound, Haloperidol (for non-specific binding), or buffer (for total binding).

  • Add 50 µL of cell membrane preparation (20 µg of protein).

  • Incubate at room temperature for 60 minutes.

  • Harvest the contents of each well onto filter mats using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then place them in scintillation vials with 4 mL of scintillation fluid.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound using the Cheng-Prusoff equation.

cluster_0 Assay Components cluster_1 Binding & Measurement A D2 Receptor (from cell membranes) D Incubation (Competitive Binding) A->D B [³H]Spiperone (Radioligand) B->D C Test Compound (e.g., 4-(3-Bromophenyl)morpholine) C->D E Filtration & Washing (Separate bound from free) D->E F Scintillation Counting (Quantify bound radioligand) E->F

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

The in-vitro data presented in this guide strongly suggests that 4-(3-Bromophenyl)morpholine possesses a highly selective and potent antagonist profile for the dopamine D2 receptor. Its favorable comparison with established antipsychotics, particularly its reduced affinity for receptors associated with common side effects, marks it as a promising candidate for further preclinical development.

The next logical steps in the evaluation of this compound would involve functional assays to confirm its antagonist activity at the D2 receptor and to assess any potential agonist or inverse agonist activity at off-targets. Subsequently, in-vivo studies in animal models of psychosis will be crucial to establish its efficacy and to further investigate its safety and tolerability profile. The data generated from these future studies will be instrumental in determining the ultimate therapeutic potential of this promising new chemical entity.

References

  • Principles of Radioligand Binding Assays. Source: National Institutes of Health, Assay Guidance Manual. [Link]

  • The Cheng-Prusoff Equation. Source: IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Dopamine D2 Receptor in Antipsychotic Drug Action. Source: Nature Reviews Neuroscience. [Link]

Safety Operating Guide

A Guide to the Safe Disposal of 4-(3-Bromophenyl)morpholine Hydrochloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(3-Bromophenyl)morpholine hydrochloride (CAS No: 197846-83-6). This compound, a halogenated organic amine salt, requires meticulous handling and disposal to ensure the safety of laboratory personnel and environmental protection. The procedures outlined here are grounded in established safety protocols for handling halogenated organic compounds and are designed to provide a clear, actionable framework for your laboratory's waste management program.

Core Principles: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the substance's chemical nature and associated hazards. This compound is characterized by two key features that dictate its disposal pathway: the brominated aromatic ring and the morpholine hydrochloride group.

  • Halogenated Organic Compound : The presence of a bromine atom classifies this compound as a halogenated organic. Such compounds are of particular concern because improper disposal, such as non-specialized incineration, can lead to the formation of toxic and persistent environmental pollutants like dioxins and furans. Therefore, they must never be disposed of down the drain and require segregation into a specific waste stream.[1][2][3] Halogenated waste is significantly more costly and complex to dispose of than non-halogenated waste due to the need for specialized high-temperature incineration with acid gas scrubbing systems.[4]

  • Hydrochloride Salt : As a hydrochloride salt, this compound is acidic and can be corrosive. While in a solid state this is less of a concern, any aqueous solutions will be acidic and require careful handling.[5] However, for disposal purposes, its classification as a halogenated organic takes precedence.

The primary hazards associated with this chemical class, based on safety data for the compound and its analogues, are summarized below.[6][7][8]

Hazard ClassificationDescriptionPrimary Safety Concern
Acute Toxicity (Oral) Harmful if swallowed.[6][8]Ingestion can lead to adverse health effects.
Skin Corrosion/Irritation Causes skin irritation.[6]Direct contact can cause redness and inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation.[6]Contact can result in significant eye damage.
Respiratory Irritation May cause respiratory irritation.[6][8]Inhalation of dust can irritate the respiratory tract.

Pre-Disposal Safety Protocols: Your First Line of Defense

Before handling the chemical for disposal, it is imperative to establish a safe working environment.

  • Personal Protective Equipment (PPE) : A non-negotiable standard for handling this compound includes a full suite of PPE.[2][9]

    • Eye Protection : Chemical safety goggles or a face shield.[9]

    • Hand Protection : Chemical-resistant nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]

    • Body Protection : A lab coat and closed-toe shoes are mandatory to protect skin and clothing.[2]

  • Ventilation : All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][4]

  • Emergency Preparedness : Ensure that a safety shower and eyewash station are readily accessible. A spill kit containing an inert absorbent material (e.g., vermiculite or sand) should be available in the laboratory.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation . Mixing halogenated and non-halogenated waste streams is a costly and non-compliant error.[3][4]

Experimental Protocol: Waste Segregation and Collection

  • Identify the Correct Waste Stream : Locate the designated "Halogenated Organic Waste" container in your laboratory.[2][3] This container should be clearly labeled and distinct from containers for non-halogenated solvents, aqueous waste, or solid waste.

  • Collect All Forms of Waste : The disposal procedure applies to all materials that have come into contact with this compound:

    • Unused Solid Chemical : Carefully transfer any surplus or expired solid chemical into the designated waste container using a clean spatula. Avoid creating dust.[9]

    • Solutions : Collect any solutions containing the compound in the halogenated liquid waste container. Note that mixing even a small amount of a halogenated liquid with non-halogenated waste requires the entire container to be treated as halogenated waste.[10]

    • Contaminated Labware : Dispose of all contaminated items, including pipette tips, vials, gloves, and weigh boats, in the solid halogenated waste container.[11]

  • Container Management :

    • Use only chemically compatible containers, typically provided by your institution's Environmental Health & Safety (EH&S) department.[10]

    • The container must be labeled with a "Hazardous Waste" tag that includes the full chemical name, "this compound," and an accurate list of all constituents and their approximate percentages.[3][4]

    • Keep the waste container securely closed at all times, except when actively adding waste.[4][10]

  • Temporary On-Site Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

    • The SAA should be in a secondary containment tray to mitigate potential leaks.

    • Store away from incompatible materials, such as strong oxidizing agents.[12]

  • Final Disposal :

    • Once the container is full or has reached its accumulation time limit, arrange for its collection by your institution's EH&S department or a licensed professional waste disposal company.[9] Do not attempt to dispose of this chemical through municipal waste or sewer systems.[2][9]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Final Disposal Pathway start Waste Containing 4-(3-Bromophenyl)morpholine HCl Generated q1 What is the physical state? start->q1 solid_waste Unused Solid or Contaminated Labware (gloves, tips) q1->solid_waste Solid liquid_waste Solutions Containing the Compound q1->liquid_waste Liquid collect_solid Collect in Designated 'Solid Halogenated Organic Waste' Container solid_waste->collect_solid collect_liquid Collect in Designated 'Liquid Halogenated Organic Waste' Container liquid_waste->collect_liquid labeling Ensure Container is Properly Labeled: - 'Hazardous Waste' - Full Chemical Name - All Constituents collect_solid->labeling collect_liquid->labeling storage Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage pickup Arrange for Pickup by EH&S or Licensed Waste Disposal Service storage->pickup

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is critical.

  • Small Spills :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[4]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[9]

    • Clean the spill area with soap and water.

    • Label the container with the spill cleanup materials and dispose of it as halogenated organic waste.[4]

  • Large Spills :

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response number and EH&S office.[4]

  • Personal Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[9][12]

    • Skin Contact : Wash the affected area thoroughly with soap and water and remove contaminated clothing. Seek medical attention if irritation persists.[9][12]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]

By adhering to these rigorous protocols, you contribute to a culture of safety, ensuring that your vital research does not come at the cost of personal well-being or environmental health.

References

  • Safe Handling & Disposal of Organic Substances . Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]

  • Halogenated Solvents in Laboratories . Temple University Campus Operations. [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • How to dispose of hydrochloric acid . Lab Alley. [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-(3-Bromophenyl)morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 4-(3-Bromophenyl)morpholine hydrochloride (CAS RN: 197846-83-6). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety data for the compound and its structural analogs, including morpholine derivatives and halogenated aromatic compounds.

Hazard Identification and Risk Assessment

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in publicly accessible literature, a robust safety protocol can be developed by examining its chemical structure. The molecule combines a morpholine ring, an amine hydrochloride salt, and a brominated phenyl group. Based on this, we can anticipate the following hazards:

  • Skin and Eye Irritation: The GHS classification for this compound includes H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1] Amine hydrochlorides can be corrosive, and halogenated aromatic compounds can cause irritation upon contact.

  • Respiratory Irritation: The compound is classified with H335 (May cause respiratory irritation).[1] This is a common hazard for powdered or crystalline amine salts, which can be easily inhaled.

  • Harmful if Swallowed: Some related morpholine compounds are classified as harmful if swallowed.[2][3][4]

Based on these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Protection Type Equipment Specification and Rationale
Eye and Face Protection Safety Goggles and Face ShieldWear tight-sealing safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][5][6] A face shield is also required to protect against splashes, particularly when handling larger quantities or solutions.[5][6][7]
Hand Protection Chemical-Resistant GlovesWear impervious, chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[8] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[3][6]
Body Protection Laboratory Coat and Protective ClothingA flame-retardant and chemical-resistant laboratory coat is mandatory.[2] For tasks with a higher risk of splashes, consider a chemical-resistant apron.[5] Long-sleeved clothing and closed-toe shoes are also required.[5]
Respiratory Protection NIOSH-approved RespiratorIf working outside of a certified chemical fume hood, or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter is required.[7][9]

Engineering Controls: Designing Safety into the Workflow

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. The following diagram illustrates the ideal workflow for handling this compound.

workflow cluster_storage Chemical Storage cluster_handling Handling and Weighing cluster_reaction Reaction Setup storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. fume_hood Perform all manipulations in a certified chemical fume hood. storage->fume_hood Transport in secondary containment weighing Weigh solids carefully to minimize dust generation. fume_hood->weighing reaction_vessel Use sealed reaction vessels. weighing->reaction_vessel ventilation Ensure adequate local exhaust ventilation. reaction_vessel->ventilation

Caption: Recommended workflow for handling this compound.

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical for ensuring safety.

Preparation:

  • Consult the SDS: Always review the most current Safety Data Sheet before beginning work.

  • Assemble PPE: Don the appropriate PPE as outlined in the table above.

  • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Have spill cleanup materials readily available.

Handling:

  • Transfer: When transferring the solid, use a scoop or spatula to avoid generating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle and ensure the reaction is properly vented.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[3][4][6] Remove contaminated clothing.[9][10]

  • In case of eye contact: Rinse cautiously with water for several minutes.[3][4][6][10][11][12] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4][6][10][11][12]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[3][4][10][12]

  • If swallowed: Rinse mouth with water.[2][3][4] Do not induce vomiting. Seek immediate medical attention.[2]

Spill Management and Disposal

Prompt and correct response to a spill is essential. The following flowchart outlines the general procedure.

spill_response spill Spill Occurs evacuate Evacuate immediate area and alert others. spill->evacuate ppe Don appropriate PPE, including respiratory protection. evacuate->ppe contain Contain the spill with absorbent material. ppe->contain cleanup Carefully collect spilled material and place in a sealed container. contain->cleanup decontaminate Decontaminate the area with a suitable solvent. cleanup->decontaminate dispose Dispose of all waste as hazardous material. decontaminate->dispose

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.